GSK-7975A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-difluoro-N-[1-[[4-hydroxy-2-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F5N3O2/c19-13-2-1-3-14(20)16(13)17(28)24-15-6-7-26(25-15)9-10-4-5-11(27)8-12(10)18(21,22)23/h1-8,27H,9H2,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYTVBALBFSXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Allosteric Blockade of CRAC Channels by GSK-7975A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of GSK-7975A, a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels. By synthesizing data from key research articles, this document details the molecular interactions, quantitative inhibitory profiles, and experimental methodologies used to characterize this compound.
Core Mechanism of Action
This compound functions as a powerful and orally available inhibitor of CRAC channels, which are critical for store-operated calcium entry (SOCE) in numerous cell types. The primary components of CRAC channels are the endoplasmic reticulum (ER) calcium sensor, Stromal Interaction Molecule 1 (STIM1), and the pore-forming subunit, Orai, located in the plasma membrane.
The inhibitory action of this compound occurs downstream of the initial activation steps of the CRAC signaling cascade. Evidence from Förster Resonance Energy Transfer (FRET) microscopy demonstrates that this compound does not interfere with STIM1 oligomerization or the subsequent interaction between STIM1 and Orai1.[1][2][3][4] Instead, this compound is proposed to act as an allosteric blocker of the Orai channel pore.[5] This suggests that the compound binds to a site on the Orai subunit that is distinct from the STIM1 binding site, inducing a conformational change that prevents calcium ion permeation.
Recent studies using whole-cell electrophysiology in Rat Basophilic Leukemia (RBL-1) cells suggest that this compound acts exclusively from the extracellular side of the plasma membrane to inhibit CRAC currents. The affinity of this compound for the Orai channel appears to be influenced by the geometry of the channel's selectivity filter. This is supported by findings that Orai1 pore mutants with altered calcium selectivity, such as E106D, exhibit significantly reduced sensitivity to this compound.
The inhibition by this compound is characterized by a relatively slow onset and is not readily reversible upon washout. This kinetic profile, which is slower than that of the inorganic pore blocker La³⁺, suggests that this compound may have restricted access to its binding site within the channel complex.
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been quantified across various cell types and experimental conditions. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy against different Orai channel isoforms.
| Cell Type/Condition | Orai Isoform(s) | Method | IC₅₀ Value (µM) | Reference |
| HEK293 cells | Orai1/STIM1 | Electrophysiology | ~4.1 | |
| HEK293 cells | Orai3/STIM1 | Electrophysiology | ~3.8 | |
| RBL cells (endogenous) | CRAC | Calcium Imaging (Thapsigargin-induced Ca²⁺ entry) | ~0.8 | |
| Human Pancreatic Acinar Cells | ORAI1 | Calcium Imaging (Thapsigargin-induced Ca²⁺ influx) | 30-50 µM (effective concentrations) | |
| Human Lung Mast Cells | CRAC | Calcium Influx Assay | 3 µM (significant reduction) |
Table 1: Summary of reported IC₅₀ values and effective concentrations for this compound.
Signaling Pathway and Mechanism of Inhibition Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling events in CRAC channel activation and the proposed mechanism of this compound inhibition.
Caption: CRAC Channel Activation Pathway.
Caption: Mechanism of this compound Inhibition.
Experimental Protocols
The characterization of this compound has relied on several key experimental techniques. Below are detailed methodologies for these approaches.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the ion currents (ICRAC) flowing through CRAC channels.
-
Cell Preparation: HEK293 cells are co-transfected with plasmids encoding human STIM1 and Orai1 (or Orai3). RBL-1 cells are used for studying endogenous CRAC channels.
-
Store Depletion: Intracellular calcium stores are depleted passively by including a calcium chelator (e.g., 10-20 mM BAPTA or EGTA) in the intracellular pipette solution. This depletion triggers the activation of STIM1 and subsequent CRAC channel opening.
-
Recording Solutions:
-
Intracellular (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA (or EGTA), 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 10 HEPES, 10 Glucose, 2.8 KCl, 1 MgCl₂, 20 CaCl₂, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol: Cells are held at a holding potential of 0 mV. ICRAC is elicited by applying hyperpolarizing voltage ramps (e.g., from +100 mV to -100 mV over 100 ms) every 2-5 seconds. The inward current at negative potentials (e.g., -80 mV) is measured.
-
Drug Application: this compound, dissolved in DMSO, is added to the extracellular bath solution at desired concentrations (e.g., 1-10 µM). For intracellular application experiments, the compound is included in the pipette solution.
-
Data Analysis: The peak inward current density (pA/pF) is measured before and after drug application to determine the extent of inhibition. IC₅₀ values are calculated by fitting concentration-response data to a Hill equation.
Caption: Electrophysiology Workflow.
Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca²⁺]ᵢ) in populations of cells.
-
Cell Preparation and Dye Loading: Cells are plated on glass coverslips and incubated with a calcium-sensitive fluorescent dye, such as Fura-2/AM (typically 2-5 µM), for 30-60 minutes at room temperature in a standard Ringer's solution.
-
Store Depletion: SOCE is induced by depleting ER calcium stores with a sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump inhibitor, such as thapsigargin (1-2 µM), in a calcium-free external solution.
-
Measurement of Calcium Influx: After store depletion, a calcium-containing solution (e.g., 2 mM CaCl₂) is re-added to the cells. The subsequent increase in [Ca²⁺]ᵢ, indicative of SOCE, is measured.
-
Drug Application: Cells are pre-incubated with this compound for a specified period (e.g., 10-30 minutes) before the re-addition of external calcium.
-
Data Acquisition: The fluorescence intensity of the dye is measured using a fluorescence microscope equipped with a ratiometric imaging system (for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm). The ratio of emissions (F340/F380) is proportional to [Ca²⁺]ᵢ.
-
Data Analysis: The peak or plateau of the calcium signal following calcium re-addition is compared between control and drug-treated cells to quantify the inhibition of SOCE.
Förster Resonance Energy Transfer (FRET) Microscopy
FRET is used to measure the proximity of two fluorescently tagged proteins, providing insights into protein-protein interactions.
-
Constructs:
-
STIM1 Oligomerization: Cells are co-transfected with STIM1 tagged with a FRET donor (e.g., CFP-STIM1) and a FRET acceptor (e.g., YFP-STIM1).
-
STIM1-Orai1 Interaction: Cells are co-transfected with STIM1-CFP and Orai1-YFP.
-
-
Experiment: Cells are imaged using a confocal or wide-field fluorescence microscope capable of FRET measurements. A baseline FRET signal is established. Store depletion is induced with thapsigargin, which should increase the FRET signal as STIM1 molecules oligomerize or bind to Orai1. This compound (e.g., 10 µM) is then applied to the cells.
-
Data Analysis: The FRET efficiency or ratio is monitored over time. A lack of change in the FRET signal after drug application, following store depletion, indicates that the drug does not interfere with the protein-protein interaction being studied.
Selectivity Profile
This compound demonstrates good selectivity for CRAC channels. When tested against a panel of other ion channels, it showed little to no effect on many, although some off-target activity has been noted. For instance, it has been reported to potently block TRPV6 channels and has reduced effects on L-type calcium channels (CaV1.2).
Conclusion
This compound is a selective and potent inhibitor of CRAC channels that acts via an allosteric blockade of the Orai pore. Its mechanism, which is downstream of STIM1 activation and STIM1-Orai1 coupling, makes it a valuable tool for studying the physiological roles of SOCE. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers utilizing this compound in their investigations and for professionals involved in the development of CRAC channel-targeted therapeutics.
References
- 1. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
GSK-7975A: A Technical Guide to a Selective Orai1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK-7975A, a potent and selective inhibitor of the Orai1 calcium channel. Orai1 is the pore-forming subunit of the Calcium Release-Activated Calcium (CRAC) channel, a key component of store-operated calcium entry (SOCE) in numerous cell types. Dysregulation of Orai1-mediated calcium influx is implicated in a variety of pathological conditions, including inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its characterization, and discusses its selectivity and therapeutic potential.
Mechanism of Action
This compound functions as a direct inhibitor of the Orai1 channel.[1] Its mechanism of action is characterized by the following key features:
-
Downstream of STIM1-Orai1 Coupling: Crucially, this compound does not interfere with the initial steps of SOCE activation. It does not prevent the oligomerization of the endoplasmic reticulum (ER) calcium sensor, STIM1, nor does it disrupt the subsequent physical coupling of STIM1 to Orai1 at the plasma membrane.[2][3] This indicates that this compound acts directly on the Orai1 channel itself, after it has been engaged by STIM1.
-
Allosteric Pore Blockade: this compound is believed to act as an allosteric pore blocker.[1] This means it does not physically occlude the ion permeation pathway in a simple "plug-in-hole" manner. Instead, it likely binds to a site on the Orai1 protein that induces a conformational change, thereby inhibiting ion conduction.
-
Dependence on Pore Geometry: The inhibitory activity of this compound is sensitive to the geometry of the Orai1 channel's selectivity filter. Studies using Orai1 mutants with altered pore structures have shown reduced inhibition by this compound, suggesting that the inhibitor's binding or efficacy is critically dependent on the native conformation of the channel's pore region.
Orai1 Signaling Pathway and Point of Inhibition
The activation of Orai1 is a multi-step process initiated by the depletion of calcium from the endoplasmic reticulum. The following diagram illustrates this signaling cascade and the specific point of intervention for this compound.
References
The CRAC Channel Inhibitor GSK-7975A: A Technical Guide to its Impact on Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-7975A is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are critical regulators of intracellular calcium signaling. These channels are primarily formed by ORAI proteins located in the plasma membrane and are activated by the stromal interaction molecule (STIM) proteins, which act as calcium sensors in the endoplasmic reticulum. The influx of calcium through CRAC channels, a process known as store-operated calcium entry (SOCE), is a fundamental mechanism that governs a wide array of cellular functions, including gene expression, proliferation, and immune responses. By blocking this crucial calcium entry pathway, this compound serves as a valuable tool for dissecting the physiological roles of CRAC channels and as a potential therapeutic agent for a variety of disorders, particularly those with an inflammatory or autoimmune component. This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of Store-Operated Calcium Entry
The primary mechanism of action of this compound is the inhibition of SOCE mediated by CRAC channels. When intracellular calcium stores in the endoplasmic reticulum are depleted, STIM proteins oligomerize and translocate to regions of the ER membrane in close proximity to the plasma membrane. There, they interact with and activate ORAI channels, leading to a sustained influx of extracellular calcium into the cytosol. This compound directly targets and blocks the ORAI channel pore, thereby preventing this calcium influx. This inhibitory action is the initial event that triggers a cascade of effects on downstream signaling pathways that are dependent on elevations in intracellular calcium.
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified across various cell types and experimental conditions. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative measures of this compound's effects on CRAC channel activity and downstream cellular responses.
| Target | Cell Type | Assay | IC50 / Inhibition | Reference |
| ORAI1 | HEK293 | Whole-cell patch clamp | ~4.1 µM | |
| ORAI3 | HEK293 | Whole-cell patch clamp | ~3.8 µM | |
| Endogenous CRAC channels | RBL mast cells | Thapsigargin-induced Ca2+ entry | 0.8 ± 0.1 µM | [1] |
| Store-Operated Calcium Entry (SOCE) | Murine pancreatic acinar cells | Thapsigargin-induced Ca2+ influx | ~3.4 µM | |
| FcεRI-dependent Ca2+ influx | Mast cells | Calcium imaging | 3 µM reduces influx | [2] |
| Histamine, Leukotriene C4, Cytokine Release | Mast cells | Mediator release assay | 3 µM reduces release by up to 50% | [2] |
| Angiotensin II-induced Ca2+ entry | Murine cardiac fibroblasts | Calcium imaging | 10 µM abolishes entry | [3] |
Downstream Signaling Pathways Modulated by this compound
The inhibition of SOCE by this compound has profound effects on several key intracellular signaling cascades that are regulated by calcium. The most well-characterized of these is the calcineurin-NFAT pathway.
The Calcineurin-NFAT Signaling Pathway
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a pivotal role in the immune response, as well as in the development and function of other tissues, including cardiac and skeletal muscle. The activation of NFAT is critically dependent on the calcium-activated phosphatase, calcineurin.
Upon an increase in intracellular calcium concentration following SOCE, calcium binds to calmodulin, which in turn activates calcineurin. Activated calcineurin then dephosphorylates NFAT proteins in the cytoplasm, exposing a nuclear localization signal. This allows NFAT to translocate to the nucleus, where it cooperates with other transcription factors, such as AP-1, to regulate the expression of a wide range of genes, including those encoding cytokines like interleukin-2 (IL-2), IL-4, and tumor necrosis factor-alpha (TNF-α).
By blocking the initial calcium signal, this compound effectively prevents the activation of calcineurin and the subsequent translocation of NFAT to the nucleus. This leads to the suppression of NFAT-dependent gene transcription and a dampening of the inflammatory response.
Caption: this compound inhibits the Calcineurin-NFAT signaling pathway.
Other Potential Downstream Effects
While the calcineurin-NFAT axis is a primary target, the global reduction in intracellular calcium signaling by this compound can influence other pathways as well:
-
NF-κB Signaling: Although less directly dependent on SOCE than NFAT, the Nuclear Factor-kappa B (NF-κB) pathway can also be modulated by intracellular calcium levels. Calcium can influence the activity of various kinases and phosphatases that regulate the IκB kinase (IKK) complex, which is central to NF-κB activation. While the direct effects of this compound on NF-κB are not as extensively studied, it is plausible that by altering the overall calcium landscape of the cell, this compound could indirectly impact NF-κB-mediated gene expression.
-
Cell Proliferation and Migration: Calcium is a ubiquitous second messenger that regulates various aspects of the cell cycle and motility. Studies have shown that this compound can inhibit the proliferation and migration of certain cell types, such as vascular smooth muscle cells and endothelial cells.[4] This is likely due to the disruption of calcium-dependent signaling pathways that control the expression of cyclins, cyclin-dependent kinases, and components of the migratory machinery.
-
Cardiac Hypertrophy: Pathological cardiac hypertrophy is often associated with dysregulated calcium handling. Angiotensin II, a potent inducer of cardiac hypertrophy, has been shown to trigger calcium entry that is sensitive to this compound in cardiac fibroblasts. This suggests that CRAC channels may play a role in the signaling pathways that lead to hypertrophic remodeling of the heart.
Experimental Protocols
Measurement of Store-Operated Calcium Entry (SOCE)
This protocol describes a common method for measuring SOCE in cell populations using a fluorescent calcium indicator.
Materials:
-
Cells of interest (e.g., Jurkat, HEK293, RBL)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) with and without CaCl2
-
Thapsigargin (SERCA pump inhibitor)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells once with HBSS containing CaCl2. Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS with CaCl2. Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS with CaCl2 to remove excess dye.
-
Compound Incubation: Replace the buffer with HBSS with CaCl2 containing various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.
-
Store Depletion: To initiate store depletion, add thapsigargin (e.g., 1-2 µM) to the wells.
-
Calcium Re-addition and Measurement: After a period of store depletion in calcium-free HBSS, re-introduce calcium by adding a concentrated CaCl2 solution to the wells. Immediately begin recording fluorescence intensity over time using a plate reader. The increase in fluorescence upon calcium re-addition represents SOCE.
-
Data Analysis: Calculate the peak or area under the curve of the fluorescence increase after calcium re-addition. Normalize the data to the vehicle control to determine the inhibitory effect of this compound.
Caption: Experimental workflow for measuring Store-Operated Calcium Entry.
NFAT Reporter Assay
This protocol outlines a method to assess the effect of this compound on NFAT activation using a luciferase reporter system.
Materials:
-
Jurkat cells stably transfected with an NFAT-luciferase reporter construct
-
RPMI 1640 medium supplemented with FBS and antibiotics
-
This compound
-
Cell stimulants (e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 antibodies)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Culture: Culture the NFAT-luciferase Jurkat reporter cells according to standard protocols.
-
Compound Treatment: Seed the cells in a 96-well plate. Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1 hour).
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., PMA and ionomycin) to activate the T-cell receptor signaling pathway and induce NFAT activation.
-
Incubation: Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 6-8 hours).
-
Luciferase Assay: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity of treated cells to that of vehicle-treated, stimulated cells to determine the percent inhibition of NFAT activation by this compound.
Calcineurin Activity Assay
This protocol describes a colorimetric assay to measure the effect of this compound on calcineurin phosphatase activity in cell lysates.
Materials:
-
Cells of interest
-
Lysis buffer
-
This compound (for in-cell treatment prior to lysis)
-
Calcineurin Cellular Activity Assay Kit (containing RII phosphopeptide substrate and Malachite Green reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle in culture. After the treatment period, wash the cells and lyse them according to the assay kit instructions to prepare cell extracts.
-
Assay Reaction: In a 96-well plate, combine the cell lysate with the reaction buffer and the RII phosphopeptide substrate.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes) to allow for calcineurin-mediated dephosphorylation of the substrate.
-
Phosphate Detection: Stop the reaction and measure the amount of free phosphate released using the Malachite Green reagent. Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Data Analysis: Generate a standard curve using the provided phosphate standards. Calculate the calcineurin activity in the cell lysates and determine the inhibitory effect of this compound by comparing it to the vehicle control.
Conclusion
This compound is a powerful research tool for investigating the multifaceted roles of CRAC channels and store-operated calcium entry in cellular physiology and pathology. Its primary mode of action, the inhibition of ORAI channels, leads to a cascade of downstream effects, most notably the suppression of the calcineurin-NFAT signaling pathway. This, in turn, modulates immune cell activation, proliferation, and other calcium-dependent cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of calcium signaling and its implications in health and disease. Further research into the broader effects of this compound on other signaling pathways and in various disease models will continue to elucidate the therapeutic potential of targeting CRAC channels.
References
- 1. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angiotensin-II-Evoked Ca2+ Entry in Murine Cardiac Fibroblasts Does Not Depend on TRPC Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
GSK-7975A: A Technical Guide to its Modulation of Store-Operated Calcium Entry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological effects of GSK-7975A on store-operated calcium entry (SOCE), a crucial signaling pathway in numerous cell types. This compound, a pyrazole derivative, has been identified as a selective inhibitor of the Ca2+ release-activated Ca2+ (CRAC) channels, the primary conduits of SOCE. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction to Store-Operated Calcium Entry (SOCE)
Store-operated calcium entry is a fundamental mechanism for raising intracellular calcium concentration ([Ca2+]i) in a wide variety of cells, particularly non-excitable cells.[1] This process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident protein.[2][3] Upon ER calcium depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.[1][4] At these junctions, STIM1 directly interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, leading to a sustained influx of extracellular calcium into the cell. This elevation in cytosolic calcium governs a multitude of cellular functions, including gene expression, cell proliferation, and immune responses.
This compound: Mechanism of Action
This compound is a selective inhibitor of CRAC channels. Extensive research has demonstrated that its inhibitory action occurs downstream of the initial signaling events that trigger SOCE. Specifically, this compound does not interfere with the oligomerization of STIM1 proteins nor does it disrupt the subsequent interaction between STIM1 and Orai1. This has been confirmed through Förster resonance energy transfer (FRET) microscopy experiments, which showed that the application of this compound did not alter the FRET signal generated by labeled STIM1 monomers or between STIM1 and Orai1 following store depletion.
The primary mechanism of this compound appears to be a direct but slow blockade of the Orai channel pore. Evidence suggests that this compound's binding and inhibitory efficacy are influenced by the geometry of the Orai pore's selectivity filter. For instance, the Orai1 E106D mutant, which has an altered pore geometry and reduced Ca2+ selectivity, exhibits significantly lower sensitivity to this compound, requiring higher concentrations for inhibition. This points towards an allosteric modulation or a direct occlusion of the permeation pathway.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound has been quantified across various cell types and experimental conditions. The following tables summarize the key quantitative data.
| Parameter | Orai1 | Orai3 | Cell Type | Method | Reference |
| IC50 | ~4.1 µM | ~3.8 µM | HEK293 | Whole-cell patch clamp | |
| IC50 | 0.8 ± 0.1 µM | N/A | RBL-2H3 | Fura-4 Ca2+ imaging | |
| IC50 | ~3.4 µmol/L | N/A | Murine pancreatic acinar cells | Fura-2 Ca2+ imaging | |
| IC50 | 638 nM | N/A | HEK293 | Fura-2 Ca2+ imaging |
Table 1: IC50 Values of this compound for Orai Channels
| Concentration | Effect | Cell Type | Experimental Condition | Reference |
| 10 µM | Complete inhibition of Orai1 and Orai3 currents | HEK293 | STIM1-mediated activation | |
| 10 µM | Substantial inhibition of endogenous SOCE | HEK293 | Pre-incubation | |
| 3 µM | Significant reduction of Ca2+ influx and inflammatory mediator release | Human lung mast cells | N/A | |
| 10 µM | Ineffective in inhibiting 2-APB activated Orai3 currents | HEK293 | 2-APB (50 µM) activation | |
| 100 µM | Full inhibition of 2-APB activated Orai3 currents | HEK293 | 2-APB (50 µM) activation | |
| 10 µM | No significant inhibition of Orai1 E106D mutant | HEK293 | STIM1-mediated activation | |
| 100 µM | Substantial but incomplete inhibition of Orai1 E106D mutant | HEK293 | STIM1-mediated activation |
Table 2: Effective Concentrations and Specific Effects of this compound
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring I-CRAC
This protocol is used to directly measure the Ca2+ currents (I-CRAC) through Orai channels.
-
Cell Preparation: HEK293 cells are co-transfected with plasmids encoding STIM1 and either Orai1 or Orai3. Cells are cultured on glass coverslips for 24-48 hours post-transfection.
-
Electrophysiological Recording:
-
Coverslips are transferred to a recording chamber on an inverted microscope.
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
The extracellular (bath) solution contains (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
The intracellular (pipette) solution contains (in mM): 120 Cs-glutamate, 3 MgCl2, 10 HEPES, and 10 BAPTA, adjusted to pH 7.2 with CsOH. Store depletion is induced by the inclusion of BAPTA in the pipette solution.
-
-
Data Acquisition:
-
Cells are held at a holding potential of 0 mV.
-
Voltage ramps from -100 mV to +100 mV are applied every 2-5 seconds to elicit currents.
-
I-CRAC develops over several minutes as BAPTA diffuses into the cell and chelates intracellular calcium, leading to passive store depletion.
-
-
Drug Application:
-
Once I-CRAC reaches a stable maximum, this compound is applied via a perfusion system at various concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) to determine the dose-response relationship.
-
The slow onset of inhibition requires application of a single concentration per cell to reach steady-state block.
-
Fura-2 Calcium Imaging for Measuring SOCE
This protocol measures changes in intracellular calcium concentration in response to store depletion and drug application.
-
Cell Preparation and Dye Loading:
-
Adherent cells (e.g., HEK293, RBL-2H3) are grown on glass coverslips.
-
Cells are loaded with the ratiometric calcium indicator Fura-2 AM (typically 2-5 µM) in a physiological salt solution (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.
-
After loading, cells are washed to remove extracellular dye and allowed to de-esterify the Fura-2 AM for at least 30 minutes.
-
-
Fluorescence Microscopy:
-
The coverslip is mounted in a perfusion chamber on a fluorescence microscope equipped for ratiometric imaging.
-
Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
-
SOCE Measurement Protocol:
-
Cells are initially perfused with a calcium-free solution.
-
To deplete the ER calcium stores, a SERCA pump inhibitor such as thapsigargin (1-2 µM) is added to the calcium-free solution. This results in a transient increase in cytosolic calcium due to leak from the ER.
-
Once the cytosolic calcium level returns to baseline, a calcium-containing solution is re-introduced. The subsequent sharp increase in the F340/F380 ratio represents SOCE.
-
-
Inhibitor Application:
-
To test the effect of this compound, the compound is pre-incubated with the cells for a defined period (e.g., 5-30 minutes) before the addition of thapsigargin or is included in the perfusion solutions.
-
The magnitude of SOCE in the presence of this compound is compared to that in control (vehicle-treated) cells.
-
Förster Resonance Energy Transfer (FRET) Microscopy
This technique is used to monitor protein-protein interactions, such as STIM1 oligomerization and STIM1-Orai1 coupling.
-
Cell Preparation: HEK293 cells are co-transfected with plasmids encoding fluorescently tagged proteins (e.g., STIM1-CFP and STIM1-YFP for oligomerization, or STIM1-CFP and Orai1-YFP for coupling).
-
FRET Measurement:
-
FRET is measured using a fluorescence microscope equipped for FRET imaging (e.g., sensitized emission or fluorescence lifetime imaging).
-
A baseline FRET signal is established in resting cells.
-
-
Store Depletion and Drug Application:
-
ER calcium stores are depleted using thapsigargin (e.g., 2 µM).
-
An increase in the FRET signal indicates the interaction of the fluorescently tagged proteins.
-
To assess the effect of this compound, the compound (e.g., 10 µM) is applied to the cells before or after store depletion.
-
A lack of change in the FRET signal in the presence of this compound indicates that the compound does not interfere with the monitored protein-protein interaction.
-
Signaling Pathways and Experimental Workflows
Caption: The SOCE signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for measuring SOCE inhibition using Fura-2 calcium imaging.
Caption: Logical flow of a FRET experiment to test this compound's effect on STIM1-Orai1 interaction.
Selectivity Profile
This compound demonstrates a high degree of selectivity for CRAC channels. When screened against a panel of 16 other ion channels, it showed weak inhibitory effects on L-type voltage-gated calcium channels (CaV1.2) with an IC50 of 8 µM and more significant inhibition of TRPV6 channels. However, its potency against Orai1 and Orai3 is substantially higher, underscoring its utility as a selective SOCE inhibitor.
Conclusion
This compound is a valuable pharmacological tool for the investigation of store-operated calcium entry. Its mechanism as a direct, yet slow, blocker of the Orai channel pore, without affecting upstream STIM1 activation or coupling, allows for the specific dissection of the role of CRAC channels in cellular physiology and pathophysiology. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to understand and target SOCE. The continued study of compounds like this compound will undoubtedly further elucidate the intricate roles of calcium signaling in health and disease.
References
- 1. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Store-Operated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How strict is the correlation between STIM1 and Orai1 expression, puncta formation, and ICRAC activation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
GSK-7975A: A Technical Guide to its Inhibition of Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mast cell activation and subsequent degranulation are central events in the pathophysiology of allergic and inflammatory diseases. A critical step in this process is the influx of extracellular calcium, which triggers the release of pre-formed mediators such as histamine and the synthesis of pro-inflammatory cytokines. GSK-7975A has emerged as a potent inhibitor of this process. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in suppressing mast cell degranulation. It includes a summary of key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction: The Role of Mast Cells in Allergic Inflammation
Mast cells are key effector cells of the immune system, strategically located at the interface between the host and the external environment, such as the skin, respiratory tract, and gastrointestinal tract. They are characterized by their cytoplasm being filled with large granules containing a plethora of pre-formed inflammatory mediators, including histamine, proteases (e.g., tryptase and chymase), and heparin. Upon activation, mast cells undergo degranulation, a process of exocytosis that rapidly releases these mediators into the surrounding tissue, initiating an inflammatory cascade.
The most well-characterized pathway for mast cell activation is through the high-affinity IgE receptor, FcεRI. Cross-linking of FcεRI-bound IgE by allergens triggers a complex signaling cascade that culminates in a sustained increase in intracellular calcium concentration ([Ca²⁺]i). This calcium signal is the pivotal trigger for the fusion of granular membranes with the plasma membrane, leading to the release of their contents.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels. These channels are the primary route for sustained calcium influx in mast cells following FcεRI stimulation. CRAC channels are composed of two key proteins:
-
STIM1 (Stromal Interaction Molecule 1): An endoplasmic reticulum (ER) calcium sensor. When ER calcium stores are depleted, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.
-
Orai1: The pore-forming subunit of the CRAC channel located in the plasma membrane.
The interaction between aggregated STIM1 and Orai1 leads to the opening of the CRAC channel and a sustained influx of extracellular Ca²⁺. This compound exerts its inhibitory effect by directly blocking the Orai1 pore, thereby preventing this crucial calcium entry.[1][2] This blockade of Ca²⁺ influx effectively uncouples FcεRI stimulation from the downstream events of degranulation and cytokine release.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize key findings:
Table 1: Inhibition of Calcium Influx by this compound
| Cell Type | Stimulation Method | Parameter Measured | IC₅₀ (µM) | Reference |
| RBL-2H3 cells | Thapsigargin | Ca²⁺ entry | 0.8 ± 0.1 | [2] |
Table 2: Inhibition of Mediator Release by this compound
| Cell Type | Mediator | Inhibition at 3 µM this compound | Reference |
| Human Lung Mast Cells | Histamine | Up to 50% | [1] |
| Human Lung Mast Cells | Leukotriene C4 | Up to 50% | [1] |
| Human Lung Mast Cells | IL-5, IL-8, IL-13, TNFα | Up to 50% |
Signaling Pathways and Experimental Workflows
FcεRI Signaling Pathway Leading to Mast Cell Degranulation
The following diagram illustrates the key steps in the FcεRI signaling cascade and the point of inhibition by this compound.
Caption: FcεRI signaling cascade and the inhibitory action of this compound.
Experimental Workflow for β-Hexosaminidase Release Assay
This diagram outlines the typical workflow for assessing mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Caption: Workflow for the β-hexosaminidase release assay.
Detailed Experimental Protocols
β-Hexosaminidase Release Assay (RBL-2H3 Cells)
This colorimetric assay is a widely used method to quantify mast cell degranulation by measuring the activity of the lysosomal enzyme β-hexosaminidase released into the supernatant.
Materials:
-
RBL-2H3 cells
-
Complete culture medium (e.g., MEM with 15% FBS, penicillin/streptomycin)
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
Tyrode's buffer (or similar physiological buffer)
-
This compound stock solution (in DMSO)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)
-
Stop solution (0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
Triton X-100 (0.1% in buffer for cell lysis)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
Sensitization: Sensitize the cells by replacing the culture medium with fresh medium containing an optimal concentration of anti-DNP IgE (e.g., 0.5-1 µg/mL) and incubate overnight.
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Inhibitor Pre-incubation: Add Tyrode's buffer containing various concentrations of this compound or vehicle (DMSO) to the wells. Incubate for 30-60 minutes at 37°C.
-
Stimulation: Add DNP-BSA to the wells to a final concentration that elicits submaximal degranulation (e.g., 10-100 ng/mL). For total release control wells, add 0.1% Triton X-100. For spontaneous release (negative control) wells, add buffer only. Incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant from each well.
-
Enzymatic Reaction: In a new 96-well plate, add a specific volume of supernatant (e.g., 50 µL) to each well. Add the p-NAG substrate solution (e.g., 50 µL) to each well.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Stopping the Reaction: Add the stop solution (e.g., 150 µL) to each well.
-
Absorbance Reading: Read the absorbance at 405 nm using a microplate reader.
-
Calculation of Percent Release:
-
Percent Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100
-
Histamine Release Assay (Human Mast Cells)
This assay measures the amount of histamine released from mast cells into the supernatant using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Primary human mast cells (e.g., cultured from CD34⁺ progenitors) or a human mast cell line (e.g., LAD2)
-
Appropriate culture medium and supplements
-
Sensitizing antibody (if required, e.g., human IgE)
-
Stimulating agent (e.g., anti-IgE antibody or specific antigen)
-
Physiological buffer (e.g., HEPES-buffered Tyrode's solution)
-
This compound stock solution (in DMSO)
-
Commercial Histamine ELISA kit
-
96-well V-bottom plates
Procedure:
-
Cell Preparation and Sensitization: Culture and sensitize human mast cells with an appropriate concentration of IgE overnight, if necessary.
-
Washing: Wash the cells twice with buffer to remove unbound IgE and resuspend in fresh buffer.
-
Inhibitor Pre-incubation: Aliquot the cell suspension into a 96-well V-bottom plate. Add various concentrations of this compound or vehicle and incubate for 30-60 minutes at 37°C.
-
Stimulation: Add the stimulating agent (e.g., anti-IgE) to the wells. For total histamine content, lyse the cells with a suitable lysis buffer or by freeze-thawing. For spontaneous release, add buffer only. Incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells. Carefully collect the supernatant.
-
Histamine Quantification: Follow the manufacturer's instructions for the commercial Histamine ELISA kit to determine the concentration of histamine in the collected supernatants.
-
Calculation of Percent Release:
-
Percent Release = [(Histamine in Sample - Histamine in Spontaneous Release) / (Total Histamine - Histamine in Spontaneous Release)] x 100
-
Conclusion
This compound is a valuable research tool for investigating the role of CRAC channels and calcium signaling in mast cell function. Its potent inhibitory effect on mast cell degranulation, by blocking the essential calcium influx, underscores the therapeutic potential of targeting CRAC channels for the treatment of allergic and inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the efficacy of this compound and other CRAC channel inhibitors in various preclinical models of allergic disease is warranted.
References
The CRAC Channel Inhibitor GSK-7975A: A Technical Guide to its Effects on T-Cell Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-7975A is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which play a pivotal role in the activation of T-cells and their subsequent release of inflammatory cytokines. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its impact on the secretion of key T-cell cytokines, namely Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α). This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the underlying signaling pathways and experimental workflows to support further research and development in immunology and pharmacology.
Introduction
T-lymphocytes are central players in the adaptive immune response. Upon activation, they orchestrate immune responses through the release of a variety of cytokines. Dysregulation of T-cell activation and cytokine production is a hallmark of many autoimmune and inflammatory diseases. A key signaling event in T-cell activation is the sustained influx of intracellular calcium (Ca2+) through store-operated calcium entry (SOCE), a process mediated by CRAC channels.
The CRAC channel is a highly calcium-selective ion channel composed of two key proteins: the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) Ca2+ sensor, and ORAI1, the pore-forming subunit in the plasma membrane. This compound has emerged as a valuable pharmacological tool to investigate the role of CRAC channels in cellular processes and as a potential therapeutic agent for inflammatory conditions. This guide focuses on the specific effects of this compound on the production of the pro-inflammatory cytokines IFN-γ, IL-2, and TNF-α by T-cells.
Mechanism of Action of this compound in T-Cells
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This triggers a signaling cascade that leads to the depletion of Ca2+ from the endoplasmic reticulum. STIM1, located in the ER membrane, senses this Ca2+ depletion and undergoes a conformational change, leading to its oligomerization and translocation to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates ORAI1, the pore-forming subunit of the CRAC channel. The opening of the ORAI1 channel allows for a sustained influx of extracellular Ca2+ into the T-cell.
This rise in intracellular Ca2+ activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor. Dephosphorylated NFAT translocates to the nucleus, where it cooperates with other transcription factors, such as AP-1, to induce the expression of genes encoding for various cytokines, including IL-2, IFN-γ, and TNF-α.
This compound exerts its inhibitory effect by directly blocking the ORAI1 channel, thus preventing the influx of Ca2+ and the subsequent downstream signaling events that lead to cytokine gene transcription and protein secretion.
Quantitative Effects of this compound on T-Cell Cytokine Release
While direct, peer-reviewed quantitative data on the dose-dependent effects of this compound specifically on IFN-γ, IL-2, and TNF-α release from primary human T-cells is limited in the public domain, the inhibitory profile of this compound on CRAC channel activity in various cell types provides a strong indication of its potential efficacy. The following tables are illustrative and based on the expected dose-dependent inhibition of cytokine release, extrapolated from the known mechanism of action and the inhibitory concentrations observed for CRAC channel function.
Table 1: Effect of this compound on IFN-γ Release from Activated T-Cells (Illustrative)
| This compound Concentration (µM) | % Inhibition of IFN-γ Release (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5 |
| 0.1 | 15 ± 7 |
| 1 | 45 ± 10 |
| 3 | 75 ± 8 |
| 10 | 95 ± 3 |
Table 2: Effect of this compound on IL-2 Release from Activated T-Cells (Illustrative)
| This compound Concentration (µM) | % Inhibition of IL-2 Release (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 6 |
| 0.1 | 20 ± 8 |
| 1 | 55 ± 12 |
| 3 | 85 ± 7 |
| 10 | 98 ± 2 |
Table 3: Effect of this compound on TNF-α Release from Activated T-Cells (Illustrative)
| This compound Concentration (µM) | % Inhibition of TNF-α Release (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 4 |
| 0.1 | 10 ± 5 |
| 1 | 40 ± 9 |
| 3 | 70 ± 6 |
| 10 | 92 ± 4 |
Note: The data presented in these tables are hypothetical and intended for illustrative purposes to demonstrate the expected dose-dependent inhibitory effect of this compound on T-cell cytokine release. Actual experimental results may vary.
Experimental Protocols
The following protocols provide a general framework for investigating the effects of this compound on T-cell cytokine release.
Isolation and Culture of Primary Human T-Cells
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment: Enrich for CD3+ T-cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit.
-
Cell Culture: Culture the purified T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
T-Cell Activation and this compound Treatment
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL in sterile PBS overnight at 4°C.
-
Cell Seeding: Wash the coated plate with sterile PBS to remove unbound antibody. Seed the purified T-cells at a density of 1-2 x 10^5 cells per well.
-
Co-stimulation: Add soluble anti-CD28 antibody (e.g., clone CD28.2) to each well at a final concentration of 1-2 µg/mL to provide co-stimulatory signals.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 3, 10 µM). Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.
Cytokine Measurement
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of IFN-γ, IL-2, and TNF-α in the supernatants using a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISAs according to the manufacturer's instructions.
Discussion and Future Directions
This compound serves as a critical tool for dissecting the role of CRAC channels in T-cell biology. By inhibiting SOCE, this compound effectively suppresses the production of key pro-inflammatory cytokines, highlighting the therapeutic potential of targeting this pathway in T-cell-mediated inflammatory diseases.
Future research should focus on obtaining precise dose-response data for the effect of this compound on a wider range of cytokines in different T-cell subsets (e.g., Th1, Th2, Th17, and regulatory T-cells). Furthermore, in vivo studies are necessary to validate the efficacy and safety of this compound in animal models of autoimmune and inflammatory diseases. The development of more specific and potent CRAC channel inhibitors, guided by the understanding of compounds like this compound, holds promise for the future of immunomodulatory therapies.
Conclusion
This compound is a potent inhibitor of CRAC channels that effectively blocks T-cell activation and the subsequent release of pro-inflammatory cytokines such as IFN-γ, IL-2, and TNF-α. This technical guide has provided an overview of its mechanism of action, illustrative quantitative effects, and detailed experimental protocols to facilitate further investigation into its immunomodulatory properties. The continued study of this compound and similar CRAC channel inhibitors will undoubtedly contribute to our understanding of T-cell-mediated immunity and the development of novel therapies for a range of inflammatory disorders.
A Technical Guide to the Interaction of GSK-7975A with STIM1 and Orai Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-7975A is a pyrazole derivative that has been identified as a selective inhibitor of store-operated calcium entry (SOCE), a crucial pathway for calcium signaling in numerous cell types.[1] This process is primarily mediated by the interaction of the endoplasmic reticulum (ER) calcium sensor, Stromal Interaction Molecule 1 (STIM1), and the pore-forming subunit of the Calcium Release-Activated Calcium (CRAC) channel, Orai1, in the plasma membrane.[2] This technical guide provides an in-depth analysis of the molecular interaction between this compound and the STIM1-Orai signaling complex, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Mechanism of Action of this compound
The primary mode of inhibition is believed to be an interference with the ion permeation pathway of the Orai channel. This may occur through an allosteric effect on the channel's selectivity filter. This hypothesis is strengthened by findings that the Orai1 E106D pore mutant, which has a lower calcium selectivity, exhibits significantly reduced sensitivity to this compound, requiring at least a tenfold higher concentration for inhibition compared to the wild-type channel.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound has been quantified across different Orai channel isoforms and cell types. The following tables summarize the key half-maximal inhibitory concentration (IC50) values reported in the literature.
| Target | Cell Type | IC50 (μM) | Experimental Method | Reference |
| Orai1 | HEK293 | 4.1 | Whole-cell patch clamp | |
| Orai3 | HEK293 | 3.8 | Whole-cell patch clamp | |
| SOCE | RBL-2H3 | 0.8 | Fluorescence Ca2+ addback assay | |
| SOCE | Jurkat | 0.5 | Fluorescence Ca2+ addback assay | |
| SOCE | Murine Pancreatic Acinar Cells | ~3.4 | Thapsigargin-induced SOCE | |
| CaV1.2 | HEK293 | 8 | Ion channel screening |
Experimental Protocols
The characterization of this compound's interaction with STIM1 and Orai proteins has relied on several key experimental techniques. Detailed methodologies for these experiments are outlined below.
Förster Resonance Energy Transfer (FRET) Microscopy
This technique is employed to monitor the proximity of STIM1 proteins (STIM1-STIM1 oligomerization) and the interaction between STIM1 and Orai1.
-
Cell Preparation: HEK293 cells are co-transfected with plasmids encoding fluorescently tagged proteins (e.g., CFP-STIM1 and YFP-STIM1 for oligomerization studies, or STIM1-CFP and Orai1-YFP for coupling studies).
-
Store Depletion: To induce STIM1 oligomerization and coupling to Orai1, the intracellular calcium stores are depleted using 2 μM thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.
-
This compound Application: Cells are pre-incubated with this compound (typically 10 μM) for a short period (e.g., 5 minutes) before and during store depletion.
-
FRET Measurement: FRET is measured by monitoring the fluorescence emission of the acceptor fluorophore (YFP) upon excitation of the donor fluorophore (CFP). An increase in the FRET signal indicates that the tagged proteins are in close proximity (less than 10 nm).
-
Data Analysis: The FRET efficiency is calculated and compared between control cells and cells treated with this compound to determine if the compound affects protein-protein interactions.
Whole-Cell Patch-Clamp Electrophysiology
This method is used to directly measure the ion currents through Orai channels and to quantify the inhibitory effect of this compound.
-
Cell Preparation: HEK293 cells are co-transfected with plasmids for STIM1 and either Orai1 or Orai3.
-
Electrode and Solutions: A glass micropipette filled with an internal solution containing a Ca2+ chelator (e.g., EGTA or BAPTA) is used to form a high-resistance seal with the cell membrane. The external solution contains a defined concentration of Ca2+.
-
Current Measurement: The whole-cell configuration is established, allowing control of the intracellular environment and measurement of the total ion current across the cell membrane. Inward Ca2+ currents are measured at a holding potential of -74 mV.
-
Drug Application: this compound is applied at various concentrations to the external solution to determine its effect on the magnitude of the CRAC current (ICRAC).
-
Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the concentration of this compound. The IC50 value is then calculated from these curves. The Hill coefficient, which provides information about the stoichiometry of the interaction, is also determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for FRET microscopy to assess the effect of this compound on STIM1-Orai1 coupling.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology to determine the IC50 of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological roles of SOCE and a potential lead compound for the development of therapeutics targeting CRAC channels. Its mechanism of action, which involves the direct inhibition of the Orai pore without affecting the upstream STIM1 activation cascade, makes it a highly specific inhibitor. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers working to further elucidate the intricacies of STIM1-Orai signaling and to develop novel modulators of this critical cellular pathway.
References
- 1. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The STIM1: Orai Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Pharmacological Profile of GSK-7975A, a Pyrazole Derivative and CRAC Channel Inhibitor
Abstract
This compound is a potent, orally bioavailable pyrazole derivative that functions as a selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels. These channels, primarily formed by Orai proteins and activated by the stromal interaction molecule 1 (STIM1), are crucial for store-operated calcium entry (SOCE) in numerous cell types. By blocking this pathway, this compound effectively modulates calcium-dependent cellular processes, including immune cell activation and exocrine secretion. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo effects, and pharmacokinetic properties. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to serve as a technical resource for the scientific community.
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of physiological processes. Store-operated calcium entry (SOCE) is a primary mechanism for replenishing intracellular Ca²⁺ stores and generating sustained Ca²⁺ signals. The key molecular players in this pathway are the STIM proteins, which act as Ca²⁺ sensors in the endoplasmic reticulum (ER), and the Orai proteins, which form the highly Ca²⁺-selective CRAC channels in the plasma membrane. Dysregulation of CRAC channel function has been implicated in various pathologies, including autoimmune diseases, allergies, and acute pancreatitis, making them a compelling target for therapeutic intervention.
This compound, a member of the N-pyrazole carboxamide chemical series, has emerged as a selective inhibitor of CRAC channels.[1] Its ability to block Ca²⁺ influx through Orai channels underpins its diverse pharmacological effects. This guide synthesizes the current knowledge on this compound, presenting its pharmacological characteristics in a detailed and structured format.
Mechanism of Action
This compound exerts its pharmacological effects by directly inhibiting the Orai channel pore. Upon depletion of ER Ca²⁺ stores, STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions, where they bind to and activate Orai channels (Orai1, Orai2, and Orai3).[2][3] This activation allows for the influx of extracellular Ca²⁺.
Studies indicate that this compound does not interfere with the upstream events of STIM1 oligomerization or the direct interaction between STIM1 and Orai1.[3][4] Instead, it is proposed to act as an allosteric blocker of the Orai pore. Research suggests that this compound acts from the extracellular side of the plasma membrane to inhibit the channel. The inhibitory action is influenced by the geometry of the Orai channel's selectivity filter, as mutations in this region, such as Orai1 E106D, can reduce the compound's potency.
Caption: CRAC Channel Signaling Pathway and Inhibition by this compound.
Quantitative Pharmacological Data
The inhibitory activity of this compound has been quantified across various in vitro models. The following tables summarize the key potency and efficacy data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Type / System | Assay Condition | Value | Reference(s) |
| IC₅₀ | HEK293 cells (expressing STIM1/Orai1 or STIM1/Orai3) | Whole-cell patch clamp for Orai currents | ~4 µM | |
| IC₅₀ | RBL-2H3 mast cells | Thapsigargin-induced Ca²⁺ entry | 0.8 ± 0.1 µM | |
| IC₅₀ | Murine pancreatic acinar cells | Thapsigargin-induced SOCE | ~3.4 µM | |
| % Inhibition | Human lung mast cells | FcεRI-dependent Ca²⁺ influx | Up to 50% reduction at 3 µM | |
| % Inhibition | Human lung mast cells | Release of histamine, LTC₄, cytokines | Up to 50% reduction at 3 µM | |
| % Inhibition | Murine pancreatic acinar cells | Toxin-induced Ca²⁺ influx | >90% inhibition | |
| % Inhibition | Pancreatic acinar cells | CCK-induced endocytic vacuole formation | ~87% inhibition at 10 µM |
Table 2: In Vivo Pharmacokinetic and Formulation Data
| Parameter | Details | Value / Composition | Reference(s) |
| Administration Route | Oral | Orally available | |
| In Vivo Formulation (Vehicle) | For experimental use | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| Solubility in Vehicle | Maximum concentration tested | ≥ 2.5 mg/mL (6.29 mM) | |
| Prodrug for In Vivo Use | Phosphate prodrug for improved solubility | GSK-6288B |
Key Preclinical Findings
In Vitro Effects
-
Immune Cells: this compound effectively inhibits the function of human mast cells and T-cells. It reduces FcεRI-dependent Ca²⁺ influx in mast cells, leading to a significant decrease in the release of inflammatory mediators such as histamine, leukotriene C4, and various pro-inflammatory cytokines (IL-5, IL-8, IL-13, TNFα). Similarly, it blocks cytokine release from T-cells. Interestingly, mast cells from guinea pigs and mice are not inhibited by the compound.
-
Pancreatic Acinar Cells: In models of acute pancreatitis, this compound demonstrates protective effects. It inhibits SOCE and subsequent Ca²⁺ overload induced by toxins (e.g., taurolithocholic acid-3-sulfate - TLCS) or cholecystokinin (CCK). This action prevents the activation of necrotic cell death pathways in both human and mouse pancreatic acinar cells.
-
Vascular Smooth Muscle: this compound inhibits isometric contractions of mouse aortic segments, with a higher affinity when contraction is elicited by Ca²⁺ influx through non-selective cation channels compared to voltage-gated calcium channels. This suggests a role for CRAC channels in vascular physiology.
In Vivo Effects
-
Acute Pancreatitis Models: In mouse models of acute pancreatitis induced by various agents (TLCS, cerulein, or fatty acid ethyl esters), this compound administration leads to significant improvements. It dose-dependently reduces key markers of pancreatitis severity, including serum amylase and IL-6 levels, as well as pancreatic and lung myeloperoxidase (MPO) levels, an indicator of neutrophil infiltration. Histopathological examination confirms a marked reduction in pancreatic damage.
Selectivity Profile
While this compound is a potent CRAC channel inhibitor, its selectivity has been profiled against other ion channels. At concentrations up to 10 µM, it shows only a slight inhibitory effect on L-type (CaV1.2) Ca²⁺ channels. However, some reports indicate that it may also block TRPV6 channels, which share some structural similarities with CRAC channels. This lack of absolute specificity, particularly between Orai1 and Orai3 isoforms, should be considered when interpreting experimental results.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments used to characterize this compound.
Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol describes the use of fluorescent Ca²⁺ indicators to measure SOCE in cell populations or single cells.
Caption: Experimental Workflow for Measuring Store-Operated Calcium Entry (SOCE).
-
Cell Preparation: Cells (e.g., RBL, HEK293, pancreatic acini) are cultured under standard conditions.
-
Dye Loading: Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) in a physiological buffer for 30-60 minutes at room temperature or 37°C.
-
Assay Procedure:
-
Cells are washed and placed in a buffer containing normal extracellular Ca²⁺ (e.g., 1-2 mM).
-
To measure SOCE, cells are first moved to a Ca²⁺-free buffer.
-
ER Ca²⁺ stores are depleted by applying a SERCA pump inhibitor, such as 1 µM thapsigargin.
-
After store depletion is evident (often by a small, transient rise in cytosolic Ca²⁺ from ER leakage), Ca²⁺ is re-added to the extracellular solution. The subsequent sharp and sustained rise in fluorescence represents SOCE.
-
-
Inhibition Studies: To test this compound, cells are pre-incubated with various concentrations of the compound (e.g., for 30 minutes) before initiating the store depletion and Ca²⁺ re-addition steps.
-
Data Analysis: The change in fluorescence intensity or ratio (for ratiometric dyes like Fura-2) is recorded over time. The magnitude of SOCE is quantified, and concentration-response curves are generated to calculate the IC₅₀ value.
Whole-Cell Electrophysiology
This technique allows for the direct measurement of the ICRAC current through Orai channels.
-
Cell System: HEK293 cells co-expressing STIM1 and an Orai isoform (e.g., Orai1) are commonly used.
-
Recording Configuration: The whole-cell patch-clamp configuration is established.
-
Solutions:
-
Extracellular Solution: Contains Na⁺ as the main cation and 10-20 mM Ca²⁺ as the charge carrier.
-
Pipette (Intracellular) Solution: Contains a high concentration of a Ca²⁺ chelator (e.g., BAPTA) to passively deplete ER stores upon establishing the whole-cell configuration. It also includes IP₃ to facilitate store depletion.
-
-
Procedure:
-
Upon membrane rupture (break-in), the intracellular solution diffuses into the cell, chelating Ca²⁺ and causing passive ER store depletion.
-
This leads to the time-dependent activation of an inward current (ICRAC) at negative holding potentials (e.g., -80 mV).
-
Once the current reaches a stable maximum, this compound is applied via the extracellular perfusion system.
-
-
Data Analysis: The degree of current inhibition at steady state is measured for various concentrations of this compound to determine the IC₅₀.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of CRAC channels. As a potent pyrazole derivative, it effectively inhibits store-operated calcium entry, thereby modulating the function of immune cells, pancreatic acinar cells, and vascular smooth muscle. Its demonstrated efficacy in preclinical models of acute pancreatitis highlights its therapeutic potential. This technical guide provides a consolidated resource of its pharmacological profile, including quantitative data and experimental methodologies, to support further research and development efforts targeting the CRAC channel pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound, an inhibitor of Ca2+ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of GSK-7975A in HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK-7975A is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels.[1][2] These channels, primarily formed by ORAI proteins, play a crucial role in store-operated calcium entry (SOCE), a fundamental mechanism for calcium signaling in numerous cell types, including Human Embryonic Kidney 293 (HEK293) cells.[3] this compound inhibits STIM1-mediated ORAI1 and ORAI3 currents.[3][4] The compound is thought to act by altering the pore geometry of the ORAI channel. Notably, this compound's inhibitory action does not interfere with the upstream events of STIM1 oligomerization or the interaction between STIM1 and ORAI1. These application notes provide a detailed protocol for characterizing the inhibitory activity of this compound on SOCE in HEK293 cells.
Signaling Pathway of this compound Inhibition
The following diagram illustrates the established signaling pathway leading to store-operated calcium entry and the point of inhibition by this compound.
Caption: this compound inhibits store-operated calcium entry by directly blocking the ORAI1 channel pore.
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound in HEK293 cells.
| Parameter | Cell Line | Target | Value | Reference |
| IC₅₀ | HEK293 | STIM1-mediated ORAI1 currents | ~4 µM | |
| IC₅₀ | HEK293 | STIM1-mediated ORAI3 currents | ~4 µM | |
| Inhibition | HEK293 | Endogenous store-operated Ca²⁺ entry | Substantial at 10 µM |
Experimental Protocol: Calcium Influx Assay
This protocol details a fluorescent-based calcium influx assay to measure the inhibitory effect of this compound on store-operated calcium entry in HEK293 cells.
Materials and Reagents
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well black, clear-bottom cell culture plates
-
This compound
-
Thapsigargin
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with injection capabilities
Experimental Workflow
Caption: Workflow for the this compound calcium influx assay in HEK293 cells.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells to an appropriate density.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Aspirate the culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Cell Washing:
-
Gently aspirate the loading solution from the wells.
-
Wash the cells twice with 100 µL of assay buffer per well to remove extracellular dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer. It is recommended to include a vehicle control (e.g., DMSO).
-
Add the this compound dilutions to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 488 nm excitation and 520 nm emission).
-
Measure the baseline fluorescence for a short period.
-
Using the plate reader's injector, add a solution of thapsigargin (final concentration of 1 µM) to induce store depletion and trigger calcium entry.
-
Immediately begin kinetic fluorescence readings, continuing for at least 5-10 minutes to capture the peak calcium influx.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after thapsigargin stimulation.
-
Normalize the data to the vehicle control to determine the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
The provided protocol offers a robust method for characterizing the inhibitory activity of this compound on store-operated calcium entry in HEK293 cells. This assay is suitable for confirming the compound's mechanism of action and determining its potency. Researchers can adapt this protocol for high-throughput screening of other potential CRAC channel inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an inhibitor of Ca2+ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for GSK-7975A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of GSK-7975A, a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, in various cell culture experiments. This compound targets the ORAI1 and ORAI3 pore-forming subunits of the CRAC channel, making it a valuable tool for investigating the role of store-operated calcium entry (SOCE) in a multitude of cellular processes.
Mechanism of Action
This compound functions as a direct blocker of the ORAI1 and ORAI3 channels. Depletion of intracellular calcium stores, such as the endoplasmic reticulum (ER), triggers the activation of STIM1 proteins, which then translocate to the plasma membrane and bind to ORAI channels, opening them to allow calcium influx. This compound inhibits this calcium influx downstream of STIM1 activation, effectively decoupling store depletion from sustained calcium signaling.[1]
Data Presentation: Recommended Concentrations of this compound
The optimal concentration of this compound will vary depending on the cell type, the specific biological process being investigated, and the duration of the experiment. The following table summarizes effective concentrations and IC50 values reported in the literature. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Cell Line | Application | Recommended Concentration Range | IC50 Value | Reference |
| Human Pancreatic Acinar Cells | Inhibition of Store-Operated Ca2+ Entry (SOCE) | 10 - 50 µM | - | |
| Murine Pancreatic Acinar Cells | Inhibition of SOCE | 1 - 50 µM | ~3.4 µM | |
| Human Lung Mast Cells | Reduction of Ca2+ influx and inflammatory mediator release | 3 µM (for up to 50% reduction) | - | [1] |
| Human T-cells | Inhibition of pro-inflammatory cytokine release | Not specified, but effective | - | [1] |
| HEK293 (expressing ORAI1/STIM1) | Inhibition of ORAI1-mediated currents | 0.1 - 10 µM | 4.1 µM | |
| HEK293 (expressing ORAI3/STIM1) | Inhibition of ORAI3-mediated currents | 0.1 - 10 µM | 3.8 µM | |
| RBL-2H3 (Rat Basophilic Leukemia) | Inhibition of endogenous CRAC currents | 10 µM (for full blockade) | 0.8 ± 0.1 µM (for Ca2+ entry) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and proliferation. The MTT assay measures the metabolic activity of cells, which is an indicator of their viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the appropriate duration.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, gently detach the cells using trypsin-EDTA, and then collect the cells by centrifugation. Combine the detached cells with the supernatant from the culture medium, which may contain apoptotic cells that have detached.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Western Blotting
This protocol is for analyzing the expression or phosphorylation status of proteins in signaling pathways affected by this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well or 10 cm plates and treat with this compound and a vehicle control for the desired time.
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each dish.
-
Scrape the adherent cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Mandatory Visualizations
Caption: this compound Signaling Pathway
Caption: General Experimental Workflow
References
Application Notes and Protocols for Calcium Imaging Using GSK-7975A and Fura-2 Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium ions (Ca²⁺) are ubiquitous second messengers crucial for a multitude of cellular processes, including gene expression, muscle contraction, and neurotransmitter release. The precise spatial and temporal dynamics of intracellular Ca²⁺ are tightly regulated. Store-Operated Calcium Entry (SOCE) is a major mechanism for Ca²⁺ influx in non-excitable cells, mediated by the interaction of the endoplasmic reticulum Ca²⁺ sensor, STIM1, and the plasma membrane Ca²⁺ channel, Orai1. Dysregulation of SOCE has been implicated in various pathologies, making the constituent proteins attractive therapeutic targets.
GSK-7975A is a potent and selective inhibitor of Ca²⁺ Release-Activated Ca²⁺ (CRAC) channels, the primary channels responsible for SOCE. Fura-2 is a ratiometric fluorescent indicator widely used for the quantitative measurement of intracellular Ca²⁺ concentrations. This document provides detailed protocols for utilizing this compound in conjunction with Fura-2 AM for studying SOCE and the effects of CRAC channel inhibition.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Fura-2 AM Properties | ||
| Excitation Wavelength (Ca²⁺-bound) | 340 nm | [1][2][3] |
| Excitation Wavelength (Ca²⁺-free) | 380 nm | [1][2] |
| Emission Wavelength | ~510 nm | |
| Fura-2 AM Stock Solution | 1 mg/mL in DMSO | |
| Fura-2 AM Loading Concentration | 1-5 µg/mL (or 1-4 µM) | |
| Loading Time | 30-60 minutes | |
| Loading Temperature | Room Temperature or 37°C | |
| De-esterification Time | 20-30 minutes | |
| This compound Properties | ||
| Mechanism of Action | CRAC Channel Inhibitor | |
| Target | ORAI1, ORAI2, ORAI3 | |
| IC₅₀ for ORAI1/ORAI3 | ~4 µM in HEK293 cells | |
| Effective Concentration Range | 1-50 µmol/L | |
| Stock Solution | Soluble in DMSO |
Signaling Pathway Diagram
Caption: Store-Operated Calcium Entry (SOCE) pathway and inhibition by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for investigating SOCE inhibition with this compound.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Fura-2 AM Stock Solution (1 mg/mL):
-
Allow the vial of Fura-2 AM (e.g., 50 µg) and anhydrous DMSO to warm to room temperature.
-
Add the appropriate volume of DMSO to the Fura-2 AM to achieve a 1 mg/mL concentration (e.g., 50 µL DMSO to 50 µg Fura-2 AM).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
-
This compound Stock Solution (e.g., 10 mM):
-
Prepare a stock solution of this compound in DMSO. The concentration should be at least 1000x the final working concentration to minimize solvent effects.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
-
Recording Buffer (e.g., HEPES-buffered Saline):
-
A typical composition is: 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4.
-
For experiments involving Ca²⁺-free conditions, omit CaCl₂ and add a Ca²⁺ chelator like 0.5-1 mM EGTA.
-
For Ca²⁺-containing buffer, add 2 mM CaCl₂.
-
Protocol 2: Cell Preparation and Fura-2 AM Loading
This protocol is a general guideline and may require optimization for specific cell types.
-
Cell Seeding:
-
Seed cells onto glass coverslips or in black-walled, clear-bottom 96-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Fura-2 AM Loading Solution:
-
Warm the required volume of recording buffer (without CaCl₂ if studying store depletion first) to room temperature or 37°C.
-
Dilute the Fura-2 AM stock solution into the recording buffer to a final concentration of 1-5 µg/mL. It is recommended to test a range of concentrations to find the optimal loading for your cells.
-
To aid in dye solubilization and prevent compartmentalization, Pluronic F-127 (at a final concentration of 0.02%) can be added to the loading solution.
-
Probenecid (1-2.5 mM) can be included to inhibit organic anion transporters, which can extrude the dye from the cells.
-
-
Dye Loading:
-
Wash the cells twice with the appropriate recording buffer.
-
Aspirate the buffer and add the Fura-2 AM loading solution to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C in the dark. Incubation at 37°C may facilitate faster loading but can also lead to increased dye compartmentalization.
-
-
Wash and De-esterification:
-
After incubation, wash the cells twice with the recording buffer to remove extracellular Fura-2 AM.
-
Add fresh recording buffer and incubate for an additional 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by cytosolic esterases, which traps the active Fura-2 dye inside the cells.
-
Protocol 3: Calcium Imaging and Data Acquisition
-
Microscope Setup:
-
Place the coverslip with the loaded cells in an imaging chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
The system should have excitation filters for 340 nm and 380 nm and an emission filter around 510 nm.
-
-
Inhibition with this compound:
-
For experiments investigating the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of the compound (e.g., 1-10 µM) in the recording buffer for a specified time (e.g., 10-30 minutes) before initiating the experiment.
-
-
Measurement of Store-Operated Calcium Entry:
-
Begin recording baseline fluorescence by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.
-
Perfuse the cells with a Ca²⁺-free recording buffer containing an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), such as thapsigargin (1-2 µM), to passively deplete intracellular Ca²⁺ stores. This will cause a transient increase in cytosolic Ca²⁺ due to leakage from the stores.
-
Once the cytosolic Ca²⁺ level returns to a stable, low baseline, reintroduce a recording buffer containing 2 mM CaCl₂ (and the inhibitor if applicable). The subsequent sharp increase in the 340/380 ratio represents SOCE.
-
-
Data Acquisition and Analysis:
-
Acquire images at regular intervals (e.g., every 1-10 seconds).
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.
-
For quantitative analysis, data can be normalized to the baseline ratio before stimulation.
-
Mechanism of Action
This compound functions as a potent inhibitor of CRAC channels, which are formed by Orai proteins. In response to the depletion of Ca²⁺ from the endoplasmic reticulum, STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions. Here, they interact with and activate Orai channels, leading to Ca²⁺ influx. This compound does not appear to interfere with STIM1 oligomerization or the interaction between STIM1 and Orai1. Instead, it is thought to act as a pore blocker or to allosterically modulate the channel, thereby preventing Ca²⁺ permeation. This leads to the inhibition of SOCE and downstream Ca²⁺-dependent signaling pathways.
References
Application Notes for GSK-7975A in Whole-Cell Patch Clamp Experiments
Introduction
GSK-7975A is a potent and selective inhibitor of Ca²⁺ Release-Activated Ca²⁺ (CRAC) channels.[1] CRAC channels are crucial for store-operated calcium entry (SOCE), a fundamental Ca²⁺ signaling process in numerous cell types. The channels are composed of ORAI protein subunits (ORAI1, ORAI2, and ORAI3) in the plasma membrane, which are activated by the endoplasmic reticulum (ER) Ca²⁺ sensor, STIM1.[1][2] Upon depletion of Ca²⁺ from the ER, STIM1 aggregates and translocates to ER-plasma membrane junctions where it directly interacts with and activates ORAI channels, leading to Ca²⁺ influx.[3][4] this compound is a valuable tool compound for investigating the physiological and pathological roles of CRAC channels and SOCE.
Mechanism of Action
This compound inhibits CRAC channels by acting downstream of the STIM1-ORAI1 interaction. FRET experiments have shown that the compound does not disrupt STIM1 oligomerization or the coupling between STIM1 and ORAI1. Instead, it is thought to act directly on the ORAI channel pore, potentially through an allosteric effect on the selectivity filter. This mode of action differentiates it from agents that interfere with the upstream activation machinery. This compound has been shown to inhibit ORAI1 and ORAI3-mediated currents, and while highly selective, it can also inhibit other channels like TRPV6 at similar concentrations.
Quantitative Data: Potency and Efficacy of this compound
The following table summarizes the key quantitative parameters for this compound's inhibitory effects in various experimental settings.
| Parameter | Cell Type / Condition | Value | Reference |
| IC₅₀ | ORAI1/STIM1 currents in HEK293 cells | ~4.0 µM | |
| IC₅₀ | ORAI3-mediated currents in HEK293 cells | 3.8 µM | |
| IC₅₀ | Thapsigargin-induced Ca²⁺ influx in RBL-2H3 cells | 0.8 ± 0.1 µM | |
| Effective Concentration | Complete inhibition of ORAI1 currents | 10 µM | |
| Effective Concentration | 50% inhibition of 2-APB activated ORAI3 currents | 50 µM | |
| Effective Concentration | Full inhibition of 2-APB activated ORAI3 currents | 100 µM | |
| Onset of Inhibition (t₁/₂) | ORAI1 currents in HEK293 cells (at 10 µM) | 75 - 100 s |
Signaling Pathway and Inhibition by this compound
The following diagram illustrates the store-operated calcium entry (SOCE) pathway and the point of intervention by this compound.
Experimental Protocols
This section provides a detailed methodology for using this compound in whole-cell patch clamp experiments to measure CRAC currents (ICRAC).
Part 1: Materials and Reagents
-
Cell Culture: HEK293 or RBL-2H3 cells cultured on glass coverslips.
-
Electrophysiology Rig:
-
Inverted microscope
-
Micromanipulator
-
Patch clamp amplifier (e.g., Axopatch 200B)
-
Data acquisition system (e.g., Digidata 1440A) and software (e.g., pCLAMP)
-
Vibration isolation table
-
Faraday cage
-
Perfusion system
-
-
Glass Pipettes: Borosilicate glass capillaries, pulled to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Reagents:
-
This compound (CAS No: 1253186-56-9)
-
Dimethyl sulfoxide (DMSO)
-
Thapsigargin or Cyclopiazonic Acid (CPA) for store depletion
-
Reagents for extracellular and intracellular solutions (see below)
-
Part 2: Solution Preparation
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Store aliquots at -20°C or -80°C. The final DMSO concentration in the recording solution should be kept low (e.g., ≤0.1%) to avoid off-target effects.
-
-
Extracellular (Bath) Solution (Example):
-
130 mM NaCl
-
4.5 mM KCl
-
20 mM CaCl₂
-
10 mM TEA-Cl (Tetraethylammonium chloride)
-
10 mM D-glucose
-
5 mM HEPES
-
Adjust pH to 7.4 with NaOH.
-
-
Intracellular (Pipette) Solution for Passive Store Depletion:
-
150 mM Cs-methanesulfonate
-
20 mM BAPTA (a high concentration to chelate intracellular Ca²⁺ and passively deplete ER stores)
-
8 mM MgCl₂
-
10 mM HEPES
-
Adjust pH to 7.2 with CsOH. Filter solution (0.2 µm) before use.
-
Part 3: Experimental Procedure
-
Cell Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage. Begin perfusing the chamber with the standard extracellular solution at a rate of ~1.5 mL/min.
-
Pipette Preparation: Fill a pulled glass pipette with the intracellular solution, ensuring no air bubbles are trapped in the tip.
-
Obtaining a GΩ Seal:
-
Mount the pipette in the holder and apply light positive pressure.
-
Under visual guidance, lower the pipette and approach a target cell.
-
Once the pipette touches the cell membrane (a small dimple may appear), release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
-
Achieving Whole-Cell Configuration:
-
After a stable GΩ seal is formed, apply brief, gentle suction to rupture the cell membrane patch under the pipette tip. This establishes electrical and molecular access to the cell's interior.
-
-
Activating and Recording ICRAC:
-
Upon break-in, the BAPTA in the pipette solution will diffuse into the cell and chelate intracellular Ca²⁺, leading to the passive depletion of ER stores and subsequent activation of CRAC channels. This current develops over several minutes.
-
Set the amplifier to voltage-clamp mode with a holding potential of 0 mV or +30 mV.
-
Apply a voltage protocol to elicit currents. A common protocol is a 100 ms voltage step to -100 mV followed by a 100 ms ramp from -100 mV to +100 mV, repeated every 1-5 seconds. ICRAC is characterized by its strong inward rectification.
-
-
Application of this compound:
-
Once a stable ICRAC is recorded, switch the perfusion system to an extracellular solution containing the desired concentration of this compound (e.g., 10 µM for maximal inhibition).
-
Continuously record the current to observe the inhibition. Note that the onset of inhibition by this compound is relatively slow (t₁/₂ of 75-100 s).
-
-
Data Analysis:
-
Measure the current amplitude at a negative potential (e.g., -100 mV) over time.
-
Plot the current amplitude against time to visualize the baseline current, development of ICRAC, and the inhibitory effect of this compound.
-
Calculate the percentage of inhibition by comparing the steady-state current in the presence of this compound to the stable ICRAC before drug application.
-
Visualized Experimental Workflow
The diagram below outlines the key steps in a whole-cell patch clamp experiment to test the effect of this compound.
References
Application Notes and Protocols for GSK-7975A in Acute Pancreatitis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK-7975A, a potent inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels mediated by ORAI1, in the study of acute pancreatitis. The information compiled from recent studies offers detailed protocols for both in vitro and in vivo experimental models, alongside key quantitative data and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction
Acute pancreatitis is a severe inflammatory condition of the pancreas initiated by the premature activation of digestive enzymes within pancreatic acinar cells. A critical early event in this process is a sustained elevation of intracellular calcium concentration ([Ca2+]i), largely due to excessive Ca2+ entry from the extracellular space through store-operated calcium entry (SOCE). The ORAI1 protein is a key component of the CRAC channels responsible for SOCE in pancreatic acinar cells.[1][2][3]
This compound has emerged as a valuable pharmacological tool to investigate the role of ORAI1-mediated Ca2+ influx in the pathophysiology of acute pancreatitis.[3] By selectively blocking CRAC channels, this compound allows for the elucidation of downstream events, including enzyme activation, vacuolization, necrosis, and inflammation.[4] These notes are intended to guide researchers in designing and executing experiments utilizing this compound to study acute pancreatitis.
Mechanism of Action
This compound functions as a selective inhibitor of ORAI1, the pore-forming subunit of the CRAC channel. In the context of acute pancreatitis, various toxins and secretagogues trigger the depletion of intracellular calcium stores in the endoplasmic reticulum (ER) of pancreatic acinar cells. This depletion is sensed by stromal interaction molecule 1 (STIM1), which then translocates to the plasma membrane to activate ORAI1 channels, leading to a massive influx of extracellular Ca2+. This sustained elevation in cytosolic Ca2+ is a key trigger for pancreatic acinar cell injury and necrosis. This compound directly blocks this influx of Ca2+, thereby mitigating the initial insults that lead to the development of acute pancreatitis.
Below is a diagram illustrating the signaling pathway and the inhibitory action of this compound.
Caption: Signaling pathway of ORAI1-mediated Ca2+ influx in pancreatic acinar cells and the inhibitory effect of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound from various studies.
In Vitro Efficacy
| Parameter | Species/Cell Type | Inducer | Value | Reference |
| IC50 (SOCE Inhibition) | Murine Pancreatic Acinar Cells | Thapsigargin | ~3.4 µmol/L | |
| Effective Concentration (SOCE Inhibition) | Murine Pancreatic Acinar Cells | Thapsigargin | 1–50 µmol/L | |
| Effective Concentration (Inhibition of Ca2+ influx) | Murine Pancreatic Acinar Cells | TLC-S (500 µM) | 10 µmol/L (~72% suppression) | |
| Effective Concentration (Inhibition of Ca2+ influx) | Murine Pancreatic Acinar Cells | CCK (1 nM) | 10 µmol/L | |
| Effective Concentration (Inhibition of Necrosis) | Murine Pancreatic Acinar Cells | TLC-S (500 µmol/L) | 10 µmol/L (~47% suppression) | |
| Effective Concentration (Inhibition of Necrosis) | Human Pancreatic Acinar Cells | Not Specified | 30 µmol/L | |
| Effective Concentration (Inhibition of NET formation) | Murine Neutrophils | PMA | 10 µM |
In Vivo Administration and Efficacy
| Animal Model | Administration Route | Dosing Regimen | Outcome | Reference |
| TLCS-AP (Mouse) | Subcutaneous osmotic minipump (as prodrug GSK-6288B) | Low Dose: 28 mg/kg/h; High Dose: 110 mg/kg/h | Dose-dependent reduction in serum amylase, IL-6, pancreatic MPO, and pancreatic histopathology. | |
| CER-AP (Mouse) | Subcutaneous osmotic minipump (as prodrug GSK-6288B) | Low Dose: 28 mg/kg/h; High Dose: 110 mg/kg/h | Dose-dependent reduction in serum amylase, IL-6, pancreatic MPO, and pancreatic histopathology. | |
| FAEE-AP (Mouse) | Subcutaneous osmotic minipump (as prodrug GSK-6288B) | Low Dose: 28 mg/kg/h; High Dose: 110 mg/kg/h | Dose-dependent reduction in serum amylase, IL-6, pancreatic MPO, and pancreatic histopathology. | |
| TLCS-AP, CER-AP, FAEE-AP (Mouse) | Not Specified | Not Specified | Inhibition of local and systemic features of acute pancreatitis. |
Experimental Protocols
In Vitro Studies: Inhibition of SOCE in Isolated Pancreatic Acinar Cells
This protocol describes the methodology to assess the inhibitory effect of this compound on store-operated calcium entry in isolated pancreatic acinar cells.
1. Isolation of Pancreatic Acinar Cells:
-
Euthanize mice according to institutional guidelines.
-
Perfuse the pancreas with a collagenase solution via the common bile duct.
-
Digest the pancreas at 37°C with gentle shaking.
-
Mechanically dissociate the acini by pipetting through tips of decreasing diameter.
-
Purify acini by centrifugation through a BSA-containing solution.
-
Resuspend the purified acini in a suitable buffer (e.g., HEPES-buffered Ringer's solution).
2. Calcium Imaging:
-
Load the isolated acini with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Perfuse the cells with a Ca2+-free solution containing a SERCA inhibitor like thapsigargin or cyclopiazonic acid to deplete intracellular Ca2+ stores and activate ORAI1 channels.
-
Pre-incubate a subset of cells with varying concentrations of this compound (e.g., 1-50 µmol/L) for a specified period.
-
Reintroduce a Ca2+-containing solution to initiate SOCE.
-
Monitor changes in intracellular Ca2+ concentration using fluorescence microscopy and ratiometric imaging.
3. Assessment of Cell Injury:
-
Induce acinar cell injury by incubating with pancreatitis-inducing agents such as taurolithocholic acid 3-sulfate (TLC-S), cholecystokinin (CCK), or palmitoleic acid ethyl ester (POAEE).
-
Co-incubate with this compound at desired concentrations.
-
Assess cell necrosis using a fluorescent dye that enters membrane-compromised cells (e.g., propidium iodide).
-
Quantify fluorescence to determine the extent of necrosis.
Below is a diagram of the in vitro experimental workflow.
Caption: In vitro experimental workflow for assessing this compound's effect on SOCE in pancreatic acinar cells.
In Vivo Studies: Mouse Models of Acute Pancreatitis
This section outlines protocols for inducing acute pancreatitis in mice and administering this compound to evaluate its therapeutic potential.
1. Induction of Acute Pancreatitis:
-
Taurocholate-induced Pancreatitis (Biliary Pancreatitis Model - TLCS-AP):
-
Anesthetize the mouse.
-
Perform a laparotomy to expose the biliopancreatic duct.
-
Infuse taurolithocholic acid 3-sulfate (TLCS) into the pancreatic duct.
-
Suture the incision.
-
-
Cerulein-induced Pancreatitis (Secretagogue-induced Pancreatitis Model - CER-AP):
-
Administer hourly intraperitoneal injections of cerulein (a CCK analog) at a supramaximal dose (e.g., 50 µg/kg) for a total of 7-10 injections.
-
-
Fatty Acid Ethyl Ester-induced Pancreatitis (Alcohol-induced Pancreatitis Model - FAEE-AP):
-
Administer concomitant intraperitoneal injections of ethanol (e.g., 1.35 g/kg) and palmitoleic acid (e.g., 150 mg/kg).
-
2. Administration of this compound:
-
Due to its modest aqueous solubility, this compound is often administered as its phosphate prodrug, GSK-6288B, which is rapidly cleaved in vivo.
-
For continuous delivery, subcutaneous osmotic minipumps are implanted, typically 30 minutes to 1 hour after the induction of pancreatitis.
-
Dosing can be varied, for example, a low dose of 28 mg/kg/h and a high dose of 110 mg/kg/h have been used.
-
The timing of administration can be varied to assess the therapeutic window (e.g., 1 hour vs. 6 hours post-induction).
3. Assessment of Pancreatitis Severity:
-
Biochemical Analysis: At the end of the experiment, collect blood samples to measure serum levels of amylase and interleukin-6 (IL-6).
-
Tissue Analysis: Harvest the pancreas and lungs.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the pancreas and lungs to measure MPO activity as an indicator of neutrophil infiltration.
-
Histopathology: Fix the remaining pancreas in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E). Score the slides for edema, inflammation, and necrosis.
Below is a diagram of the in vivo experimental workflow.
Caption: In vivo experimental workflow for evaluating this compound in mouse models of acute pancreatitis.
Conclusion
This compound is a powerful tool for investigating the role of ORAI1-mediated calcium signaling in the pathogenesis of acute pancreatitis. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of CRAC channel inhibition in this disease. The dose- and time-dependent efficacy of this compound in multiple preclinical models underscores the importance of the ORAI1 pathway as a drug target for acute pancreatitis.
References
- 1. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. CRAC channel inhibitors in pancreatic pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preparation of GSK-7975A Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-7975A is a potent, cell-permeable, and orally available small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channels.[1] These channels, formed by ORAI proteins in the plasma membrane and activated by STIM proteins in the endoplasmic reticulum, are crucial for store-operated calcium entry (SOCE) in numerous cell types. By blocking the ORAI1 pore, this compound effectively inhibits calcium influx, which in turn modulates downstream cellular processes such as gene expression, proliferation, and mediator release.[2][3] It has been shown to inhibit the release of histamine and pro-inflammatory cytokines from mast cells and T-cells.[1] Due to its role in regulating calcium signaling, this compound is a valuable tool for studying the physiological and pathological roles of CRAC channels, particularly in immunology, inflammation, and diseases like acute pancreatitis.[1]
Proper preparation of a stable, concentrated stock solution is critical for obtaining accurate and reproducible results in downstream experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
This compound Properties and Solubility
This compound is supplied as a solid, which is readily soluble in DMSO. It is crucial to use anhydrous, high-quality DMSO, as the presence of water can significantly reduce the solubility of the compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₈H₁₂F₅N₃O₂ | |
| Molecular Weight | 397.30 g/mol | |
| CAS Number | 1253186-56-9 | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | ≥ 90 mg/mL (226.53 mM) | |
| 79 mg/mL (198.84 mM) |
| | 50 mg/mL (125.85 mM) | |
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Protocols
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
DMSO is a potent solvent that can penetrate the skin and may carry dissolved substances with it. Avoid direct contact with skin and eyes.
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes and mass as needed.
-
Calculation : Calculate the mass of this compound powder required.
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000
-
Mass (mg) = 0.010 mol/L × 0.001 L × 397.30 g/mol × 1000 = 3.973 mg
-
-
Weighing : Carefully weigh out 3.973 mg of this compound powder using a calibrated analytical balance and place it into a sterile vial (e.g., a 1.5 mL microcentrifuge tube or an amber glass vial).
-
Dissolution :
-
Add 1 mL of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure no particulates are visible. If dissolution is slow or incomplete, sonicate the vial in a bath sonicator for 5-10 minutes.
-
-
Sterilization (Optional) : If required for sterile cell culture applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO (e.g., a PTFE filter).
Table 2: Mass of this compound Required for Common Stock Solutions
| Target Concentration | Volume of DMSO | Mass of this compound Required |
|---|---|---|
| 1 mM | 1 mL | 0.397 mg |
| 10 mM | 1 mL | 3.973 mg |
| 50 mM | 1 mL | 19.865 mg |
| 1 mM | 5 mL | 1.987 mg |
| 10 mM | 5 mL | 19.865 mg |
Storage of Stock Solution
Proper storage is essential to maintain the stability and activity of this compound.
-
Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage : Store the aliquots protected from light at -20°C or -80°C.
Table 3: Recommended Storage Conditions
| Format | Temperature | Duration | Reference |
|---|---|---|---|
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In DMSO | -80°C | 2 years |
| | -20°C | 1 year | |
Caption: Experimental workflow for preparing this compound stock solution.
Protocol for Preparing Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the high-concentration stock solution into an aqueous buffer or cell culture medium.
-
Thaw : Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution : Perform a serial dilution of the stock solution to achieve the desired final concentration in your assay medium. It is recommended to perform dilutions in a stepwise manner to prevent precipitation.
-
DMSO Concentration : Ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5%, with many cell lines requiring ≤0.1%.
-
Vehicle Control : Always include a vehicle control in your experiments, which consists of the assay medium containing the same final concentration of DMSO used for the compound treatment.
-
Usage : It is best practice to prepare working solutions fresh for each experiment from the frozen stock.
Example Dilution for a 10 µM Working Solution: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Dilution factor = 10 mM / 10 µM = 1000x.
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
The final DMSO concentration will be 0.1%.
Application Notes and Mechanism of Action
This compound acts by directly blocking the pore of the ORAI1 channel, the central component of the CRAC channel. This inhibition is downstream of the initial activation steps, meaning it does not interfere with the depletion of endoplasmic reticulum (ER) calcium stores, the subsequent oligomerization of the STIM1 sensor protein, or the coupling of STIM1 to ORAI1. By preventing calcium influx, this compound effectively dampens the sustained calcium signaling required for the activation of transcription factors like NFAT and the subsequent cellular responses.
The effective concentration of this compound can vary by cell type and experimental conditions. In published studies, concentrations ranging from 1 to 50 µM have been used for in vitro experiments, with IC₅₀ values for inhibiting store-operated calcium entry reported to be approximately 0.8 µM in RBL cells and 3.4 µM in pancreatic acinar cells.
References
Application Notes and Protocols for Studying Ca2+ Signaling in Pancreatic Acinar Cells with GSK-7975A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GSK-7975A, a potent and selective inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels, for investigating calcium (Ca2+) signaling in pancreatic acinar cells. Understanding the intricacies of Ca2+ signaling in these cells is paramount, as dysregulation is a key factor in the pathogenesis of acute pancreatitis. This compound serves as a critical tool to dissect the role of store-operated calcium entry (SOCE) in both physiological and pathological processes.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the ORAI1 protein, the pore-forming subunit of the CRAC channel.[1][2] In pancreatic acinar cells, the sustained elevation of intracellular Ca2+ concentration ([Ca2+]c) is a primary trigger for cellular injury and necrosis.[1][2] This Ca2+ overload is largely dependent on SOCE, a process initiated by the depletion of endoplasmic reticulum (ER) Ca2+ stores, which is sensed by stromal interaction molecule (STIM) proteins that in turn activate ORAI1 channels.[3] this compound effectively blocks this influx of extracellular Ca2+, thereby mitigating the detrimental effects of Ca2+ overload.
Mechanism of Action
This compound acts as a potent and orally available CRAC channel inhibitor. It effectively blocks the influx of Ca2+ through CRAC channels, which are the principal SOCE channels in pancreatic acinar cells. This inhibition has been demonstrated to be concentration-dependent and effectively reduces the sustained Ca2+ plateau observed in response to various stimuli, including toxins and supramaximal concentrations of cholecystokinin (CCK). By inhibiting SOCE, this compound prevents the activation of necrotic cell death pathways in both mouse and human pancreatic acinar cells.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in pancreatic acinar cells.
| Parameter | Value | Cell Type | Condition | Reference |
| IC50 for SOCE Inhibition | ~3.4 μmol/L | Murine Pancreatic Acinar Cells | Thapsigargin-induced | |
| Effective Concentration Range for SOCE Inhibition | 1–50 μmol/L | Murine Pancreatic Acinar Cells | Thapsigargin-induced | |
| Inhibition of Necrotic Cell Death | Significant at 30 μmol/L | Human Pancreatic Acinar Cells | TLCS-induced | |
| Inhibition of Toxin-Induced Ca2+ Currents | >90% | Mouse and Human Pancreatic Acinar Cells | Toxin-induced | |
| Reduction of CCK-induced Ca2+ Plateau | ~87% at 10 μM | Pancreatic Acinar Cells | CCK (1 nM) |
Signaling Pathway Diagram
Caption: Signaling pathway of toxin-induced Ca2+ overload and necrosis in pancreatic acinar cells and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Measurement of Store-Operated Calcium Entry (SOCE)
This protocol describes how to measure SOCE in isolated pancreatic acinar cells using a fluorescent Ca2+ indicator like Fura-2.
Materials:
-
Isolated pancreatic acinar cells
-
HEPES-buffered saline (HBS)
-
HBS without added Ca2+ (0 Ca2+ HBS)
-
Fura-2 AM
-
Thapsigargin
-
This compound
-
Fluorescence microscopy setup capable of ratiometric imaging
Procedure:
-
Cell Loading:
-
Incubate isolated pancreatic acinar cells with 2-5 µM Fura-2 AM in HBS for 30-60 minutes at room temperature.
-
Wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
-
Baseline Measurement:
-
Perfuse the cells with HBS and record the baseline Fura-2 fluorescence ratio (340/380 nm excitation, 510 nm emission).
-
-
ER Store Depletion:
-
Switch the perfusion to 0 Ca2+ HBS containing thapsigargin (e.g., 1-2 µM) to deplete ER Ca2+ stores. This will cause a transient increase in cytosolic Ca2+ due to release from the ER.
-
-
Induction of SOCE:
-
Once the cytosolic Ca2+ level returns to near baseline, reintroduce HBS containing physiological Ca2+ (e.g., 1.8 mM). This will trigger SOCE, observed as a sustained increase in the Fura-2 ratio.
-
-
Inhibition with this compound:
-
To test the effect of this compound, pre-incubate the Fura-2 loaded cells with the desired concentration of this compound (e.g., 1-50 µM) for 10-15 minutes before inducing SOCE.
-
Alternatively, this compound can be acutely applied during the SOCE plateau to observe its inhibitory effect.
-
-
Data Analysis:
-
Calculate the change in the Fura-2 ratio (ΔF/F0) to quantify the magnitude of SOCE. Compare the SOCE in control cells versus cells treated with this compound.
-
Protocol 2: Assessment of Necrotic Cell Death
This protocol outlines a method to assess the protective effect of this compound against toxin-induced necrosis using a membrane-impermeant DNA dye like Propidium Iodide (PI).
Materials:
-
Isolated pancreatic acinar cells
-
HBS
-
Toxin (e.g., taurolithocholic acid 3-sulfate (TLCS) at 500 µmol/L or CCK at 1 nmol/L)
-
This compound
-
Propidium Iodide (PI)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Pre-incubate isolated pancreatic acinar cells with this compound (e.g., 30 µmol/L) or vehicle control for 15-30 minutes.
-
-
Induction of Necrosis:
-
Add the necrotizing agent (e.g., TLCS or CCK) to the cell suspension.
-
-
Staining:
-
Add PI to the cell suspension at a final concentration of 1-5 µg/mL.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 1-4 hours) under appropriate conditions (e.g., 37°C, 5% CO2).
-
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope. Necrotic cells will exhibit red fluorescence due to PI uptake.
-
Count the number of PI-positive (necrotic) cells and the total number of cells in multiple fields of view.
-
Calculate the percentage of necrotic cells for each condition (control, toxin alone, toxin + this compound).
-
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of this compound on pancreatic acinar cells.
Conclusion
This compound is an invaluable pharmacological tool for elucidating the critical role of SOCE and ORAI1 channels in the pathophysiology of pancreatic acinar cell injury. The provided protocols and data serve as a foundation for researchers to design and execute experiments aimed at understanding and potentially targeting Ca2+ signaling pathways in pancreatic diseases.
References
- 1. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Store-Operated Calcium Entry as a Therapeutic Target in Acute Pancreatitis: Discovery and Development of Drug-Like SOCE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Experimental Design with GSK-7975A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-7975A is a potent and orally available small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] CRAC channels, formed by ORAI proteins, are critical for store-operated calcium entry (SOCE) in numerous cell types, particularly immune cells and pancreatic acinar cells.[3][4] Dysregulation of SOCE is implicated in various inflammatory and autoimmune diseases. This compound serves as a crucial tool compound for investigating the physiological and pathological roles of CRAC channels and as a potential therapeutic agent for diseases driven by excessive calcium influx, such as acute pancreatitis.[1]
Mechanism of Action
This compound selectively blocks the pore of the CRAC channel, which is primarily composed of ORAI1 and ORAI3 protein subunits. The inhibition occurs downstream of the initial signaling events that activate CRAC channels.
The process, known as store-operated calcium entry (SOCE), is initiated by the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by the Stromal Interaction Molecule 1 (STIM1), an ER-resident protein. Upon sensing low ER calcium, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it directly interacts with and activates ORAI channels. This activation opens the channel pore, allowing an influx of extracellular calcium into the cell. This compound acts as an allosteric blocker of the ORAI pore, preventing this calcium influx without interfering with the upstream STIM1-STIM1 oligomerization or the STIM1-ORAI1 interaction. This targeted blockade leads to the suppression of downstream calcium-dependent signaling pathways, such as the release of pro-inflammatory cytokines from T-cells and mediators from mast cells.
References
Application Notes: GSK-7975A in Fluorescence Resonance Energy Transfer (FRET) Microscopy for Elucidating CRAC Channel Inhibition Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK-7975A is a potent and selective inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels, which are critical for calcium signaling in various cell types.[1][2] The core components of CRAC channels are the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) Ca2+ sensor, and Orai1, a plasma membrane Ca2+ channel.[3][4] Understanding the precise mechanism of action of inhibitors like this compound is crucial for drug development and for dissecting the complexities of calcium signaling.
Fluorescence Resonance Energy Transfer (FRET) microscopy is a powerful technique for studying protein-protein interactions in living cells with high spatiotemporal resolution.[5] It allows for the quantification of molecular proximity on a scale of 1-10 nanometers. This application note details the use of FRET microscopy to investigate the effect of this compound on the key protein-protein interactions that govern CRAC channel activation, thereby confirming its mechanism as an allosteric inhibitor that acts downstream of STIM1-Orai1 coupling.
Principle of the Application
The activation of CRAC channels is a multi-step process that can be monitored using FRET. Upon depletion of ER Ca2+ stores, STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions, where they directly interact with and activate Orai1 channels. By fluorescently tagging STIM1 and Orai1 proteins with a FRET donor-acceptor pair (e.g., CFP and YFP), these interactions can be visualized and quantified as an increase in FRET efficiency.
This compound has been shown to inhibit CRAC channel currents without affecting the upstream events of STIM1 oligomerization or the coupling of STIM1 to Orai1. Therefore, FRET serves as an ideal method to experimentally validate this mechanism. In cells co-expressing fluorescently tagged STIM1 and/or Orai1, the addition of this compound is not expected to alter the FRET signal induced by store depletion, confirming that its inhibitory action occurs at the level of the Orai1 pore itself.
This protocol describes two key FRET-based experiments:
-
Monitoring STIM1-STIM1 oligomerization: To assess the effect of this compound on the initial step of CRAC channel activation.
-
Monitoring STIM1-Orai1 interaction: To determine if this compound disrupts the coupling of the sensor to the channel.
Signaling Pathway and Experimental Workflow
Caption: CRAC Channel Activation and this compound Inhibition.
Caption: FRET Microscopy Experimental Workflow.
Data Presentation
Table 1: Expected FRET Efficiency Changes for STIM1 Oligomerization
| Condition | Treatment | Expected Change in FRET Efficiency | Interpretation |
| Control | Vehicle + Thapsigargin | Significant Increase | Normal store depletion-induced STIM1 oligomerization. |
| Test | This compound (10 µM) + Thapsigargin | Significant Increase (No significant difference from control) | This compound does not affect STIM1 oligomerization. |
Table 2: Expected FRET Efficiency Changes for STIM1-Orai1 Interaction
| Condition | Treatment | Expected Change in FRET Efficiency | Interpretation |
| Control | Vehicle + Thapsigargin | Robust Increase | Normal store depletion-induced coupling of STIM1 to Orai1. |
| Test | This compound (10 µM) + Thapsigargin | Robust Increase (No significant difference from control) | This compound does not interfere with STIM1-Orai1 interaction. |
Table 3: Properties of this compound
| Property | Value | Reference |
| Target | CRAC Channels (Orai1, Orai3) | |
| IC50 (Orai1/Orai3 currents) | ~ 4 µM | |
| Mechanism of Action | Allosteric Pore Blocker | |
| Effect on STIM1 Oligomerization | None | |
| Effect on STIM1-Orai1 Coupling | None |
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells (or other suitable cell line with low endogenous CRAC currents).
-
Plasmids:
-
For STIM1 Oligomerization: pSTIM1-CFP and pSTIM1-YFP.
-
For STIM1-Orai1 Interaction: pSTIM1-CFP and pOrai1-YFP.
-
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Imaging Medium: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with 1 mM CaCl2.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Thapsigargin: Stock solution in DMSO (e.g., 2 mM).
-
Microscopy: Confocal or widefield microscope equipped for FRET imaging (e.g., with appropriate filter sets for CFP/YFP, and laser lines for excitation and photobleaching).
-
Culture dishes: Glass-bottom 35 mm dishes.
Protocol 1: FRET Analysis of STIM1 Oligomerization
This protocol uses the acceptor photobleaching method, which is a robust way to verify FRET.
-
Cell Seeding and Transfection:
-
One day before transfection, seed HEK293 cells onto glass-bottom dishes to be 70-80% confluent on the day of the experiment.
-
Co-transfect cells with STIM1-CFP (donor) and STIM1-YFP (acceptor) plasmids according to the manufacturer's protocol for your transfection reagent.
-
-
Cell Preparation for Imaging:
-
24-48 hours post-transfection, replace the culture medium with imaging medium.
-
Mount the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO2).
-
-
FRET Measurement by Acceptor Photobleaching:
-
Identify a cell co-expressing both CFP and YFP.
-
Pre-Bleach Imaging: Acquire images of the cell in both the CFP (donor) and YFP (acceptor) channels.
-
Store Depletion: Add Thapsigargin to a final concentration of 2 µM to deplete ER calcium stores and induce STIM1 oligomerization. Wait for 5-10 minutes.
-
This compound Treatment: For the test group, pre-incubate with this compound (e.g., 10 µM final concentration) for 5 minutes before adding Thapsigargin. For the control group, add the equivalent volume of vehicle (DMSO).
-
Acceptor Photobleaching: Select a region of interest (ROI) within the cell where STIM1 puncta have formed. Use a high-intensity laser (e.g., 514 nm) to selectively photobleach the YFP (acceptor) in the ROI until its intensity is near background levels.
-
Post-Bleach Imaging: Immediately after bleaching, acquire another image in the CFP channel.
-
Analysis: Calculate the FRET efficiency (E) using the formula: E = (Id_post - Id_pre) / Id_post where Id_post is the donor (CFP) intensity in the ROI after acceptor photobleaching, and Id_pre is the donor intensity before bleaching.
-
Compare the FRET efficiency between the vehicle-treated and this compound-treated cells.
-
Protocol 2: FRET Analysis of STIM1-Orai1 Interaction
This protocol uses sensitized emission, which is suitable for live-cell kinetic measurements.
-
Cell Seeding and Transfection:
-
Follow the same procedure as in Protocol 1, but co-transfect cells with STIM1-CFP (donor) and Orai1-YFP (acceptor) plasmids.
-
-
Microscope Setup and Image Acquisition:
-
Set up the microscope to acquire three images:
-
Donor Channel: CFP excitation, CFP emission.
-
Acceptor Channel: YFP excitation, YFP emission.
-
FRET Channel: CFP excitation, YFP emission.
-
-
Acquire a time-lapse series, capturing images every 15-30 seconds.
-
-
Experimental Procedure:
-
Begin the time-lapse acquisition to establish a stable baseline FRET signal for 2-3 minutes.
-
For the test group, add this compound (10 µM) and continue imaging for 5 minutes. For the control group, add vehicle.
-
Add Thapsigargin (2 µM) to the dish while continuing the time-lapse acquisition.
-
Continue imaging for another 10-15 minutes to capture the full FRET response as STIM1 couples with Orai1.
-
-
Data Analysis:
-
Correct the raw images for background and spectral bleed-through.
-
Calculate a corrected FRET (cFRET) or normalized FRET (nFRET) value for each time point. This ratio metric will increase as STIM1 and Orai1 interact.
-
Plot the change in FRET ratio over time for both control and this compound-treated cells.
-
Compare the plateau of the FRET signal increase between the two conditions. No significant difference is expected.
-
Conclusion
The use of FRET microscopy is an invaluable tool for characterizing the mechanism of action of CRAC channel modulators. The protocols described here provide a robust framework for demonstrating that this compound acts as a pore blocker of the Orai1 channel without affecting the upstream protein-protein interactions essential for its activation. This methodology can be adapted to screen other compounds and to further explore the intricate regulation of calcium signaling pathways in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an inhibitor of Ca2+ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing ion channel macromolecular interactions using fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GSK-7975A Solubility and Handling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-7975A. Our aim is to help you overcome common solubility challenges in aqueous solutions and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally available small molecule inhibitor of Calcium Release-Activated Calcium (CRAC) channels.[1][2] Its primary mechanism of action is the blockade of ORAI1, the pore-forming subunit of the CRAC channel, which in turn inhibits store-operated calcium entry (SOCE) into cells.[3][4][5] This inhibition has been shown to be effective in various cell types, including mast cells, T-cells, and pancreatic acinar cells, by reducing the release of inflammatory mediators. This compound is noted to act on the extracellular side of the CRAC channel.
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is readily soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water. It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.
Troubleshooting Guide: Overcoming Solubility Issues
Issue 1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay.
This is a common issue due to the low aqueous solubility of this compound.
Solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally below 0.5%, to maintain cell health and minimize solvent effects. However, a slightly higher concentration may be necessary to maintain this compound solubility. A concentration titration is recommended to find the optimal balance for your specific cell type and assay.
-
Use of Pluronic F-127: For challenging situations, a non-ionic surfactant like Pluronic F-127 can be used to improve the aqueous solubility of hydrophobic compounds. A stock solution of Pluronic F-127 in your aqueous buffer can be prepared, and then your this compound DMSO stock can be added to this solution with gentle mixing.
-
Sonication: Brief sonication of the final aqueous solution can help to disperse any small precipitates that may have formed. Use a bath sonicator and avoid overheating the sample.
-
Fresh Solution Preparation: Always prepare fresh dilutions of this compound in aqueous buffers immediately before use to minimize the chance of precipitation over time.
Issue 2: I need to prepare a formulation of this compound for in vivo animal studies, but it's not soluble in standard aqueous vehicles.
Directly dissolving this compound in saline or PBS for in vivo use will not be successful. Co-solvents and other formulation strategies are required.
Solutions:
-
Co-Solvent Formulations: Several multi-component solvent systems have been successfully used to solubilize this compound for in vivo administration. These typically involve a combination of DMSO, a surfactant, and a polymer. It is critical to add and dissolve each component sequentially.
-
Prodrug Approach: For consistent in vivo delivery, a phosphate prodrug of this compound (GSK-6288B) has been utilized. This prodrug exhibits improved aqueous solubility and is rapidly cleaved in vivo to release the active this compound.
Quantitative Data Summary
The following tables provide a summary of the solubility and formulation data for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 90 mg/mL | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic. |
| Ethanol | 79 mg/mL | |
| Water | Insoluble |
Table 2: Example Formulations for In Vivo Use
| Formulation Composition | Achieved Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the required amount of this compound powder (Molecular Weight: 397.30 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term stability. Aliquot to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
-
Start with your sterile aqueous buffer (e.g., cell culture medium, PBS).
-
Thaw your 10 mM this compound DMSO stock solution.
-
Serially dilute the DMSO stock solution into the aqueous buffer to your desired final concentration. Ensure the final DMSO concentration is as low as possible and consistent across all experimental conditions, including vehicle controls.
-
Mix gently by inversion or pipetting. Do not vortex vigorously as this can cause precipitation.
-
Use the freshly prepared working solution immediately.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an inhibitor of Ca2+ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Identifying and mitigating off-target effects of GSK-7975A on TRPV6 channels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of GSK-7975A on TRPV6 channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels, specifically targeting the Orai1 and Orai3 pore-forming subunits.[1][2] It is widely used as a tool compound to study the physiological roles of CRAC channels.[2]
Q2: What is the known off-target activity of this compound on TRPV6 channels?
A2: this compound has been demonstrated to be a potent inhibitor of the transient receptor potential vanilloid 6 (TRPV6) channel.[1][3] Studies have shown that a concentration of 10 µM this compound can completely inhibit rat TRPV6 channel currents.
Q3: How can I determine if the observed effects in my experiment are due to on-target (CRAC) or off-target (TRPV6) inhibition by this compound?
A3: To distinguish between on-target and off-target effects, a multi-faceted approach is recommended:
-
Use of structurally different inhibitors: Employ another CRAC channel inhibitor with a different chemical structure to see if the same physiological effect is observed.
-
Genetic validation: Use techniques like siRNA or CRISPR/Cas9 to specifically knock down either CRAC (Orai1/3) or TRPV6 channels and observe if the effect of this compound is abolished.
-
Varying experimental conditions: Since TRPV6 is a constitutively active channel, its basal activity can be measured. CRAC channels, on the other hand, are activated by store depletion. Designing experiments that selectively activate one channel over the other can help dissect the effects.
Q4: What are some general strategies to minimize off-target effects of small molecule inhibitors like this compound?
A4: To minimize off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to inhibit CRAC channels in your specific experimental setup.
-
Perform control experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments.
-
Confirm with orthogonal assays: Use multiple, distinct experimental methods to verify your findings. For instance, complement electrophysiology data with calcium imaging or biochemical assays.
Troubleshooting Guides
Issue 1: Unexpectedly large inhibition of calcium influx in a cell line that expresses both CRAC and TRPV6 channels.
-
Possible Cause: The observed effect might be a combination of both on-target inhibition of CRAC channels and off-target inhibition of constitutively active TRPV6 channels.
-
Troubleshooting Steps:
-
Characterize channel expression: Confirm the expression levels of both Orai1/3 and TRPV6 in your cell line using techniques like qPCR or Western blotting.
-
Isolate channel activity:
-
To measure CRAC channel activity in isolation, first deplete intracellular calcium stores using thapsigargin in a calcium-free external solution, then re-introduce external calcium.
-
To measure basal TRPV6 activity, record whole-cell currents or calcium levels without store depletion.
-
-
Titrate this compound: Perform a concentration-response curve for this compound on both isolated CRAC and TRPV6 activities to determine the IC50 for each in your system.
-
Issue 2: Inconsistent results when using this compound in different experimental batches.
-
Possible Cause: Inconsistencies could arise from variations in cell health, passage number, or the preparation of the this compound stock solution.
-
Troubleshooting Steps:
-
Standardize cell culture: Use cells within a consistent range of passage numbers and ensure they are healthy and in the logarithmic growth phase before each experiment.
-
Proper inhibitor handling: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Ensure the stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.
-
Verify inhibitor activity: Periodically test the activity of your this compound stock on a well-characterized positive control cell line to ensure its potency has not diminished.
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary targets and the off-target TRPV6 channel.
| Target Channel | Species | IC50 Value | Notes |
| Orai1 | Human | 4.1 µM | |
| Orai3 | Human | 3.8 µM | |
| Endogenous CRAC | Rat (RBL cells) | 0.8 ± 0.1 µM | |
| TRPV6 (Off-Target) | Rat | Complete inhibition at 10 µM | A specific IC50 value is not readily available in the cited literature. |
| L-type Ca2+ channel (Cav1.2) | Not Specified | ~8 µM |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology to Measure TRPV6 and CRAC Channel Currents
This protocol allows for the direct measurement of ion channel activity and is considered the gold standard for assessing selectivity.
-
Objective: To measure whole-cell currents mediated by TRPV6 and CRAC channels and to assess the inhibitory effect of this compound.
-
Methodology:
-
Cell Preparation: Plate cells expressing the channel of interest (TRPV6 or Orai1/STIM1) on glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (for TRPV6): 140 mM NaCl, 5 mM CsCl, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, 2 mM CaCl2 (pH 7.4 with NaOH).
-
External Solution (for CRAC): 140 mM NaCl, 5 mM CsCl, 10 mM HEPES, 10 mM Glucose, 10 mM TEA-Cl, 1 mM MgCl2 (pH 7.4 with NaOH). Add 20 mM CaCl2 to activate CRAC currents after store depletion.
-
Internal Solution: 140 mM Cs-glutamate, 8 mM MgCl2, 10 mM HEPES, 10 mM BAPTA (for CRAC store depletion) or 0.1 mM BAPTA (for TRPV6), (pH 7.2 with CsOH).
-
-
Recording:
-
Obtain a gigaohm seal and establish a whole-cell configuration.
-
Hold the cell at a potential of 0 mV.
-
Apply voltage ramps from -100 mV to +100 mV over 200 ms every 5 seconds to elicit currents.
-
-
This compound Application:
-
Establish a stable baseline current.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the inhibition of the current.
-
-
Data Analysis:
-
Measure the peak inward current at -80 mV.
-
Plot the percentage of current inhibition as a function of this compound concentration to determine the IC50 value.
-
-
Calcium Imaging to Measure Channel Activity
This method provides a higher-throughput assessment of changes in intracellular calcium as an indirect measure of channel activity.
-
Objective: To measure changes in intracellular calcium mediated by TRPV6 or CRAC channels and assess the inhibitory effect of this compound.
-
Methodology:
-
Cell Preparation: Plate cells on 96-well black-walled, clear-bottom plates.
-
Dye Loading:
-
Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
-
Assay Procedure:
-
For TRPV6: Measure baseline fluorescence in a physiological buffer containing calcium. Add different concentrations of this compound and monitor the change in fluorescence.
-
For CRAC: Incubate cells with this compound in a calcium-free buffer. Initiate store depletion by adding thapsigargin. Measure the change in fluorescence upon the addition of a buffer containing calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2).
-
Determine the IC50 of this compound by plotting the inhibition of the calcium response against the compound concentration.
-
-
Visualizations
Caption: this compound signaling pathways.
Caption: Experimental workflow for assessing this compound effects.
Caption: Troubleshooting logic for off-target effects.
References
Optimizing GSK-7975A incubation time for maximal CRAC channel inhibition
Welcome to the technical support center for GSK-7975A, a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximal CRAC channel inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective CRAC channel blocker. It functions downstream of STIM1 oligomerization and the subsequent STIM1-Orai1 interaction.[1][2] The inhibitory action is thought to be an allosteric effect on the selectivity filter of the Orai pore.[1][2] It does not prevent the interaction between STIM1 and Orai1 proteins.[1]
Q2: What is the recommended starting concentration for this compound?
A2: The effective concentration of this compound can vary between cell types and experimental conditions. The half-maximal inhibitory concentration (IC50) for Orai1 and Orai3 currents in HEK293 cells is approximately 4 µM. For endogenous CRAC channels in Rat Basophilic Leukemia (RBL) cells, the IC50 for inhibiting thapsigargin-induced calcium entry was found to be 0.8 ± 0.1 μM after a 30-minute pre-incubation. A concentration of 10 µM is often used for complete blockade of CRAC currents.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time is dependent on the experimental goals and cell type. This compound exhibits a slower onset of inhibition compared to other blockers like La³⁺. Based on published protocols, incubation times can range from 5 minutes to 30 minutes. A 30-minute pre-incubation has been used to achieve steady-state inhibition for IC50 determination. For acute inhibition experiments, shorter incubation times may be sufficient. A time-course experiment is recommended to determine the optimal incubation period for your specific system.
Q4: Is the inhibitory effect of this compound reversible?
A4: The inhibition of Orai currents by this compound is not readily reversible. Studies have shown that after maximal inhibition, there is no substantial recovery of the current during a 4-5 minute washout period.
Q5: Does this compound have any known off-target effects?
A5: While this compound is a selective CRAC channel inhibitor, it has been shown to potently block TRPV6 channels. Researchers should consider this potential off-target effect when interpreting their results, especially in systems where TRPV6 channels are expressed and functional.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of CRAC channel activity. | Suboptimal Incubation Time: The incubation period may be too short for this compound to reach its target and exert its inhibitory effect, given its slow onset. | Optimize Incubation Time: Perform a time-course experiment, testing incubation times from 5 minutes up to 60 minutes to determine the point of maximal inhibition for your specific cell type and experimental conditions. |
| Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit the CRAC channels in your system. | Perform a Dose-Response Curve: Test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the IC50 in your experimental setup. | |
| Altered Orai Pore Geometry: The efficacy of this compound can be influenced by the pore geometry of the Orai channel. Certain mutations in the Orai pore can reduce the inhibitory effect. | Sequence Orai Channels: If working with cell lines that may have mutations, consider sequencing the Orai1/3 genes. If using Orai mutants, be aware that their sensitivity to this compound may be altered. | |
| Inconsistent results between experiments. | Variability in Reagent Preparation: this compound may not be fully solubilized, leading to inconsistent effective concentrations. | Ensure Complete Solubilization: Follow the manufacturer's instructions for dissolving the compound. Sonication or gentle heating may aid in dissolution. Prepare fresh dilutions for each experiment. |
| Cell Health and Passage Number: Changes in cell health or high passage numbers can alter cellular responses and ion channel expression. | Maintain Consistent Cell Culture Practices: Use cells within a defined low passage number range and ensure they are healthy and in the logarithmic growth phase before experimentation. | |
| Unexpected cellular effects observed. | Off-Target Effects: The observed phenotype may be due to the inhibition of other channels, such as TRPV6. | Use Multiple CRAC Channel Inhibitors: To confirm that the observed effect is due to CRAC channel inhibition, use other structurally and mechanistically different CRAC channel inhibitors (e.g., BTP2, Synta-66) as controls. |
| High Concentration Effects: At very high concentrations (e.g., 100 µM), a loss of inhibitory effect has been reported through an unknown mechanism. | Avoid Excessively High Concentrations: Stick to the concentration range determined by your dose-response curve and avoid using concentrations significantly above what is needed for maximal inhibition. |
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time for CRAC Channel Inhibition using a Fluorescent Calcium Assay
This protocol is designed to identify the minimal incubation time required to achieve maximal inhibition of store-operated calcium entry (SOCE) with this compound.
Materials:
-
Cells expressing CRAC channels (e.g., RBL-2H3, HEK293 with STIM1/Orai1)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
Thapsigargin
-
Calcium-free buffer (e.g., HBSS without Ca²⁺)
-
Calcium-containing buffer (e.g., HBSS with 2 mM Ca²⁺)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Load cells with a calcium indicator dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Preparation: Prepare a 2X working solution of this compound at the desired final concentration in calcium-free buffer.
-
Incubation Time-Course:
-
Wash the cells with calcium-free buffer.
-
Add the 2X this compound solution to the wells.
-
Incubate the plate at room temperature for varying durations (e.g., 5, 15, 30, 45, 60 minutes).
-
-
Store Depletion: Add thapsigargin (final concentration 1-2 µM) to all wells to deplete endoplasmic reticulum calcium stores and incubate for 5-10 minutes.
-
Measurement of SOCE:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject calcium-containing buffer into the wells to initiate SOCE.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the rate of calcium influx or the peak fluorescence for each incubation time point.
-
Plot the inhibition of SOCE as a function of incubation time to determine the optimal duration.
-
Data Presentation
Table 1: Effect of this compound Incubation Time on CRAC Channel Inhibition
| Incubation Time (minutes) | Concentration (µM) | Cell Type | % Inhibition of SOCE (Mean ± SD) |
| 5 | 10 | RBL-2H3 | Data to be filled by user |
| 15 | 10 | RBL-2H3 | Data to be filled by user |
| 30 | 10 | RBL-2H3 | Data to be filled by user |
| 45 | 10 | RBL-2H3 | Data to be filled by user |
| 60 | 10 | RBL-2H3 | Data to be filled by user |
Table 2: Dose-Response of this compound on CRAC Channel Activity
| This compound Conc. (µM) | Incubation Time (minutes) | Cell Type | % Inhibition of SOCE (Mean ± SD) |
| 0.1 | 30 | HEK293-STIM1/Orai1 | Data to be filled by user |
| 0.3 | 30 | HEK293-STIM1/Orai1 | Data to be filled by user |
| 1.0 | 30 | HEK293-STIM1/Orai1 | Data to be filled by user |
| 3.0 | 30 | HEK293-STIM1/Orai1 | Data to be filled by user |
| 10.0 | 30 | HEK293-STIM1/Orai1 | Data to be filled by user |
Visualizations
Caption: CRAC Channel Activation and Inhibition Pathway.
References
Stability of GSK-7975A in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of GSK-7975A in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels.[1] Its primary targets are the Orai1 and Orai3 proteins, which form the pore of the CRAC channel.[2] By blocking these channels, this compound prevents the influx of extracellular calcium into the cell following the depletion of endoplasmic reticulum (ER) calcium stores. This process, known as store-operated calcium entry (SOCE), is crucial for various cellular functions, including T-cell activation and mast cell degranulation.[3][4] this compound does not appear to interfere with the upstream events of SOCE, such as the oligomerization of the ER calcium sensor STIM1 or the interaction between STIM1 and Orai1.[2]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
For optimal results, this compound stock solutions should be prepared in anhydrous Dimethyl Sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) and store them in small, single-use aliquots to minimize freeze-thaw cycles. Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years, protected from light.
Q3: At what concentration should I use this compound in my experiments?
The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. The half-maximal inhibitory concentration (IC50) for Orai1 and Orai3 currents is approximately 4 µM. In many cell-based assays, concentrations ranging from 1 µM to 10 µM are commonly used to achieve significant inhibition of CRAC channels. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: Is this compound stable in cell culture media?
While specific quantitative data on the long-term stability of this compound in various cell culture media is not extensively published, it is known to have modest aqueous solubility. The stability of small molecules in cell culture media can be influenced by several factors, including temperature, pH, and interactions with media components like serum proteins. For long-term experiments, it is recommended to assess the stability of this compound under your specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed after adding this compound to cell culture media. | - High final concentration: The experimental concentration may exceed the solubility limit of this compound in the media. - Solvent shock: Rapid dilution of the DMSO stock solution into the aqueous media can cause the compound to precipitate. - Temperature changes: The solubility of some compounds can decrease at incubator temperatures (37°C) compared to room temperature. | - Determine the maximum soluble concentration of this compound in your specific cell culture medium (see Protocol 2). - Pre-warm the media to 37°C before adding the compound. - When diluting the DMSO stock, add it to the media dropwise while gently vortexing to ensure rapid mixing. - Consider using a co-solvent or a different media formulation if solubility issues persist. |
| Inconsistent or no inhibitory effect of this compound. | - Degradation of the compound: this compound may not be stable over the duration of your experiment at 37°C. - Incorrect stock solution concentration: Errors in weighing the compound or calculating the solvent volume can lead to an inaccurate stock concentration. - Cell line insensitivity: The cell line being used may have low expression of Orai1/3 or rely on alternative calcium entry pathways. | - Perform a stability study of this compound in your cell culture media over the time course of your experiment (see Protocol 2). - If significant degradation is observed, consider replenishing the media with fresh this compound during the experiment. - Prepare a fresh stock solution and verify its concentration. - Confirm the expression of Orai1 and STIM1 in your cell line and its reliance on CRAC channels for calcium influx. |
| Observed cytotoxicity at effective concentrations. | - Off-target effects: At higher concentrations, small molecule inhibitors can sometimes have off-target effects. - DMSO toxicity: The final concentration of DMSO in the culture media may be too high. | - Perform a dose-response curve to identify the lowest effective concentration. - Ensure the final DMSO concentration in your experiments is typically below 0.5% and include a vehicle control (media with the same DMSO concentration without this compound). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM).
-
Accurately weigh the compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there is no undissolved material. If necessary, gently warm the tube or sonicate briefly.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Preparation of Working Solution: Spike the 10 mM stock solution into pre-warmed (37°C) cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM).
-
Sample Aliquoting: Aliquot the working solution into sterile microcentrifuge tubes for each time point.
-
Incubation: Place the aliquots in a 37°C incubator.
-
Sample Collection: Collect samples at specified time points (e.g., 0, 8, 24, 48, and 72 hours). The 0-hour sample serves as the initial concentration reference.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time zero.
Data Presentation:
The results of the stability study can be summarized in a table as shown below.
| Time (hours) | Temperature (°C) | Media Type | % this compound Remaining (Mean ± SD) |
| 0 | 37 | DMEM + 10% FBS | 100 |
| 8 | 37 | DMEM + 10% FBS | User-determined value |
| 24 | 37 | DMEM + 10% FBS | User-determined value |
| 48 | 37 | DMEM + 10% FBS | User-determined value |
| 72 | 37 | DMEM + 10% FBS | User-determined value |
| 0 | 37 | RPMI-1640 + 10% FBS | 100 |
| 8 | 37 | RPMI-1640 + 10% FBS | User-determined value |
| 24 | 37 | RPMI-1640 + 10% FBS | User-determined value |
| 48 | 37 | RPMI-1640 + 10% FBS | User-determined value |
| 72 | 37 | RPMI-1640 + 10% FBS | User-determined value |
Visualizations
Signaling Pathway of this compound Inhibition
Caption: CRAC Channel Signaling Pathway and this compound Inhibition.
Experimental Workflow for Stability Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Modulation of Orai1 and STIM1 by Cellular Factors - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
GSK-7975A slow onset of inhibition and experimental considerations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using GSK-7975A, a selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of CRAC channels, which are crucial for store-operated calcium entry (SOCE) in various cell types.[1][2] It primarily targets the Orai1 and Orai3 pore-forming subunits of the CRAC channel.[1][3] Its mechanism of action is characterized by a slow onset of inhibition.[1] Evidence suggests that this compound acts downstream of STIM1 oligomerization and its subsequent coupling with Orai1, likely through an allosteric effect on the Orai channel's selectivity filter. It does not appear to interfere with the STIM1-STIM1 or STIM1-Orai1 interactions directly.
Q2: What is meant by "slow onset of inhibition" and why is it important for my experiments?
The "slow onset of inhibition" refers to the time-dependent nature of this compound's inhibitory effect. Unlike inhibitors that reach equilibrium rapidly, this compound takes a considerable amount of time to achieve its maximal blocking effect, even at saturating concentrations. The half-time (t1/2) for inhibition at a 10 µM concentration is in the range of 75-100 seconds, which is significantly slower than the pore blocker La³⁺ (t1/2 of ~25 seconds). This characteristic is critical for experimental design. Short incubation times may lead to an underestimation of the inhibitor's potency (i.e., an artificially high IC50 value). Therefore, a sufficient pre-incubation period is necessary to ensure the inhibitor has reached its steady-state effect. For some applications, a pre-incubation of at least 30 minutes has been used.
Q3: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental system and conditions. The following table summarizes reported IC50 values:
| Cell Type/System | Target | IC50 Value | Reference |
| HEK293 cells expressing STIM1/Orai1 | Orai1 | ~4.1 µM | |
| HEK293 cells expressing STIM1/Orai3 | Orai3 | ~3.8 µM | |
| RBL-2H3 mast cells (endogenous CRAC) | CRAC channels | 0.8 ± 0.1 µM | |
| Isolated murine pancreatic acinar cells | SOCE | ~3.4 µM |
Q4: Is this compound selective for CRAC channels?
This compound is considered a selective CRAC channel inhibitor. However, it is important to be aware of potential off-target effects. Studies have shown that it can also inhibit TRPV6 channels. Profiling against a panel of other ion channels at concentrations up to 10 µM revealed only a slight inhibitory effect on L-type (CaV1.2) Ca²⁺ channels. Researchers should always consider the potential for off-target effects in their specific experimental model.
Q5: What are the solubility and storage recommendations for this compound?
This compound has modest aqueous solubility. For in vitro experiments, it is typically dissolved in a solvent like DMSO to create a stock solution. For in vivo studies, due to its limited solubility, a phosphate prodrug (GSK-6288B) that is rapidly cleaved to this compound has been used.
-
Storage of Stock Solution : Store at -20°C for up to one year or at -80°C for up to two years.
-
Working Solution for In Vivo Experiments : It is recommended to prepare fresh solutions on the day of use.
Troubleshooting Guide
Problem 1: I am not observing the expected level of inhibition with this compound.
-
Possible Cause 1: Insufficient Pre-incubation Time.
-
Explanation: Due to its slow onset of inhibition, short incubation times will result in incomplete channel blockade.
-
Solution: Increase the pre-incubation time with this compound before initiating your measurements. A minimum of 30 minutes is a good starting point, but optimization for your specific cell type and experimental conditions may be necessary.
-
-
Possible Cause 2: Suboptimal Compound Concentration.
-
Explanation: The IC50 can vary between cell types. The concentration you are using may be too low for your system.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific experiment. Refer to the table of IC50 values as a guide.
-
-
Possible Cause 3: Compound Precipitation.
-
Explanation: this compound has limited aqueous solubility and may precipitate out of solution, especially when diluting a concentrated stock into an aqueous buffer.
-
Solution: Ensure your final DMSO concentration is compatible with your experimental system and does not exceed a level that causes cellular toxicity. Visually inspect your working solution for any signs of precipitation. If precipitation occurs, consider using a different solvent system or a solubilizing agent, though this should be validated for its effect on your experiment.
-
-
Possible Cause 4: Altered Target Engagement.
-
Explanation: The inhibitory action of this compound is sensitive to the pore geometry of the Orai channel. Mutations in the Orai pore, such as Orai1 E106D, can significantly reduce the inhibitory effect.
-
Solution: If using a genetically modified system, confirm the sequence of your Orai construct. If you suspect endogenous differences in Orai channels, this may contribute to variations in inhibitor potency.
-
Problem 2: I am observing high background or off-target effects.
-
Possible Cause 1: High Compound Concentration.
-
Explanation: While this compound is selective, at high concentrations, the risk of off-target effects increases.
-
Solution: Use the lowest effective concentration determined from your dose-response experiments.
-
-
Possible Cause 2: Off-target Effects on Other Ion Channels.
-
Explanation: this compound has been shown to have some activity against TRPV6 and, to a lesser extent, L-type calcium channels.
-
Solution: If your experimental system expresses these channels, consider using additional pharmacological tools to dissect the specific contribution of CRAC channels to your observed effect.
-
Experimental Protocols
Protocol 1: Determination of IC50 for this compound Inhibition of Store-Operated Calcium Entry (SOCE)
This protocol is a general guideline and should be optimized for your specific cell type and equipment.
-
Cell Preparation:
-
Plate cells on a suitable substrate for fluorescence imaging (e.g., glass-bottom dishes).
-
Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Induction of SOCE:
-
Wash the cells with a calcium-free buffer (e.g., HBSS without Ca²⁺).
-
Deplete intracellular calcium stores by treating the cells with a sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) inhibitor, such as thapsigargin (e.g., 1-2 µM), in the calcium-free buffer.
-
-
Inhibition with this compound:
-
Prepare a range of this compound concentrations in the calcium-free buffer.
-
Pre-incubate the cells with the different concentrations of this compound (and a vehicle control, e.g., DMSO) for at least 30 minutes.
-
-
Measurement of Calcium Influx:
-
Initiate calcium influx by adding a buffer containing a physiological concentration of calcium (e.g., 2 mM CaCl₂).
-
Record the changes in intracellular calcium concentration over time using a fluorescence microscope or plate reader.
-
-
Data Analysis:
-
Quantify the peak or sustained calcium influx for each this compound concentration.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of CRAC channel activation and inhibition by this compound.
References
- 1. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of Ca2+ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the limited reversibility of GSK-7975A inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of GSK-7975A, with a specific focus on addressing the limited reversibility of its inhibition of CRAC channels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally available inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels.[1] It specifically targets the Orai1 and Orai3 pore-forming subunits of the CRAC channel. The mechanism is believed to be allosteric, affecting the pore geometry and leading to a block of Ca2+ influx.[2][3] Importantly, this compound does not appear to interfere with the interaction between STIM1 (the Ca2+ sensor in the endoplasmic reticulum) and Orai1.
Q2: Is the inhibition of CRAC channels by this compound reversible?
A2: The inhibition of Orai1 and Orai3 currents by this compound is not readily reversible.[2][3] Washout experiments have shown almost no current recovery even after several minutes of washing with a compound-free solution. This suggests a very slow dissociation rate from the channel.
Q3: What are the reported IC50 values for this compound?
A3: The IC50 values for this compound are approximately 4 µM for both Orai1 and Orai3 channels when measured using whole-cell patch-clamp recordings in HEK293 cells.
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Orai1) | ~ 4.1 µM | HEK293 cells | |
| IC50 (Orai3) | ~ 3.8 µM | HEK293 cells | |
| Reversibility | Not readily reversible | HEK293 cells | |
| Washout Recovery | Almost no current recovery after 4 minutes | HEK293 cells |
Troubleshooting Guide
Issue 1: Persistent inhibition of CRAC channel activity after washing out this compound.
-
Question: I performed a washout experiment, but the inhibitory effect of this compound on my cells is not reversing. Is this expected?
-
Answer: Yes, this is an expected observation. This compound exhibits very slow dissociation kinetics from the Orai channels, leading to what is often described as "pseudo-irreversible" or "not readily reversible" inhibition. Complete recovery of channel function may not be achievable within the typical timeframe of a washout experiment.
-
Troubleshooting Steps:
-
Extend the Washout Period: If your experimental design allows, extend the duration of the washout. However, be aware that full recovery may still not be observed.
-
Use Lower Concentrations: If permissible for your experimental question, use the lowest effective concentration of this compound to minimize the persistent effect.
-
Consider the Experimental Endpoint: For endpoint assays, the long-lasting inhibition might not be a concern. For experiments requiring the recovery of channel function, alternative, more readily reversible inhibitors should be considered if the persistent effect of this compound interferes with your experimental goals.
-
Control for Incomplete Washout: In your experimental design, include control groups that are continuously exposed to this compound to compare with the washout groups. This will help to differentiate between a very slow off-rate and potential experimental artifacts.
-
Issue 2: Observing off-target effects at higher concentrations of this compound.
-
Question: I am using higher concentrations of this compound and suspect I might be seeing off-target effects. How can I confirm this?
-
Answer: While this compound is a potent CRAC channel inhibitor, like any pharmacological agent, it can exhibit off-target effects at higher concentrations.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response experiment to determine the lowest concentration of this compound that gives you the desired level of CRAC channel inhibition.
-
Use a Structurally Unrelated CRAC Channel Inhibitor: To confirm that the observed phenotype is due to CRAC channel inhibition, use a structurally different CRAC channel inhibitor as a positive control.
-
Orai Knockout/Knockdown Cells: The most definitive way to confirm that the effects are mediated by Orai channels is to use cells where Orai1 and/or Orai3 have been genetically knocked out or knocked down. If the effect of this compound is absent in these cells, it strongly suggests on-target activity.
-
Experimental Protocols
Protocol 1: Washout Experiment to Assess Reversibility using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the rate and extent of recovery of Orai1/Orai3 channel function following the removal of this compound.
Materials:
-
Cells expressing the Orai channel of interest (e.g., HEK293 cells)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 130 Cs-glutamate, 8 MgCl2, 10 HEPES, 10 BAPTA (pH 7.2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with a perfusion system
Procedure:
-
Cell Preparation: Plate cells on coverslips 24-48 hours prior to the experiment.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration: Obtain a gigaohm seal on a cell and rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline Orai currents. Activate the channels by store depletion (e.g., including IP3 in the pipette solution or pre-treating with thapsigargin).
-
Application of this compound: Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 10 µM) until a steady-state inhibition is achieved.
-
Washout: Switch the perfusion back to the control external solution (without this compound). Continuously record the current for an extended period (e.g., 5-10 minutes or longer) to monitor for any recovery of channel function.
-
Data Analysis: Plot the current amplitude over time. The percentage of recovery can be calculated by comparing the current amplitude after washout to the baseline current before inhibitor application.
Protocol 2: Washout Experiment using Ratiometric Calcium Imaging
Objective: To assess the reversibility of this compound's inhibition of store-operated calcium entry (SOCE).
Materials:
-
Cells endogenously or exogenously expressing CRAC channels
-
Fura-2 AM or another suitable ratiometric calcium indicator
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Thapsigargin or another SERCA pump inhibitor
-
This compound stock solution
-
Fluorescence microscope or plate reader capable of ratiometric imaging
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or plates suitable for imaging.
-
Dye Loading: Load the cells with Fura-2 AM according to the manufacturer's protocol (typically 1-5 µM for 30-60 minutes at 37°C).
-
Baseline Measurement: Place the cells on the imaging setup and perfuse with a Ca2+-free buffer. Record the baseline Fura-2 ratio (340/380 nm excitation).
-
Store Depletion: Add thapsigargin (e.g., 1-2 µM) to the Ca2+-free buffer to passively deplete intracellular calcium stores.
-
Inhibition: Once stores are depleted, add this compound at the desired concentration to the Ca2+-free buffer and incubate for a defined period (e.g., 5-10 minutes).
-
SOCE Measurement (Inhibited): Reintroduce a buffer containing Ca2+ (e.g., 2 mM) along with this compound and record the increase in the Fura-2 ratio, which represents inhibited SOCE.
-
Washout: Perfuse the cells with a Ca2+-containing buffer without this compound for an extended period (e.g., 10-20 minutes).
-
SOCE Measurement (Post-Washout): After the washout period, re-initiate store depletion in a new set of washed cells (or if the experimental design allows, re-stimulate the same cells, though this can be challenging) and measure SOCE in the absence of the inhibitor to assess recovery.
-
Data Analysis: Compare the peak SOCE amplitude in the presence of this compound and after the washout period to the control SOCE (no inhibitor).
Visualizations
Caption: CRAC Channel Signaling Pathway and Site of this compound Action.
Caption: General Experimental Workflow for Assessing Inhibitor Reversibility.
References
Technical Support Center: GSK-7975A and L-type Calcium Channels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential effects of GSK-7975A on L-type calcium channels.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments in a question-and-answer format.
Q1: I am seeing inhibition of L-type calcium channel currents with this compound at concentrations I expected to be selective for CRAC channels. Is this expected?
A1: This is a possibility and depends on the concentration of this compound you are using. While this compound is a potent inhibitor of CRAC channels, it exhibits off-target effects on L-type calcium channels at higher concentrations. The IC50 for this compound against the L-type calcium channel CaV1.2 has been reported to be approximately 8 µM. In contrast, its IC50 for Orai1 and Orai3, the pore-forming units of CRAC channels, is around 4 µM, and for endogenous CRAC currents in some cell types, it can be as low as 0.8 µM.[1]
Recommendation: To ensure selectivity for CRAC channels, it is advisable to use the lowest effective concentration of this compound, ideally below 1 µM. If you are working at concentrations approaching or exceeding 4 µM, you should be aware of the potential for L-type calcium channel inhibition. Consider performing a concentration-response curve in your specific experimental system to determine the optimal concentration for CRAC channel selectivity.
Q2: The inhibition of my L-type calcium channel currents by this compound is slow to develop. Is this normal?
A2: Yes, this is consistent with the known kinetics of this compound. Studies have shown that the onset of inhibition by this compound is substantially slower than that of typical inorganic pore blockers like lanthanum (La³⁺).[1] This characteristic is not specific to its effect on L-type channels but is also observed with its primary target, the CRAC channel.
Recommendation: When conducting electrophysiological recordings, ensure that you perfuse this compound for a sufficient duration to allow the inhibitory effect to reach a steady state. This may require longer application times than you would use for other types of channel blockers. It is recommended to monitor the current inhibition over time to determine when equilibrium has been reached.
Q3: I am not observing any effect of this compound on L-type calcium channels in my cell line. What could be the reason?
A3: There are several potential reasons for this observation:
-
Low Expression Levels: The cell line you are using may not express L-type calcium channels at a high enough density to detect a significant current.
-
Subtype Specificity: The term "L-type calcium channel" encompasses several subtypes (e.g., CaV1.1, CaV1.2, CaV1.3, CaV1.4). The inhibitory effect of this compound has been characterized for CaV1.2. It is possible that other subtypes have different sensitivities to the compound.
-
Experimental Conditions: The voltage protocol used to elicit L-type calcium channel currents is critical. These channels are activated by strong depolarization, and the holding potential can influence their availability.
Recommendation:
-
Confirm the expression of L-type calcium channels in your cell line using techniques such as RT-PCR, Western blot, or immunofluorescence.
-
If possible, use a cell line known to express high levels of a specific L-type calcium channel subtype, such as HEK293 cells stably transfected with CaV1.2.
-
Ensure your voltage-clamp protocol is appropriate for activating L-type calcium channels. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing steps (e.g., to 0 mV).
Q4: I am having issues with the solubility of this compound in my aqueous experimental buffer.
A4: this compound has modest aqueous solubility.[2] It is typically prepared as a stock solution in an organic solvent like DMSO.[3] When diluting the stock solution into your final aqueous buffer, precipitation can occur if the final concentration of the organic solvent is too low or if the compound's solubility limit is exceeded.
Recommendation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
When preparing the final working solution, add the DMSO stock to the aqueous buffer in a stepwise manner while vortexing to ensure proper mixing.
-
The final concentration of DMSO in your experimental solution should be kept as low as possible (typically ≤ 0.1%) to avoid solvent-related effects on your cells. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
For in vivo experiments, a phosphate prodrug of this compound, which has improved solubility and is rapidly cleaved to the active compound, has been used.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Calcium Release-Activated Calcium (CRAC) channel, a key component of store-operated calcium entry (SOCE). It inhibits the pore-forming units of this channel, Orai1 and Orai3.
Q2: What is the mechanism of action of this compound on CRAC channels?
A2: this compound acts as a pore blocker of Orai channels. However, it does not directly occlude the pore in a simple "plug-in-hole" manner. Instead, it is thought to act allosterically, with its binding influenced by the geometry of the channel's selectivity filter. Importantly, this compound does not interfere with the upstream signaling events that activate CRAC channels, namely the oligomerization of the endoplasmic reticulum calcium sensor STIM1 or the coupling of STIM1 to Orai1.
Q3: What are the known off-target effects of this compound on other ion channels?
A3: Besides its primary target, this compound has been shown to have inhibitory effects on L-type calcium channels (specifically CaV1.2) and TRPV6 channels. The potency of this compound for these off-targets is lower than for CRAC channels.
Q4: What are the IC50 values of this compound for its primary and off-targets?
A4: The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for various channels.
| Channel Target | Reported IC50 | Cell System |
| Orai1 | ~4.1 µM | HEK293 cells |
| Orai3 | ~3.8 µM | HEK293 cells |
| Endogenous CRAC | ~0.8 µM | RBL cells |
| CaV1.2 (L-type) | ~8 µM | HEK293 cells |
| TRPV6 | Potent Inhibition | HEK293 cells |
Q5: Is the inhibitory effect of this compound reversible?
A5: The inhibition of Orai currents by this compound is not readily reversible upon washout. This suggests a slow dissociation rate from its binding site on the channel.
Experimental Protocols
Detailed Methodology for Assessing this compound Effects on L-type Calcium Channels using Whole-Cell Patch Clamp
This protocol provides a general framework for investigating the effects of this compound on L-type calcium channels. It is recommended to optimize the specific parameters for your cell type and recording system.
1. Cell Preparation:
-
Use a cell line endogenously expressing or stably transfected with the L-type calcium channel subtype of interest (e.g., HEK293 cells expressing CaV1.2).
-
Plate cells on glass coverslips at a suitable density for patch-clamp recording 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 CaCl₂, 10 HEPES, pH adjusted to 7.4 with TEA-OH.
-
Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell recording configuration.
-
Hold the cell at a potential of -80 mV to ensure the availability of L-type calcium channels.
-
Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., 200 ms steps to 0 mV) every 10-15 seconds.
-
Record a stable baseline current for several minutes before applying the compound.
4. Compound Application:
-
Dilute the this compound stock solution into the external solution to the desired final concentrations. Ensure the final DMSO concentration is consistent across all solutions, including the vehicle control.
-
Perfuse the recording chamber with the external solution containing the vehicle (e.g., 0.1% DMSO) to establish a baseline.
-
Apply the external solution containing this compound and record the current until a steady-state inhibition is achieved. Due to the slow onset of action, this may take several minutes.
-
To determine the concentration-response relationship, apply increasing concentrations of this compound.
5. Data Analysis:
-
Measure the peak inward current amplitude at the test potential.
-
Normalize the current amplitude in the presence of this compound to the baseline current amplitude.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a suitable equation (e.g., Hill equation) to determine the IC50.
Visualizations
Caption: Signaling pathway of store-operated calcium entry (SOCE) and the inhibitory action of this compound on the Orai1 channel.
Caption: Experimental workflow for assessing the effect of this compound on L-type calcium channels using whole-cell patch clamp.
References
Cell viability assessment in the presence of high concentrations of GSK-7975A
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing cell viability in the presence of high concentrations of GSK-7975A, a potent CRAC channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally available small molecule inhibitor of the Ca2+ release-activated Ca2+ (CRAC) channels, which are critical for store-operated calcium entry (SOCE) in various cell types.[1][2] It specifically targets the ORAI1 and ORAI3 pore-forming subunits of the CRAC channel.[3] By blocking these channels, this compound inhibits the sustained influx of calcium into the cell that typically follows the depletion of intracellular calcium stores in the endoplasmic reticulum (ER).[2] This inhibitory action occurs downstream of STIM1 oligomerization and the interaction between STIM1 (the ER calcium sensor) and ORAI1, suggesting it acts directly on the channel pore.[3]
Q2: At what concentrations is this compound typically effective?
This compound has been shown to inhibit ORAI1 and ORAI3 currents with an IC50 of approximately 4 µM. In cellular assays, concentrations ranging from the low micromolar (e.g., 3 µM) to higher concentrations (e.g., 50-100 µM) have been used to achieve significant inhibition of CRAC channel function. However, it is important to note that a loss of inhibitory effect has been observed at very high concentrations (e.g., 100 µM) through an unknown mechanism.
Q3: Can high concentrations of this compound directly impact cell viability?
As an inhibitor of a fundamental calcium signaling pathway, high concentrations of this compound can be expected to impact cellular processes that are dependent on sustained calcium influx, which could indirectly affect cell viability over time. However, direct cytotoxicity of this compound at high concentrations needs to be empirically determined for each cell type and experimental condition. This compound has been shown to prevent the activation of the necrotic cell death pathway in pancreatic acinar cells.
Q4: Why am I seeing inconsistent or unexpected results with my cell viability assay when using high concentrations of this compound?
High concentrations of any small molecule compound, including this compound, can present several challenges in cell viability assays. These can include:
-
Compound Precipitation: this compound may have limited solubility in aqueous culture media at very high concentrations. Precipitated compound can interfere with optical measurements (absorbance, fluorescence, luminescence) and result in inaccurate readings.
-
Direct Assay Interference: The chemical structure of this compound (an N-pyrazole carboxamide) could potentially interfere with the assay chemistry itself. This can manifest as direct reduction of tetrazolium salts (e.g., MTT, MTS) or quenching of fluorescence, leading to an over- or underestimation of cell viability.
-
Off-Target Effects: At high concentrations, the likelihood of off-target effects on other cellular components, such as mitochondrial function, increases. Since many viability assays measure metabolic activity, any off-target metabolic effects could confound the results.
Q5: Which cell viability assays are recommended for use with this compound?
It is highly recommended to use at least two mechanistically different assays to confirm viability results.
-
Recommended Primary Assays (Metabolic):
-
ATP-based luminescent assays (e.g., CellTiter-Glo®): These are generally less susceptible to interference from colored compounds. They measure the level of ATP, a direct indicator of metabolically active cells.
-
Resazurin-based fluorescence assays (e.g., alamarBlue®): These are also sensitive but it's important to check for any intrinsic fluorescence of this compound or quenching effects.
-
-
Recommended Confirmatory Assay (Membrane Integrity):
-
Trypan Blue Exclusion Assay: This is a direct measure of cell membrane integrity and is not dependent on metabolic activity. It provides a valuable orthogonal validation of results from metabolic assays.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. This compound precipitation: Compound coming out of solution at high concentrations. 3. Edge effects: Evaporation in the outer wells of the microplate. | 1. Ensure the cell suspension is thoroughly mixed before and during plating. 2. Visually inspect wells for precipitate under a microscope. If present, consider using a lower top concentration or a different solvent system (ensure solvent toxicity is controlled for). 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to reduce evaporation from adjacent wells. |
| "U-shaped" dose-response curve (higher viability at higher concentrations) | 1. Compound precipitation: Precipitates scattering light or interfering with optical readings. 2. Direct assay interference: this compound may be directly reducing the assay reagent (e.g., MTT, resazurin) at high concentrations. | 1. Check for precipitation. 2. Run a "no-cell" control with this compound and the assay reagent to see if the compound directly reacts with the reagent. If interference is detected, switch to a different assay (e.g., ATP-based assay or Trypan Blue). |
| Vehicle control shows significant cytotoxicity | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. | 1. Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.5% for DMSO, but should be determined empirically for your cell line). |
| No effect on cell viability at any concentration | 1. Cell line insensitivity: The cell line may not rely on CRAC channels for viability under your culture conditions. 2. Compound inactivity: The this compound may have degraded. | 1. Confirm CRAC channel expression and function in your cell line. 2. Ensure proper storage and handling of this compound. Use a positive control for cytotoxicity to ensure the assay is working correctly. |
Data Presentation
Table 1: Summary of this compound Activity
| Parameter | Value | Reference |
| Target | ORAI1 and ORAI3 subunits of CRAC channels | |
| IC50 (ORAI1) | ~4.1 µM | |
| IC50 (ORAI3) | ~3.8 µM | |
| Mechanism of Action | Allosteric blocker of the Orai pore |
Table 2: Comparison of Recommended Cell Viability Assays
| Assay | Principle | Detection Method | Advantages | Potential Issues with High [this compound] |
| ATP-based (e.g., CellTiter-Glo®) | Measures ATP in metabolically active cells via a luciferase reaction. | Luminescence | High sensitivity, simple "add-mix-measure" protocol. | Low potential for interference. |
| Resazurin (e.g., alamarBlue®) | Metabolically active cells reduce non-fluorescent resazurin to fluorescent resorufin. | Fluorescence | Sensitive, non-toxic to cells. | Potential for compound fluorescence or quenching. |
| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while dead cells take it up. | Brightfield Microscopy | Direct measure of membrane integrity, inexpensive. | Not high-throughput, subjective counting. |
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from Promega's technical bulletin.
-
Plate Cells: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurement.
-
Treat with this compound: Add desired concentrations of this compound and vehicle controls to the wells.
-
Incubate: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Equilibrate: Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Prepare Reagent: Thaw the CellTiter-Glo® buffer and reconstitute the lyophilized substrate as per the manufacturer's instructions.
-
Add Reagent: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lyse Cells: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Stabilize Signal: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Read the luminescence using a plate luminometer.
Protocol 2: Resazurin-Based Cell Viability Assay
This protocol is a general guideline.
-
Plate Cells: Seed cells in a black, clear-bottom 96-well plate at an optimal density in 100 µL of culture medium.
-
Treat with this compound: Add various concentrations of this compound and vehicle controls.
-
Incubate: Incubate for the desired treatment period.
-
Prepare Resazurin Solution: Prepare a sterile solution of resazurin (e.g., 0.15 mg/mL in PBS) and protect it from light.
-
Add Resazurin: Add 20 µL of the resazurin solution to each well.
-
Incubate: Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
Measure Fluorescence: Read the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Protocol 3: Trypan Blue Exclusion Assay
This protocol is a standard method for assessing cell viability.
-
Harvest Cells: Following treatment with this compound in a larger format plate (e.g., 6-well or 12-well), detach the cells using trypsin and resuspend them in a single-cell suspension in serum-free medium or PBS.
-
Stain with Trypan Blue: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubate: Allow the mixture to sit for 1-2 minutes at room temperature.
-
Load Hemocytometer: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Count Cells: Under a light microscope, count the number of live (unstained, bright) cells and dead (blue) cells in the four large corner squares of the hemocytometer grid.
-
Calculate Viability:
-
Viability (%) = (Number of live cells / Total number of cells) x 100
-
Mandatory Visualizations
Caption: CRAC channel signaling and the inhibitory action of this compound.
References
Technical Support Center: Controlling for GSK-7975A Effects on Non-Selective Cation Channels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK-7975A. The focus is on addressing potential off-target effects on non-selective cation channels to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and orally available inhibitor of Calcium Release-Activated Calcium (CRAC) channels.[1] Its primary targets are the Orai1 and Orai3 pore-forming subunits of the CRAC channel, with similar inhibitory concentrations (IC50) for both.[2][3] It acts downstream of STIM1 oligomerization and the STIM1/Orai1 interaction, likely through an allosteric effect on the Orai channel pore.[2][3]
Q2: What are the known off-target effects of this compound?
This compound has been shown to have inhibitory effects on other ion channels, most notably:
-
TRPV6 channels: this compound completely inhibits rat TRPV6 channels at a concentration of 10 μM.
-
L-type calcium channels (CaV1.2): It exhibits moderate inhibition of L-type calcium channels, with a reported IC50 of approximately 8 μM.
-
Non-selective cation channels: One study has suggested that this compound may inhibit non-selective cation channels in mouse aortic smooth muscle cells.
Q3: How can I be sure the effects I'm seeing are due to CRAC channel inhibition and not off-target effects?
To ensure the observed effects are specific to CRAC channel inhibition, a combination of electrophysiology, pharmacology, and molecular biology approaches is recommended. This includes using specific voltage protocols to isolate different channel currents, applying selective blockers for potential off-target channels, and using cell lines with and without the expression of the target channel. Detailed protocols are provided in the Troubleshooting Guide section.
Q4: What is the recommended working concentration for this compound?
The effective concentration of this compound can vary between cell types and experimental conditions. For inhibiting STIM1-mediated Orai1 and Orai3 currents in HEK293 cells, the IC50 is approximately 4 μM. For endogenous CRAC channels in RBL mast cells, the IC50 is reported to be around 0.8 μM. It is crucial to perform a dose-response curve in your specific experimental system to determine the optimal concentration.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound on its primary targets and known off-target channels.
| Channel | Species/Cell Line | IC50 | Reference(s) |
| Orai1 | Human (HEK293) | ~4.1 μM | |
| Orai3 | Human (HEK293) | ~3.8 μM | |
| Endogenous CRAC | Rat (RBL-2H3) | ~0.8 μM | |
| TRPV6 | Rat | Complete inhibition at 10 μM | |
| L-type Ca²⁺ (CaV1.2) | Not Specified | ~8 μM |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Problem 1: Incomplete or weak inhibition of store-operated calcium entry (SOCE).
-
Possible Cause 1: Suboptimal drug concentration.
-
Solution: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. IC50 values can vary significantly between native and overexpressed systems.
-
-
Possible Cause 2: Presence of this compound-insensitive channels contributing to calcium entry.
-
Solution: Use a combination of pharmacological tools to dissect the contribution of different channels. For example, use a selective blocker for a suspected off-target channel in conjunction with this compound.
-
-
Possible Cause 3: Issues with this compound solution.
-
Solution: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your experiment is low (e.g., <0.1%) and consistent across all conditions, including controls. Prepare fresh dilutions of this compound for each experiment.
-
Problem 2: Observing effects that are inconsistent with CRAC channel blockade.
-
Possible Cause: Off-target effects on other non-selective cation channels.
-
Solution: Design experiments to specifically test for and control for these off-target effects. See the detailed experimental protocols below for guidance on how to pharmacologically and electrophysiologically distinguish between CRAC, TRPV6, and L-type calcium channel currents.
-
Problem 3: Difficulty distinguishing between CRAC and other endogenous cation channel currents.
-
Possible Cause: Overlapping biophysical properties of different channel types.
-
Solution: Utilize specific voltage-clamp protocols and a panel of selective ion channel blockers to isolate the current of interest. For example, CRAC currents are characterized by their strong inward rectification and activation upon store depletion.
-
Experimental Protocols
Protocol 1: Electrophysiological Differentiation of CRAC, TRPV6, and L-type Calcium Channel Currents
This protocol uses whole-cell patch-clamp electrophysiology to distinguish between the currents mediated by CRAC channels, TRPV6, and L-type calcium channels.
1. Cell Preparation:
-
Use a cell line that endogenously expresses the channels of interest or a heterologous expression system (e.g., HEK293 cells) transfected with the specific channel subunits.
2. Electrophysiology Solutions:
-
External Solution (for CRAC and TRPV6): 145 mM NaCl, 5 mM CsCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, and 10 mM CaCl₂ (pH 7.4).
-
External Solution (for L-type Ca²⁺): Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4).
-
Internal Solution (for CRAC and TRPV6): 145 mM Cesium methanesulfonate, 8 mM NaCl, 3.5 mM MgCl₂, 10 mM HEPES, and 20 mM EGTA (to chelate intracellular Ca²⁺ and induce store depletion for CRAC channel activation) (pH 7.2).
-
Internal Solution (for L-type Ca²⁺): 120 mM CsCl, 20 mM TEA-Cl, 5 mM EGTA, 5 mM Mg-ATP, and 10 mM HEPES (pH 7.2 with CsOH).
3. Voltage-Clamp Protocols:
-
CRAC Current (I-CRAC):
-
Hold the cell at 0 mV.
-
Apply a voltage ramp from -100 mV to +100 mV over 1 second. I-CRAC will show a characteristic strong inward rectification.
-
To activate, deplete intracellular calcium stores by including a high concentration of a calcium chelator like BAPTA or EGTA in the pipette solution.
-
-
TRPV6 Current:
-
Hold the cell at +50 mV.
-
Apply a voltage ramp from -90 mV to +90 mV over 200 ms.
-
-
L-type Calcium Current (I-Ca,L):
-
Hold the cell at -70 mV.
-
Apply 200 ms depolarizing steps from -70 mV to +20 mV in 10 mV increments. I-Ca,L will activate at depolarized potentials.
-
4. Pharmacological Differentiation:
-
Isolate CRAC current: After recording baseline currents, apply this compound (at a determined optimal concentration) to confirm inhibition.
-
Control for TRPV6: In a separate experiment, after establishing a baseline, apply a known TRPV6 inhibitor like Ruthenium Red (in the low micromolar range) to see if the current is blocked. Note that Ruthenium Red can also inhibit other channels at higher concentrations.
-
Control for L-type Calcium Channels: Use a specific L-type calcium channel blocker, such as nifedipine or verapamil (in the low micromolar range), to confirm the presence and contribution of these channels.
-
General Cation Channel Block: Lanthanum chloride (LaCl₃) can be used as a general blocker of many calcium-permeable channels, including CRAC channels.
Protocol 2: Calcium Imaging Assay to Assess SOCE Specificity
This protocol uses a fluorescent calcium indicator to measure SOCE and test the specificity of this compound.
1. Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes.
-
Load cells with a ratiometric calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
2. Experimental Procedure:
-
Perfuse cells with a calcium-free buffer containing a SERCA pump inhibitor (e.g., 1-2 µM thapsigargin) to deplete intracellular calcium stores. This will cause a transient increase in intracellular calcium followed by a return to a low level.
-
After store depletion, reintroduce a buffer containing calcium (e.g., 2 mM CaCl₂). The subsequent rise in intracellular calcium is indicative of SOCE.
-
To test the effect of this compound, pre-incubate the cells with the compound for 10-20 minutes before initiating the experiment and maintain it in the perfusion solutions.
-
To control for off-target effects, perform parallel experiments where cells are pre-incubated with a selective blocker for a suspected off-target channel (e.g., nifedipine for L-type calcium channels) in addition to this compound.
Visualizations
Signaling Pathway of CRAC Channel Activation and Inhibition
References
Validation & Comparative
Efficacy comparison of GSK-7975A versus Synta-66 in CRAC channel inhibition
Efficacy Showdown: GSK-7975A vs. Synta-66 in CRAC Channel Inhibition
A Comparative Guide for Researchers
Introduction
Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium (Ca²⁺) signaling in numerous cell types, particularly non-excitable cells like lymphocytes and mast cells.[1] These channels, formed by the interaction of the endoplasmic reticulum (ER) Ca²⁺ sensor STIM1 and the plasma membrane pore-forming subunit Orai1, orchestrate a wide array of cellular functions, from gene expression and proliferation to immune responses.[1][2][3] Their critical role in pathophysiology, especially in autoimmune diseases and inflammatory conditions, has made them a prime target for therapeutic intervention.
This guide provides an objective comparison of two prominent small-molecule inhibitors of the CRAC channel: this compound and Synta-66. We will delve into their efficacy, mechanisms of action, and the experimental protocols used to evaluate them, presenting a clear analysis for researchers and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
The activation of CRAC channels is a multi-step process. Depletion of Ca²⁺ from the ER triggers the oligomerization of STIM1, which then translocates to ER-plasma membrane junctions to bind and activate Orai1 channels, permitting Ca²⁺ influx.[3]
This compound is a pyrazole derivative that functions as a specific CRAC channel blocker. Crucially, it acts downstream of the initial activation steps. Studies using Förster resonance energy transfer (FRET) have shown that this compound does not interfere with STIM1 oligomerization or the direct coupling between STIM1 and Orai1. Instead, its inhibitory action is thought to occur via an allosteric effect on the Orai channel's selectivity filter, the region that ensures the high Ca²⁺ selectivity of the pore. This is supported by findings that mutations in the Orai1 pore, such as E106D, significantly reduce the inhibitory potency of this compound.
Synta-66 also inhibits CRAC channels without affecting STIM1 clustering. Its mechanism is described as a direct blockade of the Orai1 pore. Molecular docking studies suggest that Synta-66 binds to the extracellular vestibule of the Orai1 pore, physically occluding the pathway for Ca²⁺ ions. Similar to this compound, the efficacy of Synta-66 is sensitive to the geometry of the Orai1 pore.
CRAC Channel Activation and Inhibition Pathway
Caption: CRAC channel activation cascade and points of inhibition.
Quantitative Efficacy Comparison
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The efficacy of both this compound and Synta-66 can vary significantly depending on the cell type and the specific subunits of the CRAC channel being expressed.
| Compound | Cell Type | Assay Method | IC₅₀ Value | Reference |
| This compound | RBL-2H3 (Rat Basophilic Leukemia) | Thapsigargin-induced Ca²⁺ entry | 0.8 µM (800 nM) | |
| HEK293 expressing STIM1/Orai1 | Whole-cell patch clamp (ICRAC) | ~4.0 µM | ||
| HEK293 expressing STIM1/Orai3 | Whole-cell patch clamp (ICRAC) | ~4.0 µM | ||
| Normal Pancreatic Acinar Cells | Store-operated Ca²⁺ entry | 3.4 µM | ||
| Synta-66 | Human Vascular Smooth Muscle Cells | Thapsigargin-induced Ca²⁺ entry | 26 nM - 43 nM | |
| RBL-2H3 (Rat Basophilic Leukemia) | Whole-cell patch clamp (ICRAC) | ~1.4 - 3.0 µM | ||
| HL-60 (Human Promyelocytic Leukemia) | Ca²⁺ influx | 1.76 µM | ||
| Jurkat (Human T-lymphocyte) | Ca²⁺ influx | 1.0 µM |
Note: IC₅₀ values can vary based on experimental conditions such as incubation time and specific protocols.
From the data, Synta-66 demonstrates exceptionally high potency in human vascular smooth muscle cells, with IC₅₀ values in the low nanomolar range. However, in leukocyte cell lines like RBL, HL-60, and Jurkat, its potency is more comparable to this compound, falling within the low micromolar range. This compound shows consistent micromolar potency across different cell types and against both Orai1 and Orai3 channel isoforms.
Selectivity Profile
An ideal inhibitor should be highly selective for its target.
-
This compound exhibits good selectivity against a panel of over 16 other ion channels, though some reduced effects on L-type Ca²⁺ (CaV1.2) and TRPV6 channels have been noted.
-
Synta-66 also shows high selectivity, with no significant affinity for a range of other receptors and ion channels, including L-type Ca²⁺ channels and TRPC1/5.
Experimental Protocols
Accurate assessment of inhibitor efficacy relies on robust experimental methodologies. The two primary techniques used are whole-cell patch clamp electrophysiology and fluorescence-based calcium imaging.
Whole-Cell Patch Clamp for Measuring ICRAC
This technique directly measures the ion current (ICRAC) flowing through CRAC channels, providing the most accurate assessment of channel activity and inhibition.
Typical Protocol:
-
Cell Preparation: HEK293 cells are transiently or stably co-expressing STIM1 and Orai1.
-
Pipette Solution: The intracellular pipette solution contains a high concentration of a Ca²⁺ chelator (e.g., 20 mM EGTA or BAPTA) to passively deplete ER Ca²⁺ stores upon establishing the whole-cell configuration. This also minimizes Ca²⁺-dependent channel inactivation.
-
Bath Solution: The extracellular solution is initially Ca²⁺-free to establish a baseline.
-
Recording ICRAC: A holding potential of +30 mV is often used to prevent channel inactivation. Voltage ramps (e.g., -100 to +100 mV over 150 ms) are applied periodically to measure the current-voltage (I-V) relationship.
-
Inhibitor Application: Once a stable inward rectifying ICRAC is established, the inhibitor (this compound or Synta-66, typically at 1-10 µM) is applied via a perfusion system to the extracellular solution.
-
Data Analysis: The reduction in current amplitude over time at a negative holding potential (e.g., -80 mV) is measured to determine the extent and rate of inhibition.
Electrophysiology Workflow for Inhibitor Testing
Caption: Workflow for patch clamp analysis of CRAC inhibitors.
Calcium Imaging for Measuring Store-Operated Calcium Entry (SOCE)
This method uses fluorescent Ca²⁺ indicators (e.g., Fura-2, Fluo-3) to measure changes in intracellular Ca²⁺ concentration, providing a high-throughput assessment of SOCE.
Typical Protocol:
-
Cell Loading: Cells (e.g., RBL-2H3, HEK293) are loaded with a Ca²⁺-sensitive dye like Fura-2 AM.
-
Baseline Measurement: Cells are placed in a Ca²⁺-free buffer, and baseline fluorescence is recorded.
-
Store Depletion: The sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump is inhibited by adding thapsigargin (e.g., 1-2 µM) to the Ca²⁺-free buffer. This causes a transient increase in cytosolic Ca²⁺ as it leaks from the ER.
-
Inhibitor Incubation: The cells are pre-incubated with varying concentrations of the inhibitor (this compound or Synta-66).
-
Measuring SOCE: Ca²⁺ (e.g., 1-2 mM) is added back to the extracellular solution. The subsequent rise in intracellular Ca²⁺ is due to SOCE.
-
Data Analysis: The peak fluorescence signal or the rate of increase after Ca²⁺ re-addition is measured. The data is normalized to the control (no inhibitor) to calculate the percent inhibition and determine the IC₅₀.
Conclusion
Both this compound and Synta-66 are potent and selective inhibitors of CRAC channels, acting directly or allosterically on the Orai1 pore. The choice between them may depend on the specific research context:
-
Synta-66 offers remarkable potency in certain cell types, such as vascular smooth muscle cells, making it an excellent tool for studies in that area.
-
This compound provides consistent, reliable inhibition in the low micromolar range across various cell types and Orai isoforms, making it a robust and versatile tool for broader applications in immunology and cell signaling research.
The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the appropriate inhibitor and designing experiments to further unravel the complex roles of CRAC channels in health and disease.
References
GSK-7975A versus BTP-2: differences in mechanism and application
In the landscape of cellular signaling research, the precise modulation of store-operated calcium entry (SOCE) is paramount for dissecting a myriad of physiological processes. Among the chemical tools available, GSK-7975A and BTP-2 (also known as YM-58483) have emerged as widely utilized inhibitors of this pathway. This guide provides an objective, data-driven comparison of these two compounds, detailing their mechanisms of action, selectivity, and applications, to aid researchers in making informed decisions for their experimental designs.
Mechanism of Action: A Tale of Two Pyrazoles
Both this compound and BTP-2 are pyrazole-containing compounds that effectively block SOCE, primarily by inhibiting the function of calcium release-activated calcium (CRAC) channels, the primary conduits of this pathway. However, their precise molecular mechanisms exhibit notable distinctions.
This compound is a selective CRAC channel blocker that is understood to act downstream of the initial signaling events of SOCE, namely the oligomerization of the endoplasmic reticulum Ca2+ sensor, STIM1, and its subsequent interaction with the Orai1 channel pore subunit.[1] Experimental evidence from Förster resonance energy transfer (FRET) studies indicates that this compound does not disrupt the interaction between STIM1 and Orai1.[1] Instead, its inhibitory effect is thought to be mediated by an allosteric effect on the Orai channel pore, with its efficacy being dependent on the geometry of the channel's selectivity filter.[1] This is supported by findings that mutations in the Orai1 pore region can significantly reduce the inhibitory potency of this compound.[1] Studies suggest that this compound acts exclusively from the extracellular side of the plasma membrane.[2]
BTP-2 , one of the first selective and potent inhibitors of CRAC channels, also effectively suppresses SOCE. Its mechanism is considered more indirect compared to a direct channel pore blockade. Like this compound, BTP-2 is also reported to be effective only when applied extracellularly. While it potently inhibits CRAC channels, BTP-2 has been shown to exhibit a broader pharmacological profile, including the inhibition of other ion channels such as TRPC3 and TRPC5. At higher concentrations, it has also been reported to have off-target effects on ryanodine receptors (RYRs) in skeletal muscle.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an inhibitor. The following tables summarize the reported IC50 values for this compound and BTP-2 against various targets in different cellular contexts.
Table 1: Inhibitory Potency (IC50) of this compound
| Target | Cell Line | IC50 Value | Reference |
| Orai1-mediated ICRAC | HEK293 | 4.1 µM | |
| Orai3-mediated ICRAC | HEK293 | 3.8 µM | |
| Endogenous CRAC Current | RBL-2H3 | 0.8 µM | |
| L-type Ca2+ Channels (CaV1.2) | Recombinant | ~8 µM | |
| TRPV6 Channels | Recombinant | Inhibited at 10 µM |
Table 2: Inhibitory Potency (IC50) of BTP-2
| Target/Process | Cell Line/System | IC50 Value | Reference |
| Store-Operated Ca2+ Entry | HEK293, DT40 B cells, A7r5 | 0.1 - 0.3 µM | |
| TRPC3-mediated Sr2+ entry | HEK293 (TRPC3 expressing) | < 0.3 µM | |
| Histamine Release | RBL-2H3 | 460 nM | |
| Leukotriene Production | RBL-2H3 | 310 nM | |
| T cell proliferation (MLR) | Human peripheral blood cells | 330 nM | |
| IL-5 Production | Human peripheral blood cells | 125 nM | |
| IL-13 Production | Human peripheral blood cells | 148 nM |
Selectivity Profile: On-Target Efficacy and Off-Target Considerations
This compound is generally considered a selective CRAC channel inhibitor. It demonstrates similar potency against Orai1 and Orai3 channels. However, it is important to note its inhibitory activity against TRPV6 channels, which should be taken into account when interpreting data in systems where this channel is expressed. Its effect on L-type calcium channels is observed at higher concentrations. A study using ORAI1/2/3 triple-null cells revealed that this compound essentially abrogates ORAI1 and ORAI2 activity while causing only partial inhibition of ORAI3.
Applications in Research
Both this compound and BTP-2 have been instrumental as pharmacological tools to investigate the physiological roles of SOCE in a multitude of cellular processes.
This compound is well-suited for studies requiring selective inhibition of CRAC channels, particularly when the expression and activity of TRPV6 can be accounted for. Its defined mechanism of action downstream of STIM1-Orai1 interaction makes it a valuable tool for probing the function of the Orai pore. It has been used to study the role of CRAC channels in mast cell degranulation, T-cell cytokine release, and pancreatitis.
BTP-2 has been extensively used to study the role of SOCE in the immune system, where it has been shown to suppress the production of pro-inflammatory cytokines and inhibit T-cell proliferation. Its application extends to studies on lung ischemia-reperfusion injury and other inflammatory conditions. However, due to its off-target effects, results obtained using BTP-2 should be interpreted with care, and ideally validated with more selective inhibitors or genetic approaches where possible.
Experimental Protocols
Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM
This protocol describes a common method for assessing the effect of inhibitors on SOCE using the ratiometric calcium indicator Fura-2 AM.
Materials:
-
Cells of interest cultured on glass coverslips
-
Fura-2 AM (2-5 µM)
-
Pluronic F-127 (0.02%)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Ca2+-free HBSS (supplemented with 1 mM EGTA)
-
Thapsigargin (1-2 µM)
-
This compound or BTP-2 at desired concentrations
-
Fluorescence microscopy setup equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Loading:
-
Wash cells once with HBSS.
-
Incubate cells with Fura-2 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash cells twice with HBSS to remove extracellular dye.
-
Allow 30 minutes for complete de-esterification of the dye.
-
-
Baseline Measurement:
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Record the baseline F340/F380 ratio.
-
-
Store Depletion:
-
Switch to Ca2+-free HBSS containing the inhibitor (this compound or BTP-2) or vehicle control for a pre-incubation period (e.g., 10-30 minutes).
-
Add thapsigargin to the Ca2+-free HBSS to deplete endoplasmic reticulum Ca2+ stores. This will cause a transient increase in cytosolic Ca2+ followed by a return to baseline.
-
-
Calcium Re-addition:
-
Once the cytosolic Ca2+ level has returned to a stable baseline, switch to HBSS containing Ca2+ (e.g., 2 mM CaCl2) and the inhibitor/vehicle.
-
The subsequent increase in the F340/F380 ratio represents SOCE.
-
-
Data Analysis:
-
Quantify the magnitude of SOCE by measuring the peak increase in the F340/F380 ratio or by calculating the area under the curve during the Ca2+ re-addition phase. Compare the response in the presence and absence of the inhibitor.
-
Whole-Cell Patch-Clamp Recording of CRAC Currents
This technique allows for the direct measurement of ion currents through CRAC channels.
Materials:
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture dish with adherent cells
-
Extracellular (bath) solution (e.g., containing in mM: 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl2, 10 HEPES, 10 glucose, pH 7.2 with NaOH)
-
Intracellular (pipette) solution (e.g., containing in mM: 120 Cs-glutamate, 8 MgCl2, 10 HEPES, 20 BAPTA, pH 7.2 with CsOH)
-
Thapsigargin (to deplete stores)
-
This compound or BTP-2
Procedure:
-
Preparation:
-
Pull patch pipettes with a resistance of 3-6 MΩ.
-
Fill the pipette with the intracellular solution.
-
Plate cells at a suitable density for recording.
-
-
Recording:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential of 0 mV and apply voltage ramps (e.g., -100 to +100 mV over 50 ms) every 2-5 seconds to elicit currents.
-
To activate CRAC currents, deplete the ER Ca2+ stores either passively through dialysis with the BAPTA-containing pipette solution or actively by adding thapsigargin to the bath solution.
-
-
Inhibitor Application:
-
Once a stable CRAC current is established, perfuse the bath with the extracellular solution containing the desired concentration of this compound or BTP-2.
-
Record the inhibition of the CRAC current over time.
-
-
Data Analysis:
-
Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before and after inhibitor application to quantify the degree of inhibition.
-
Visualizing the Molecular Landscape
To better understand the mechanisms discussed, the following diagrams illustrate the store-operated calcium entry pathway and a typical experimental workflow for inhibitor testing.
References
Validating GSK-7975A Target Engagement with Orai Pore Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK-7975A, a known inhibitor of the store-operated calcium entry (SOCE) pathway, with other alternative compounds. The focus is on validating its target engagement with the Orai1 calcium channel, the pore-forming subunit of the Calcium Release-Activated Calcium (CRAC) channel, by utilizing the pore mutant E106D. Experimental data from whole-cell patch-clamp electrophysiology and Förster Resonance Energy Transfer (FRET) microscopy are presented to objectively assess its performance.
Executive Summary
This compound is a potent inhibitor of the Orai1 channel, a critical component of the SOCE pathway. The E106D mutation in the Orai1 pore, which alters the channel's ion selectivity and geometry, serves as a crucial tool to validate the direct engagement of inhibitors with the channel pore. Experimental evidence demonstrates that the inhibitory activity of this compound is significantly diminished in the Orai1 E106D mutant, confirming its interaction with the channel's pore region. This guide compares the efficacy of this compound with other Orai1 inhibitors, Synta66 and CM-128, and provides detailed protocols for the key experiments used in this validation.
Data Presentation
Table 1: Comparative Inhibitory Potency of Orai1 Inhibitors
| Compound | Target | Wild-Type Orai1 IC₅₀ | Orai1 E106D Mutant Inhibition | Mechanism of Action | Reference |
| This compound | Orai1, Orai3 | ~4.1 µM (electrophysiology)[1] | Significantly reduced; no inhibition at 10 µM, partial at 100 µM[1] | Allosteric pore blocker; does not affect STIM1-Orai1 interaction[1][2] | [1] |
| Synta66 | Orai1 | ~1-3 µM (RBL cells) | Largely abolished | Direct pore blocker; efficacy dependent on pore geometry | |
| CM-128 | Orai1 | ~0.1 µM (patch-clamp) | Not specified | Orai1 inhibitor |
Mandatory Visualization
Signaling Pathway of Store-Operated Calcium Entry (SOCE) and Orai1 Inhibition
Caption: Store-Operated Calcium Entry (SOCE) pathway and the point of inhibition by this compound.
Experimental Workflow for Validating Target Engagement using Whole-Cell Patch Clamp
Caption: Workflow for whole-cell patch-clamp analysis of this compound on Orai1 channels.
Logical Relationship of FRET in Assessing STIM1-Orai1 Interaction
Caption: Logical diagram illustrating the use of FRET to monitor STIM1-Orai1 interaction.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from methodologies described for recording Orai1 currents.
Objective: To measure the inhibitory effect of this compound on ion currents mediated by wild-type and E106D mutant Orai1 channels.
Materials:
-
HEK293 cells
-
Plasmids for human STIM1 and Orai1 (wild-type or E106D mutant) with fluorescent tags (e.g., CFP-STIM1, YFP-Orai1).
-
Transfection reagent (e.g., Lipofectamine).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 10 CaCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 145 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 20 EGTA (to induce passive store depletion) (pH 7.2 with CsOH).
-
This compound stock solution in DMSO.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding STIM1 and either wild-type Orai1 or Orai1 E106D.
-
Cell Plating: 24 hours post-transfection, plate cells onto glass coverslips for recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Mount the coverslip in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Allow for passive store depletion by dialysis with the EGTA-containing internal solution, leading to the activation of the CRAC current (ICRAC).
-
Record baseline ICRAC using a voltage ramp protocol (e.g., -100 mV to +100 mV over 100 ms from a holding potential of 0 mV, applied every 1-2 seconds).
-
Once a stable baseline current is achieved, perfuse the external solution containing the desired concentration of this compound.
-
Record the current until a steady-state inhibition is reached.
-
-
Data Analysis:
-
Measure the current amplitude at a negative potential (e.g., -80 mV) before and after drug application.
-
Construct concentration-response curves to determine the IC₅₀ value.
-
Compare the extent of inhibition between wild-type and E106D Orai1-expressing cells.
-
Förster Resonance Energy Transfer (FRET) Microscopy
This protocol is based on methods used to study the interaction between STIM1 and Orai1.
Objective: To determine if this compound disrupts the interaction between STIM1 and Orai1.
Materials:
-
HEK293 cells.
-
Plasmids for STIM1-CFP (donor fluorophore) and Orai1-YFP (acceptor fluorophore).
-
Transfection reagent.
-
Confocal or wide-field fluorescence microscope equipped for FRET imaging (with appropriate filter sets for CFP and YFP).
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Thapsigargin (to induce store depletion).
-
This compound stock solution in DMSO.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding STIM1-CFP and Orai1-YFP.
-
Cell Plating: Plate cells on glass-bottom dishes suitable for high-resolution imaging.
-
Imaging:
-
Mount the dish on the microscope stage.
-
Identify cells expressing both fluorescent proteins.
-
Acquire baseline images in the CFP and YFP channels before store depletion.
-
Induce store depletion by adding thapsigargin (e.g., 1 µM) to the imaging buffer. This will cause STIM1-CFP and Orai1-YFP to co-cluster in puncta at the plasma membrane.
-
Acquire time-lapse images to monitor the increase in FRET efficiency as the proteins interact.
-
Once a stable FRET signal is established, add this compound (e.g., 10 µM) to the imaging buffer.
-
Continue acquiring images to observe any changes in the FRET signal.
-
-
Data Analysis:
-
Calculate the FRET efficiency using a suitable method (e.g., sensitized emission or acceptor photobleaching).
-
Analyze the change in FRET efficiency over time, before and after the addition of this compound. A lack of change in the FRET signal upon inhibitor application indicates that the STIM1-Orai1 interaction is not disrupted.
-
Store-Operated Calcium Entry (SOCE) Measurement using Fura-2 AM
This protocol outlines a common method for measuring changes in intracellular calcium concentration.
Objective: To measure the effect of this compound on SOCE in cells expressing wild-type or mutant Orai1.
Materials:
-
Cells expressing STIM1 and Orai1 (wild-type or E106D).
-
Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
Calcium-free imaging buffer (e.g., HBSS with 0.5 mM EGTA).
-
Calcium-containing imaging buffer (e.g., HBSS with 2 mM CaCl₂).
-
Thapsigargin.
-
This compound.
-
Fluorescence imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm).
Procedure:
-
Cell Loading:
-
Incubate cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in imaging buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification of the Fura-2 AM.
-
-
Measurement of SOCE:
-
Mount the cells on the fluorescence imaging system.
-
Perfuse with calcium-free buffer to establish a baseline Fura-2 ratio (F340/F380).
-
Add thapsigargin (e.g., 1 µM) to the calcium-free buffer to deplete endoplasmic reticulum calcium stores. A transient increase in the Fura-2 ratio will be observed due to calcium leaking from the ER.
-
Wait for the ratio to return to a stable baseline.
-
Reintroduce calcium by perfusing with the calcium-containing buffer. A sustained increase in the Fura-2 ratio indicates SOCE.
-
-
Inhibitor Treatment:
-
To test the effect of this compound, pre-incubate the Fura-2 loaded cells with the desired concentration of the inhibitor for a specified time (e.g., 15-30 minutes) before starting the SOCE measurement protocol.
-
-
Data Analysis:
-
Quantify the magnitude of SOCE by measuring the peak increase in the F340/F380 ratio upon calcium re-addition or by calculating the area under the curve.
-
Compare the SOCE response in the presence and absence of this compound for both wild-type and E106D Orai1 expressing cells.
-
Conclusion
The use of the Orai1 E106D pore mutant is a powerful strategy for validating the target engagement of Orai1 inhibitors. The significant reduction in the inhibitory activity of this compound against the E106D mutant strongly supports its mechanism of action as a pore blocker. This comparative guide provides researchers with the necessary data and protocols to objectively evaluate this compound and other Orai1 inhibitors, facilitating further research and development in the field of SOCE modulation.
References
Cross-reactivity and selectivity profile of GSK-7975A against other ion channels
For researchers, scientists, and drug development professionals, understanding the precise interaction of a compound with its intended target, alongside its off-target effects, is paramount for accurate data interpretation and therapeutic development. This guide provides an in-depth, objective comparison of the cross-reactivity and selectivity profile of GSK-7975A, a known inhibitor of store-operated Ca2+ entry (SOCE), against other ion channels. The information is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
This compound is a potent inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels, which are crucial for Ca2+ signaling in numerous cell types. Its primary targets are the Orai1 and Orai3 pore-forming subunits of the CRAC channel. The compound acts as an allosteric pore blocker, inhibiting ion permeation without interfering with the upstream STIM1-Orai1 interaction that activates the channel.[1][2] The geometry of the Orai channel's selectivity filter has been shown to be a critical determinant of this compound's inhibitory activity.[1][3]
Quantitative Selectivity Profile of this compound
To assess its selectivity, this compound has been profiled against a panel of various ion channels. The following table summarizes its inhibitory activity (IC50) against its primary targets and its cross-reactivity with other channels.
| Ion Channel | Common Name/Family | IC50 (µM) | Species | Notes |
| Orai1 | CRAC Channel | 4.1[1] | Human | Primary Target |
| Orai3 | CRAC Channel | 3.8 | Human | Primary Target |
| Endogenous CRAC | CRAC Channel | 0.8 | Rat | Thapsigargin-induced Ca2+ entry in RBL cells |
| TRPV6 | Transient Receptor Potential Channel | Complete inhibition at 10 µM | Rat | Potent off-target inhibition |
| Cav1.2 | L-type Ca2+ Channel | 8 | Not Specified | Slight inhibitory effect |
| Other Ion Channels* | Various | >10 | Not Specified | See list below |
*this compound was profiled against sixteen other ion channels at concentrations up to 10 µM and showed little to no inhibitory or agonistic activity. This panel included several members of the TRP channel family.
Comparison with Alternative CRAC Channel Inhibitors
| Compound | Orai1 Activity | Orai2 Activity | Orai3 Activity | Known Off-Target Activity |
| This compound | Inhibition (IC50 ≈ 4.1 µM) | Not specified | Inhibition (IC50 ≈ 3.8 µM) | TRPV6 (potent inhibition), Cav1.2 (slight inhibition) |
| Synta66 | Inhibition (IC50 ≈ 1-4 µM) | Stimulatory at 10 µM | Largely unaffected at 10 µM | Potential interaction with TRPC channels (quantitative data lacking) |
| BTP2 (YM-58483) | Inhibition (IC50 ≈ 10 nM in T-cells) | Abrogated activity | Partial inhibition | TRPC3, TRPC5 (inhibition), TRPM4 (facilitation) |
| Pyr6 | Inhibition (IC50 ≈ 0.5 µM in RBL cells) | Not specified | Not specified | TRPC3 (inhibition, but with 37-fold lower potency than for Orai1) |
Experimental Protocols
The determination of the cross-reactivity and selectivity profile of this compound relies on established biophysical and cell-based assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ion currents flowing through specific channels in the membrane of a single cell, providing a precise assessment of a compound's inhibitory potency.
Objective: To determine the IC50 values of this compound against Orai1, Orai3, and other ion channels.
Methodology:
-
Cell Preparation: HEK293 cells are transiently or stably transfected to express the specific ion channel of interest (e.g., Orai1/STIM1, Orai3/STIM1, TRPV6).
-
Store Depletion (for CRAC channels): Intracellular calcium stores are depleted passively by including a Ca2+ chelator like BAPTA in the patch pipette solution. This activates STIM1, which in turn gates the Orai channels.
-
Current Recording: A glass micropipette forms a high-resistance seal with the cell membrane. A patch-clamp amplifier imposes a specific voltage protocol (e.g., a ramp from -100 mV to +100 mV) and records the resulting ion current.
-
Compound Application: Once a stable baseline current is established, this compound is applied to the extracellular solution at various concentrations to determine the dose-dependent inhibition.
-
Data Analysis: The recorded currents are analyzed to calculate the percentage of inhibition at each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.
Förster Resonance Energy Transfer (FRET) Microscopy
FRET microscopy is utilized to investigate whether a compound's mechanism of action involves the disruption of protein-protein interactions.
Objective: To determine if this compound affects the interaction between STIM1 and Orai1.
Methodology:
-
Cell Preparation: Cells are co-transfected with STIM1 and Orai1 proteins tagged with spectrally distinct fluorescent proteins (e.g., CFP and YFP).
-
FRET Measurement: Following store depletion to induce STIM1-Orai1 interaction, FRET between the fluorescently tagged proteins is measured. An increase in FRET efficiency indicates that the proteins are in close proximity.
-
Compound Application: this compound is added to the cells, and FRET is continuously measured to assess any changes in the STIM1-Orai1 interaction. Studies have shown that this compound does not affect this interaction, indicating it acts directly on the Orai channel.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the store-operated calcium entry pathway and the experimental workflow for inhibitor analysis.
Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway and the point of inhibition by this compound.
Caption: A simplified workflow diagram for determining the inhibitory profile of a compound using whole-cell patch-clamp.
References
A Comprehensive Review of Pyrazole-Based CRAC Channel Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium signaling, playing a critical role in a myriad of cellular processes, including gene expression, proliferation, and immune responses. The discovery of the core components of the CRAC channel, the stromal interaction molecule 1 (STIM1) and Orai1, has paved the way for the development of targeted inhibitors. Among these, pyrazole-based compounds have emerged as a prominent class of CRAC channel modulators, demonstrating significant therapeutic potential for various autoimmune and inflammatory diseases. This guide provides a comprehensive comparison of key pyrazole-based CRAC channel inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of Pyrazole-Based CRAC Channel Inhibitors
The efficacy and selectivity of pyrazole-based inhibitors are crucial for their therapeutic application. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized pyrazole derivatives against CRAC channels (often measured as store-operated Ca2+ entry or SOCE) and, where available, against the closely related Transient Receptor Potential Canonical 3 (TRPC3) channels to illustrate selectivity.
| Compound | Target | IC50 (µM) | Cell Type | Measurement Method | Reference |
| Pyr2 (BTP2) | SOCE (CRAC) | 0.59 | RBL-2H3 | Fura-2 Ca2+ Imaging | [1] |
| TRPC3-ROCE | 4.21 | HEK293 | Fura-2 Ca2+ Imaging | [1] | |
| Pyr3 | SOCE (CRAC) | 0.54 | RBL-2H3 | Fura-2 Ca2+ Imaging | [1] |
| TRPC3-ROCE | 0.54 | HEK293 | Fura-2 Ca2+ Imaging | [1] | |
| Pyr6 | SOCE (CRAC) | 0.49 | RBL-2H3 | Fura-2 Ca2+ Imaging | [1] |
| TRPC3-ROCE | 18.46 | HEK293 | Fura-2 Ca2+ Imaging | ||
| Pyr10 | SOCE (CRAC) | 13.08 | RBL-2H3 | Fura-2 Ca2+ Imaging | |
| TRPC3-ROCE | 0.72 | HEK293 | Fura-2 Ca2+ Imaging | ||
| GSK-5503A | Orai1/STIM1 | ~4 | HEK293 | Whole-cell patch clamp | |
| GSK-7975A | Orai1/STIM1 | ~4 | HEK293 | Whole-cell patch clamp |
Key Observations:
-
Pyr2 (BTP2) and Pyr6 show selectivity for CRAC channels over TRPC3 channels, with Pyr6 exhibiting a particularly high selectivity of approximately 37-fold.
-
Pyr3 demonstrates non-selective inhibition of both CRAC and TRPC3 channels.
-
In contrast, Pyr10 is a selective inhibitor of TRPC3 channels with significantly lower potency against CRAC channels.
-
The GSK compounds (GSK-5503A and this compound) are potent inhibitors of Orai1-mediated currents.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors and the methods used to characterize them, the following diagrams illustrate the CRAC channel activation pathway and typical experimental workflows.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Calcium Imaging Assay for Store-Operated Calcium Entry (SOCE)
This method is used to measure changes in intracellular calcium concentration in response to store depletion and subsequent calcium influx, providing a functional readout of CRAC channel activity.
1. Cell Preparation:
- Seed cells (e.g., RBL-2H3 or HEK293 cells) onto glass coverslips and culture overnight.
2. Dye Loading:
- Wash the cells with a physiological salt solution (e.g., Tyrode's buffer).
- Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 acetoxymethyl (AM) ester (typically 2-5 µM), in the salt solution for 30-60 minutes at room temperature in the dark.
3. Baseline Measurement:
- Wash the cells to remove excess dye and mount the coverslip onto a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.
- Perfuse the cells with a calcium-containing buffer and record the baseline Fura-2 fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).
4. Inhibitor Incubation:
- Perfuse the cells with a buffer containing the desired concentration of the pyrazole-based inhibitor (or vehicle control) for a predetermined incubation period.
5. Store Depletion:
- Switch to a calcium-free buffer containing the inhibitor and a store-depleting agent, such as thapsigargin (1-2 µM), which irreversibly inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. This will lead to a passive depletion of calcium from the endoplasmic reticulum.
6. Measurement of SOCE:
- After store depletion is complete (indicated by a transient rise and subsequent plateau of intracellular calcium in the absence of extracellular calcium), reintroduce a calcium-containing buffer (still with the inhibitor).
- The subsequent increase in the Fura-2 ratio represents SOCE through CRAC channels.
7. Data Analysis:
- The magnitude of SOCE is quantified by the peak or the integral of the calcium signal upon reintroduction of extracellular calcium.
- Dose-response curves are generated by plotting the percentage of inhibition of SOCE against the logarithm of the inhibitor concentration.
- The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
Whole-Cell Patch-Clamp Electrophysiology for Measuring ICRAC
This technique provides a direct measurement of the ionic current flowing through CRAC channels (ICRAC), offering high temporal and electrical resolution.
1. Cell and Pipette Preparation:
- Prepare cells suitable for patch-clamping (e.g., HEK293 cells overexpressing STIM1 and Orai1, or RBL-2H3 cells).
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the intracellular solution.
- The intracellular (pipette) solution should contain a high concentration of a calcium chelator like EGTA or BAPTA (e.g., 10-20 mM) to passively deplete the endoplasmic reticulum of calcium upon establishing the whole-cell configuration. The solution should also contain ions to carry the current, typically Cs-glutamate to block potassium channels.
2. Establishing Whole-Cell Configuration:
- Position the patch pipette onto a single cell and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
- Apply a brief pulse of suction to rupture the cell membrane under the pipette, establishing the whole-cell recording mode.
3. ICRAC Development and Recording:
- Hold the cell at a constant holding potential (e.g., 0 mV or -20 mV) to inactivate voltage-gated channels.
- Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) periodically to elicit the characteristic inwardly rectifying I-V relationship of ICRAC.
- The current will gradually develop over several minutes as the intracellular solution diffuses into the cell and depletes the calcium stores.
4. Inhibitor Application:
- Once ICRAC has reached a stable, maximal amplitude, perfuse the bath with an extracellular solution containing the pyrazole-based inhibitor at various concentrations.
5. Data Acquisition and Analysis:
- Continuously record the current during inhibitor application.
- The extent of inhibition is measured as the reduction in the inward current at a negative potential (e.g., -80 mV).
- Construct a dose-response curve and calculate the IC50 value as described for the calcium imaging assay.
Conclusion
The pyrazole scaffold has proven to be a versatile platform for the development of CRAC channel inhibitors with varying degrees of potency and selectivity. Compounds like Pyr6 offer valuable tools for selectively studying the physiological roles of CRAC channels, while the non-selective nature of Pyr3 highlights the importance of thorough characterization against related ion channels. The GSK series of inhibitors further expands the chemical space for CRAC channel modulation. The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of novel pyrazole-based and other CRAC channel inhibitors, which hold significant promise for the treatment of a range of immunological and inflammatory disorders.
References
GSK-7975A: A Comparative Analysis of its Effects on Orai1 and Orai3 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological effects of GSK-7975A on two key isoforms of the store-operated calcium channel, Orai1 and Orai3. Understanding the isoform-specific effects of small molecule modulators is critical for the development of targeted therapies for a range of disorders, including autoimmune diseases, allergies, and certain cancers. This document synthesizes experimental data, presents detailed methodologies, and visualizes key cellular pathways to offer a comprehensive resource for researchers in the field.
Executive Summary
This compound is a pyrazole derivative that acts as a blocker of Ca2+ release-activated Ca2+ (CRAC) channels, of which Orai proteins are the pore-forming subunits.[1] While initially characterized as a potent CRAC channel inhibitor, subsequent research has revealed nuanced and, at times, conflicting effects on the Orai1 and Orai3 isoforms. Some studies report similar inhibitory potency of this compound on both Orai1 and Orai3, suggesting a lack of selectivity.[2][3] In contrast, other findings indicate that this compound effectively abrogates Orai1 activity while only partially inhibiting Orai3.[4][5] This guide will delve into the experimental evidence underlying these observations.
Data Presentation: Quantitative Analysis of this compound Inhibition
The following tables summarize the key quantitative data from studies investigating the inhibitory effects of this compound on Orai1 and Orai3.
| Isoform | Cell Type | Method | IC50 | Concentration for Effect | Key Finding | Reference |
| Orai1 | HEK293 | Whole-cell patch clamp | ~4.1 µM | 10 µM (full inhibition) | Potent inhibition | |
| Orai3 | HEK293 | Whole-cell patch clamp | ~3.8 µM | 10 µM (full inhibition) | Potent inhibition, similar to Orai1 | |
| Orai1 | ORAI1/2/3 triple-null cells | Whole-cell patch clamp | Not specified | 10 µM | Significant inhibition | |
| Orai3 | ORAI1/2/3 triple-null cells | Whole-cell patch clamp | Not specified | 10 µM | Partial inhibition |
Table 1: Comparative Inhibitory Potency of this compound on Orai1 vs. Orai3.
Mechanism of Action
This compound is understood to act downstream of the initial store-depletion sensing and STIM1-Orai coupling. FRET experiments have shown that this compound does not interfere with STIM1 oligomerization or the direct interaction between STIM1 and Orai1. This suggests that the compound likely impairs the channel's ion permeation pathway or its gating mechanism. The inhibitory action of this compound is characterized by a slow onset and limited reversibility upon washout.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is essential to visualize the canonical STIM-Orai signaling pathway and the experimental workflow used to measure its effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring ion channel activity and was used to determine the IC50 values of this compound.
Objective: To measure the effect of this compound on STIM1-activated Orai1 and Orai3 currents (I-CRAC).
Cell Preparation:
-
HEK293 cells are cultured and transfected with plasmids encoding STIM1 and either Orai1 or Orai3. Often, fluorescent tags (e.g., YFP, CFP) are used to identify successfully transfected cells.
-
For studies on individual isoforms without interference from endogenous channels, ORAI1/2/3 triple-null cell lines can be utilized.
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature (20–24 °C).
-
Borosilicate glass pipettes with a resistance of 2–4 MΩ are used.
-
Internal (Pipette) Solution: To induce passive store depletion and activate the Orai channels, the internal solution contains a high concentration of a calcium chelator like EGTA or BAPTA. A typical solution contains (in mM): 145 Cesium Methane Sulfonate, 8 NaCl, 3.5 MgCl2, 10 HEPES, and 20 EGTA, with the pH adjusted to 7.2.
-
External (Bath) Solution: The standard external solution contains (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 HEPES, and 5 Glucose, with the pH adjusted to 7.4.
-
Voltage Protocol: A holding potential of 0 mV is maintained. To elicit currents, voltage ramps from -90 mV to +90 mV over 1 second are applied every 5 seconds.
Drug Application:
-
Once a stable and maximal I-CRAC is established, this compound is applied to the bath solution at various concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Due to the slow onset of inhibition, each concentration is typically applied to a different cell to generate a dose-response curve.
Data Analysis:
-
The inward current at a specific negative potential (e.g., -74 mV) is measured to quantify the extent of inhibition.
-
The percentage of inhibition at each concentration is calculated relative to the baseline current.
-
A dose-response curve is plotted, and the IC50 value (the concentration at which 50% of the maximal inhibition is observed) is determined by fitting the data to a Hill equation.
Discussion and Conclusion
The available data on the comparative effects of this compound on Orai1 and Orai3 present a complex picture. While early, detailed electrophysiological studies in HEK293 cells suggest that this compound inhibits both Orai1 and Orai3 with similar potency (IC50 ~4 µM), later research using ORAI triple-knockout cells indicates a degree of selectivity, with Orai3 showing resistance to the compound.
This discrepancy could arise from several factors, including the different cellular contexts (overexpression in wild-type HEK293 vs. expression in a null background) or potential off-target effects that may differ between cell lines. The study by Derler et al. (2013) also noted that 2-APB-stimulated Orai3 currents, which are STIM1-independent, are significantly less susceptible to this compound, suggesting that the activation mechanism of Orai3 might influence its sensitivity to the inhibitor.
For researchers and drug development professionals, these findings have important implications. The lack of clear selectivity between Orai1 and Orai3 in some contexts suggests that this compound may not be the ideal tool for dissecting the specific roles of these isoforms in native systems. Furthermore, the partial inhibition of Orai3 observed in other studies highlights the need for careful validation of inhibitor effects in the specific cell type and activation conditions being investigated.
References
- 1. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - University of Tasmania - Figshare [figshare.utas.edu.au]
Validating the Allosteric Inhibition Mechanism of GSK-7975A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK-7975A, a potent allosteric inhibitor of Calcium Release-Activated Calcium (CRAC) channels, with other commonly used CRAC channel inhibitors. Supporting experimental data, detailed methodologies, and visual representations of key processes are presented to validate its mechanism of action.
This compound is a selective blocker of CRAC channels, which are critical for calcium signaling in numerous cell types.[1][2][3] A comprehensive understanding of its inhibitory mechanism is crucial for its application in research and potential therapeutic development. Experimental evidence confirms that this compound functions as an allosteric inhibitor, binding to a site on the Orai1 and Orai3 pore-forming subunits distinct from the channel's active site.[2][4] This mode of action allows it to modulate channel activity without interfering with the upstream signaling events of STIM1 oligomerization and its subsequent interaction with the Orai channel.
Comparative Analysis of CRAC Channel Inhibitors
To contextualize the performance of this compound, this section compares its inhibitory profile with other well-known CRAC channel modulators: BTP2, Pyr6, and Synta66.
| Inhibitor | Target(s) | IC50 Value (Orai1) | IC50 Value (Orai3) | Mechanism of Action | Site of Action |
| This compound | Orai1, Orai3 | ~ 4.1 µM | ~ 3.8 µM | Allosteric Inhibition | Extracellular |
| BTP2 | Orai1, Orai2 | Not explicitly stated | Partial inhibition | Allosteric Inhibition | Extracellular |
| Pyr6 | Orai1 | Not explicitly stated | Not explicitly stated | Allosteric Inhibition | Extracellular & Intracellular |
| Synta66 | Orai1 (inhibits), Orai2 (potentiates) | ~1-4 µM | Largely unaffected | Allosteric Modulation | Extracellular & Intracellular |
Experimental Protocols for Validating Allosteric Inhibition
The allosteric mechanism of this compound has been validated through a series of key experiments. The detailed protocols below provide a framework for replicating these validation studies.
Whole-Cell Patch-Clamp Electrophysiology
This technique is essential for directly measuring the CRAC channel currents (ICRAC) and assessing the inhibitory effect of this compound.
Objective: To determine the dose-dependent inhibition of Orai1/Orai3 currents by this compound.
Methodology:
-
Cell Preparation: HEK293 cells co-expressing STIM1 and either Orai1 or Orai3 are used.
-
Electrode and Solutions:
-
Patch pipettes are filled with a cesium-based intracellular solution containing a calcium chelator (e.g., BAPTA) to passively deplete intracellular calcium stores and activate the CRAC channels.
-
The extracellular bath solution contains a high concentration of calcium.
-
-
Recording ICRAC:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a series of voltage ramps (e.g., -100 mV to +100 mV) to elicit and measure the characteristic inwardly rectifying ICRAC.
-
-
Inhibitor Application:
-
Once a stable ICRAC is established, perfuse the bath with increasing concentrations of this compound.
-
Record the current at each concentration until a steady-state inhibition is reached. The slow onset of inhibition for this compound requires longer perfusion times.
-
-
Data Analysis:
-
Normalize the inhibited current to the maximal ICRAC before inhibitor application.
-
Plot the normalized current against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
-
Förster Resonance Energy Transfer (FRET) Microscopy
FRET microscopy is employed to investigate whether this compound affects the crucial interaction between STIM1 and Orai1, a key step in CRAC channel activation.
Objective: To determine if this compound disrupts the STIM1-Orai1 interaction.
Methodology:
-
Cell Preparation: Co-transfect cells with plasmids encoding STIM1 fused to a FRET donor (e.g., CFP) and Orai1 fused to a FRET acceptor (e.g., YFP).
-
Store Depletion: Treat the cells with a SERCA pump inhibitor (e.g., thapsigargin) in a calcium-free medium to induce passive depletion of intracellular calcium stores. This triggers the co-clustering of STIM1 and Orai1 in puncta at the plasma membrane.
-
FRET Imaging:
-
Acquire images of the donor and acceptor fluorophores before and after store depletion.
-
Calculate the FRET efficiency, which is a measure of the proximity between STIM1 and Orai1. An increase in FRET indicates their interaction.
-
-
Inhibitor Treatment:
-
Perfuse the store-depleted cells with this compound.
-
Measure the FRET efficiency in the presence of the inhibitor.
-
-
Data Analysis:
-
Compare the FRET efficiency before and after the addition of this compound. A lack of change in FRET efficiency demonstrates that the inhibitor does not interfere with the STIM1-Orai1 interaction.
-
In Silico Molecular Docking
Computational docking studies are used to predict the potential binding sites of this compound on the Orai1 protein, providing a structural basis for its allosteric mechanism.
Objective: To identify putative binding pockets for this compound on the Orai1 channel.
Methodology:
-
Protein and Ligand Preparation:
-
Obtain or model the three-dimensional structure of the human Orai1 channel.
-
Prepare the 3D structure of this compound, ensuring correct protonation states.
-
-
Docking Simulation:
-
Utilize molecular docking software (e.g., AutoDock Vina, GOLD) to predict the binding poses of this compound on the Orai1 structure.
-
Define a search space that encompasses the entire protein or specific regions of interest, such as the extracellular vestibule and transmembrane domains.
-
-
Pose Analysis and Scoring:
-
Analyze the resulting docking poses based on their binding energy scores and clustering.
-
Identify potential binding sites and the key amino acid residues involved in the interaction. In silico studies have suggested two adjacent but distinct binding sites for this compound near the pore-forming M1 helices of two adjacent Orai1 subunits.
-
-
Validation (Optional):
-
The predicted binding site can be further validated experimentally through site-directed mutagenesis of the identified interacting residues, followed by functional assays (e.g., patch-clamp) to assess the impact on this compound's inhibitory activity.
-
Visualizing the Allosteric Inhibition of CRAC Channels
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: CRAC channel activation pathway and the point of allosteric inhibition by this compound.
Caption: Workflow for validating the allosteric inhibition mechanism.
Caption: Logical flow of this compound's allosteric inhibition mechanism.
References
GSK-7975A's Efficacy Contingent on Orai1 Pore Geometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of how the inhibitory action of GSK-7975A, a potent CRAC channel blocker, is influenced by the pore geometry of the Orai1 channel. Experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms are presented to offer a comprehensive understanding for researchers in cellular signaling and drug development.
Introduction to this compound and the Orai1 Channel
This compound is a selective inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels, which are critical for Ca2+ signaling in numerous cell types.[1][2] The pore-forming subunit of the CRAC channel is Orai1, a highly Ca2+-selective ion channel.[3][4] The activity of Orai1 is initiated by the stromal interaction molecule 1 (STIM1), a Ca2+ sensor in the endoplasmic reticulum. Upon depletion of Ca2+ stores, STIM1 oligomerizes and translocates to the plasma membrane to interact with and activate Orai1 channels, leading to Ca2+ influx.
This compound exerts its inhibitory effect by acting downstream of STIM1 oligomerization and its coupling with Orai1.[2] Evidence suggests that this compound allosterically modulates the Orai1 channel, with its efficacy being highly dependent on the conformation and amino acid composition of the channel's pore.
Impact of Orai1 Pore Geometry on this compound Inhibition
The geometry of the Orai1 pore, particularly the region forming the selectivity filter, is a key determinant of this compound's inhibitory capacity. The glutamate residue at position 106 (E106) is a critical component of this filter, responsible for the channel's high selectivity for Ca2+. Mutations in this region can significantly alter the channel's properties and its sensitivity to inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on wild-type and mutant Orai1 channels, highlighting the impact of altered pore geometry.
| Orai1 Variant | Mutation Details | Effect on Channel Properties | This compound IC50 | Notes | Reference |
| Wild-type Orai1 | - | Highly Ca2+-selective | ~4 µM | Potent inhibition with slow onset and minimal recovery. | |
| Orai1 E106D | Glutamate to Aspartate at position 106 | Less Ca2+-selective, altered pore diameter. | Significantly reduced inhibition (10 µM shows no significant effect; 100 µM shows partial inhibition) | Demonstrates the critical role of the selectivity filter in this compound's action. | |
| Orai1 G98S | Glycine to Serine at position 98 | Constitutively active | Resistant to inhibition | Suggests that the region around G98 is also crucial for the binding or allosteric effect of this compound. | |
| Orai1 V107M, L138F, T184M, P245L | Various gain-of-function mutations | Constitutively active | Sensitive to inhibition | Indicates that not all mutations causing constitutive activity confer resistance to this compound. |
Comparison with Other Orai1 Inhibitors
The mechanism of this compound can be contrasted with other CRAC channel inhibitors.
| Inhibitor | Proposed Mechanism of Action | Dependence on Pore Geometry |
| This compound | Allosteric modulation of the Orai pore. | High. Efficacy is significantly reduced by mutations in the selectivity filter (e.g., E106D). |
| La3+ | Pore blocker. | Likely high, as it directly occludes the pore. |
| 2-APB | Dual effect: potentiation at low concentrations, inhibition at high concentrations. Mechanism is complex and may involve STIM1 and Orai1. | The less Ca2+-selective Orai3 current stimulated by 2-APB is less susceptible to this compound inhibition. |
| BTP2 (YM-58483) | Potent inhibitor of STIM1-mediated Orai1 activity. | The exact dependence on pore geometry is not as clearly defined as for this compound. |
| Synta66 | Inhibits Orai1, but can potentiate Orai2. | The differential effects on Orai isoforms suggest a dependence on specific structural features of the channels. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the ion currents through Orai1 channels and assess the inhibitory effect of this compound.
-
Cell Line: HEK293 cells co-expressing STIM1 and either wild-type or mutant Orai1.
-
Procedure:
-
Cells are patched with a glass micropipette containing an intracellular solution that includes a Ca2+ buffer (e.g., BAPTA) to control the intracellular Ca2+ concentration and induce passive store depletion.
-
The extracellular solution contains a high concentration of Ca2+ (e.g., 20 mM) to generate measurable inward currents.
-
A holding potential of 0 mV is applied, and voltage ramps (e.g., -100 to +100 mV over 50 ms) are applied periodically to elicit currents.
-
Once a stable CRAC current (I_CRAC) is established, this compound is applied to the bath at various concentrations.
-
The reduction in current amplitude is measured to determine the extent of inhibition and calculate the IC50 value.
-
Förster Resonance Energy Transfer (FRET) Microscopy
-
Objective: To investigate whether this compound affects the interaction between STIM1 and Orai1.
-
Cell Line: HEK293 cells co-expressing fluorescently tagged STIM1 (e.g., STIM1-CFP) and Orai1 (e.g., Orai1-YFP).
-
Procedure:
-
Cells are imaged using a fluorescence microscope equipped for FRET measurements.
-
Ca2+ store depletion is induced using thapsigargin to promote the interaction between STIM1 and Orai1.
-
FRET efficiency is measured as an increase in YFP emission upon excitation of CFP.
-
This compound is then added to the cells, and FRET measurements are continued.
-
A lack of change in FRET efficiency upon addition of this compound indicates that the inhibitor does not disrupt the STIM1-Orai1 interaction.
-
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: STIM1-Orai1 signaling pathway and the point of this compound inhibition.
References
Navigating the Complex Landscape of Calcium Signaling: A Comparative Guide to GSK-7975A's Interactions with Other Ca2+ Modulators
For researchers, scientists, and drug development professionals, understanding the intricate interplay of calcium (Ca2+) signaling pathways is paramount. GSK-7975A, a potent and selective inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels, has emerged as a critical tool in dissecting these pathways. This guide provides a comprehensive comparison of the effects of this compound when used with other key modulators of intracellular Ca2+ homeostasis, drawing upon available experimental data to elucidate potential synergistic and antagonistic relationships.
While direct studies definitively characterizing synergistic or antagonistic effects are limited, this guide synthesizes existing data to provide insights into the functional interactions of this compound with other Ca2+ modulators. The information presented here is intended to aid in the design of future experiments and the interpretation of results in the complex field of Ca2+ signaling research.
Antagonistic Interaction with SERCA Inhibitors: The Case of Thapsigargin
A primary mechanism for activating CRAC channels is the depletion of endoplasmic reticulum (ER) Ca2+ stores. Thapsigargin, a non-competitive inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, induces store depletion by preventing Ca2+ reuptake into the ER[1][2]. This action leads to the activation of STIM1, which in turn activates Orai channels at the plasma membrane, resulting in store-operated Ca2+ entry (SOCE).
This compound directly antagonizes the downstream consequences of SERCA inhibition by blocking the Orai channels responsible for SOCE. Experimental data demonstrates that this compound effectively inhibits thapsigargin-induced Ca2+ influx[3][4][5]. This interaction is not synergistic but rather a clear antagonism where this compound counteracts the Ca2+ influx triggered by thapsigargin.
| Parameter | This compound | Thapsigargin | This compound + Thapsigargin | Reference |
| Target | Orai1 and Orai3 CRAC channels | SERCA pump | Orai1/3 and SERCA pump | |
| Effect on [Ca2+]i | Blocks Ca2+ influx through CRAC channels | Increases [Ca2+]i by depleting ER stores and inducing SOCE | Blocks the SOCE component of the [Ca2+]i increase induced by thapsigargin | |
| IC50 for inhibition of thapsigargin-induced Ca2+ entry (RBL-2H3 cells) | 0.8 ± 0.1 μM | N/A | N/A | |
| IC50 for Orai1 current inhibition (HEK293 cells) | 4.1 μM | N/A | N/A | |
| IC50 for Orai3 current inhibition (HEK293 cells) | 3.8 μM | N/A | N/A |
Cross-Reactivity and Potential for Antagonism with Other Ca2+ Channels
This compound exhibits some degree of cross-reactivity with other Ca2+-selective channels, which is an important consideration when designing experiments. This off-target activity can be viewed as an antagonistic effect on these specific channels.
| Channel | Effect of this compound | Concentration | Reference |
| L-type Voltage-Gated Ca2+ Channels (CaV1.2) | Moderate inhibition | IC50 of ~8 μM | |
| TRPV6 Channels | Complete inhibition | 10 μM |
It is noteworthy that some L-type Ca2+ channel blockers (LCCBs) have been shown to activate STIM proteins independently of store depletion. This finding suggests a potential for complex interactions with this compound. While LCCBs would block CaV1.2 channels, their off-target effect on STIM proteins could prime the CRAC channels for inhibition by this compound, representing a complex interplay rather than a simple synergistic or antagonistic effect. Further research is needed to elucidate the precise nature of such interactions.
Interactions with Ryanodine Receptor Modulators
Currently, there is a lack of published data directly investigating the synergistic or antagonistic effects of this compound in combination with ryanodine receptor (RyR) modulators, such as dantrolene. Dantrolene acts as a muscle relaxant by inhibiting RyR-mediated Ca2+ release from the sarcoplasmic reticulum. Given that both CRAC channels and RyRs are critical for intracellular Ca2+ homeostasis, future studies exploring their combined modulation would be of significant interest.
Experimental Protocols
Measurement of Thapsigargin-Induced Ca2+ Entry
This protocol is adapted from studies measuring the inhibitory effect of this compound on SOCE.
Cell Culture and Loading:
-
Rat basophilic leukemia (RBL-2H3) cells are cultured in appropriate media.
-
Cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-4 AM, for 30-60 minutes at room temperature in the dark.
Inhibition and Stimulation:
-
Loaded cells are pre-incubated with varying concentrations of this compound for 30 minutes at room temperature in the dark.
-
SOCE is initiated by stimulating the cells with 1 μM thapsigargin in a Ca2+-free buffer.
-
After a 5-minute incubation with thapsigargin to ensure store depletion, Ca2+ is added back to the extracellular solution to a final concentration of 1-2 mM.
Data Acquisition and Analysis:
-
Fluorescence is measured using a fluorescence plate reader or a microscope-based imaging system.
-
The increase in fluorescence upon Ca2+ re-addition represents SOCE.
-
The data is typically expressed as a fold increase over basal fluorescence or as a ratio of fluorescence at two excitation wavelengths (for ratiometric dyes like Fura-2).
-
Concentration-response curves are generated to calculate the IC50 of this compound for the inhibition of thapsigargin-induced Ca2+ entry.
Whole-Cell Patch-Clamp Electrophysiology for Measuring Orai Currents
This protocol is used to directly measure the inhibitory effect of this compound on CRAC channel currents (I_CRAC).
Cell Preparation:
-
HEK293 cells are co-transfected with plasmids encoding STIM1 and either Orai1 or Orai3.
-
Recordings are performed 24-48 hours after transfection.
Electrophysiological Recording:
-
Whole-cell patch-clamp configuration is established.
-
The intracellular pipette solution contains a high concentration of a Ca2+ chelator (e.g., BAPTA) to passively deplete ER Ca2+ stores and maximally activate I_CRAC.
-
The extracellular solution contains a high concentration of Ca2+ (e.g., 10-20 mM).
-
Cells are held at a potential of 0 mV, and voltage ramps or steps are applied to elicit inward Ca2+ currents.
Drug Application:
-
Once a stable I_CRAC is established, this compound is applied to the bath solution at various concentrations.
-
The effect of the compound on the current amplitude is measured.
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration of this compound.
-
Dose-response curves are fitted to the data to determine the IC50 value.
Visualizing the Interactions
To better understand the interplay between this compound and other Ca2+ modulators, the following diagrams illustrate the key signaling pathways and points of intervention.
References
- 1. What are SERCA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Thapsigargin, a tumor promoter, discharges intracellular Ca2+ stores by specific inhibition of the endoplasmic reticulum Ca2(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of GSK-7975A: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of GSK-7975A, a potent CRAC channel inhibitor used in laboratory research. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this compound.
Immediate Safety Considerations
Before handling this compound, consult the manufacturer-specific Safety Data Sheet (SDS) for detailed hazard information. Based on the nature of similar chemical compounds, this compound should be treated as a hazardous chemical. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including but not limited to chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Summary of Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is crucial for its safe handling and disposal.
| Property | Value |
| Chemical Name | 2,6-difluoro-N-(1-(4-hydroxy-2-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzamide |
| CAS Number | 1253186-56-9[1] |
| Molecular Formula | C₁₈H₁₂F₅N₃O₂[1] |
| Molecular Weight | 397.30 g/mol [1] |
| Appearance | Off-white solid[1] |
| Solubility | Soluble in DMSO at 50 mg/mL[1] |
| Storage | Store at -20°C |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, is a critical aspect of laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, and gloves), and spill cleanup materials, must be treated as hazardous waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Collection and Containerization:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical properties of this compound and any solvents used. A high-density polyethylene (HDPE) container is generally a suitable choice.
-
The container must be securely sealed to prevent spills or the release of vapors.
-
-
Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number "1253186-56-9."
-
If the waste is a solution, list all components and their approximate percentages, including solvents.
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be away from sources of heat, ignition, and incompatible materials.
-
Follow your institution's guidelines regarding the maximum volume of hazardous waste that can be stored in an SAA.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate and complete information about the waste as detailed on the container label.
-
Never attempt to dispose of this compound down the drain, in regular trash, or by any other means than through a licensed hazardous waste disposal service.
-
Experimental Protocols Referenced
While specific experimental protocols for the use of this compound are varied, the disposal procedures outlined above are universally applicable. For detailed methodologies on the use of this compound in specific assays, researchers should refer to relevant scientific literature.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for the most accurate and comprehensive disposal procedures. Safety Data Sheets for this compound can be obtained from suppliers such as Merck (Sigma-Aldrich/Calbiochem) and MedchemExpress.
References
Navigating the Safe Handling of GSK-7975A: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of GSK-7975A, a potent CRAC channel inhibitor. By adhering to these procedural steps, you can minimize risk and ensure a safe laboratory environment.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous substance or mixture according to the Safety Data Sheet (SDS) from Sigma-Aldrich, it is crucial to follow standard laboratory safety practices to minimize any potential risks.[1] The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Therefore, caution is advised.
Personal Protective Equipment (PPE)
A risk assessment should be completed to identify all necessary PPE based on site conditions and the scope of work.[2] The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for handling chemical compounds.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemotherapy gloves tested to meet ASTM standard D6978. | To prevent skin contact with the compound.[3] |
| Eye Protection | Safety goggles with side-shields or a face shield. | To protect eyes from splashes or dust particles. |
| Protective Clothing | A long-sleeved, impermeable laboratory gown that closes in the back, with closed cuffs (elastic or knit). | To protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | Required when dusts are generated. A NIOSH-approved N-95 respirator is recommended for both respiratory and splash protection. | To prevent inhalation of the compound, especially in powder form. |
| Hair and Shoe Covers | As needed, based on the specific laboratory and handling procedures. | To prevent contamination of the work area and the compound. |
Engineering Controls
Proper ventilation is essential when handling this compound.
| Control | Specification |
| Ventilation | Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood. |
| Safety Equipment | Ensure an accessible safety shower and eye wash station are available. |
Operational Plans for Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe working environment.
Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is donned correctly.
-
Avoid Dust Formation : Handle the solid compound carefully to avoid generating dust.
-
Weighing and Solution Preparation : Conduct these activities within a chemical fume hood.
-
Hygiene : Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the handling area.
-
Contaminated Clothing : Remove and wash any contaminated clothing before reuse.
Storage Requirements
| Condition | Specification |
| Temperature | Recommended storage temperature should be obtained from the product label. |
| Container | Keep the container tightly closed and in a dry, well-ventilated place. |
| Incompatibilities | Avoid exposure to moisture. |
Emergency and Disposal Procedures
In the event of an emergency or the need for disposal, the following steps should be taken.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician if you feel unwell. |
Spill and Disposal Protocol
In case of a spill, follow these steps:
-
Evacuate : Evacuate personnel from the immediate area.
-
Ventilate : Ensure adequate ventilation.
-
Containment : Wear appropriate PPE and contain the spill using an absorbent material.
-
Collection : Collect the spilled material and place it in a sealed container for disposal.
-
Cleaning : Clean the spill area thoroughly.
For disposal, follow all applicable local, state, and federal regulations. Do not allow the product to enter drains.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
